molecular formula C20H28O8 B8117330 Lobetyolin

Lobetyolin

Cat. No.: B8117330
M. Wt: 396.4 g/mol
InChI Key: MMMUDYVKKPDZHS-MXFZCOKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-yjz71tro1X is a natural product found in Platycodon grandiflorus with data available.
See also: Codonopsis pilosula root (part of).

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMUDYVKKPDZHS-MXFZCOKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129277-38-9
Record name Lobetyolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOBETYOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Plant Origins of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lobetyolin, a bioactive polyacetylene glycoside. It details its primary plant origins, quantitative distribution, established experimental protocols for its extraction and analysis, and its known biological pathways. This document is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and the development of novel therapeutics.

Introduction to this compound

This compound is a naturally occurring polyacetylene glycoside recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Structurally, it is a derivative of lobetyol, substituted with a glucopyranose moiety.[2][3] Its therapeutic potential, particularly in oncology, is linked to its ability to induce apoptosis by inhibiting glutamine metabolism.[1][3][4] Given its promise as a lead compound, a thorough understanding of its natural sources and extraction methodologies is critical for further research and development.

Natural Sources and Plant Origins of this compound

This compound is predominantly found within the Campanulaceae (bellflower) family, although it has also been identified in the Apiaceae and Asteraceae families.[5][6] The most significant and widely studied source is the genus Codonopsis.[2][3]

The primary plant sources of this compound include:

  • Codonopsis pilosula (Dangshen or Radix Codonopsis): The roots of this plant are the most common and commercially significant source of this compound.[2][3][4] It is a major component in various Traditional Chinese Medicine (TCM) preparations.[2] Interestingly, studies have shown that the aerial parts, such as the leaves, can contain higher concentrations of this compound than the roots, especially when specific cultivation methods like trellis netting are used.[7][8]

  • Other Codonopsis Species: this compound is also present in other species of the genus, including Codonopsis tangshen and Codonopsis lanceolata.[5][8][9]

  • Lobelia Species: Several species within the Lobelia genus are known to produce this compound. These include Lobelia chinensis, Lobelia inflata, and the Ethiopian medicinal plant Lobelia giberroa.[2][8][10][11][12]

  • Platycodon grandiflorum (Balloon Flower): This plant, also a member of the Campanulaceae family, is another documented source of this compound.[2][8][9]

  • Cyclocodon lancifolius: The fruit of this plant has been identified as a particularly rich source of this compound.[5][13]

  • Other Campanulaceae Members: The compound has also been detected in Campanumoea javanica and Pratia nummularia.[5][9]

The table below summarizes the key plant origins of this compound.

FamilyGenusSpeciesCommon Name(s)Plant Part(s)
Campanulaceae CodonopsispilosulaDangshen, Radix CodonopsisRoots, Stems, Leaves, Flowers
tangshenRoots
lanceolataRoots
LobeliachinensisChinese LobeliaWhole Plant
inflataIndian TobaccoHairy Roots
giberroaGiant LobeliaRoots
PlatycodongrandiflorumBalloon FlowerRoots
CyclocodonlancifoliusFruit
CampanumoeajavanicaNot Specified
PratianummulariaNot Specified
Apiaceae Not SpecifiedNot SpecifiedNot Specified
Asteraceae Not SpecifiedNot SpecifiedNot Specified

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and cultivation and processing methods.[2][7] Quantitative data is crucial for standardizing extracts and ensuring the quality of raw materials.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference(s)
Codonopsis pilosulaRoot0.035 - 1.314 mg/g[9]
Codonopsis tangshenRoot0.0403 - 0.9667 mg/g[14]
Cyclocodon lancifoliusFruit> 1.0 mg/g (> 0.1% w/w)[5]
Codonopsis pilosula var.Root> 1.0 mg/g (> 0.1% w/w)[5]

Note: Cultivation methods can significantly impact this compound content. For instance, trellis netting cultivation of C. pilosula resulted in a higher concentration in the aerial parts compared to the roots. Continuous cropping has been shown to decrease this compound content.

Experimental Protocols

This section details established methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Method 1: Bioassay-Guided Solvent Extraction and Fractionation This protocol is commonly used for isolating bioactive compounds from a crude plant extract. It was successfully employed to isolate this compound from the roots of Lobelia giberroa.[10][15]

  • Initial Extraction: The dried and powdered plant material (e.g., roots) is extracted with 80% methanol. This is typically performed using maceration or a Soxhlet apparatus.

  • Solvent Removal: The methanol is removed from the resulting extract using a rotary evaporator to yield a dried crude extract.

  • Solvent-Solvent Fractionation: The crude extract is then successively partitioned with solvents of increasing polarity. A common sequence is:

    • Hexane (to remove nonpolar compounds)

    • Ethyl acetate (to extract compounds of intermediate polarity)

    • Methanol (where this compound is often concentrated)

    • Water (for highly polar compounds)

  • Drying: The organic solvent fractions are dried using a rotary evaporator, while the aqueous fraction is typically dried using a lyophilizer (freeze-dryer).

  • Bioassay: Each fraction is tested for the desired biological activity (e.g., antimalarial, anticancer). The most active fraction (in this case, the methanol fraction) is selected for further purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation plant Dried Plant Material (e.g., L. giberroa roots) extract 80% Methanol Extraction plant->extract crude Crude Methanol Extract extract->crude partition Solvent Partitioning crude->partition hexane Hexane Fraction partition->hexane ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate methanol Methanol Fraction partition->methanol water Water Fraction partition->water activity Bioassay-Guided Selection methanol->activity chromatography Silica Gel Column Chromatography activity->chromatography This compound Pure this compound chromatography->this compound

Bioassay-guided isolation workflow for this compound.

Method 2: Supercritical Fluid Extraction (SFE) This method offers a "green" alternative to traditional solvent extraction, using supercritical CO₂ often modified with a co-solvent.[16]

  • Sample Preparation: The plant material (Codonopsis pilosula) is ground to a specific particle size (e.g., 40-60 mesh).

  • SFE Conditions: The sample is subjected to extraction under optimized conditions. An example protocol includes:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO₂ Flow Rate: 2 L/min

    • Co-solvent: Ethanol (dynamic, 1 mL/min)

    • Extraction Time: 100 minutes

  • Collection: The extracted this compound is collected from the stream after the pressure is reduced. This method was reported to yield a higher concentration (0.0786 mg/g) than traditional methods.[16]

Silica Gel Column Chromatography Following initial fractionation, column chromatography is the standard method for purifying this compound from the most active fraction.[10][15]

  • Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.

  • Sample Loading: The concentrated active fraction (e.g., the methanol fraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: The mobile phase is passed through the column, and compounds are separated based on their affinity for the stationary phase.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions containing pure this compound are pooled together.

  • Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][15]

High-Performance Liquid Chromatography (HPLC) HPLC is the most common and reliable method for the quantitative determination of this compound in plant extracts.[9][14]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., MetaChem RP-18, 250 mm × 4.6 mm, 5 µm) is typically used.[9]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 22:78 v/v) is effective.[9] An alternative uses acetonitrile and 0.5% acetic acid in water (20:80 v/v).[14]

  • Detection Wavelength: this compound shows strong UV absorbance at 267 nm or 268 nm .[9][14]

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

For higher sensitivity and specificity, HPLC can be coupled with a triple quadrupole mass spectrometer (HPLC-QQQ-MS) operating in multiple reaction monitoring (MRM) mode.[9]

Biosynthesis and Biological Activity Pathways

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, current research suggests it originates from two primary metabolic pathways: fatty acid metabolism and carbohydrate metabolism.[17][18][19]

  • Fatty Acid Pathway: The C14 polyacetylene backbone of this compound is believed to be derived from oleic acid. Intermediates such as linoleic acid are involved in this transformation.[18][19]

  • Carbohydrate Pathway: The glycosyl (sugar) moiety is synthesized from glucose, likely involving intermediates such as UDP-glucose.[18]

  • Conjugation: The final step involves the enzymatic conjugation of the fatty acid-derived polyacetylene chain (lobetyol) with the glycosyl group to form this compound.

G cluster_pathways Putative Biosynthesis of this compound pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa PDHB oleic_acid Oleic Acid Metabolism acetyl_coa->oleic_acid polyacetylene Polyacetylene Backbone (Lobetyol) oleic_acid->polyacetylene Involves Linoleic Acid This compound This compound polyacetylene->this compound sucrose Sucrose fructose D-Fructose sucrose->fructose INV glucose_6p D-Glucose-6P fructose->glucose_6p scrK glycosyl Glycosyl Moiety (e.g., UDP-Glucose) glucose_6p->glycosyl glycosyl->this compound

Putative biosynthetic pathway of this compound.

One of the most studied mechanisms of action for this compound is its anticancer effect, which is mediated by the disruption of glutamine metabolism in cancer cells.[2][3][5]

  • Target: this compound targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter responsible for glutamine uptake in many cancer cells.

  • Inhibition: By downregulating both the mRNA and protein expression of ASCT2, this compound effectively blocks the import of glutamine into the cell.[2][3]

  • Metabolic Starvation: Glutamine is a critical nutrient for cancer cell proliferation and survival. Its depletion leads to metabolic stress.

  • Apoptosis Induction: The resulting metabolic starvation triggers the intrinsic apoptotic pathway, leading to programmed cell death and inhibition of tumor growth.[2][4]

G This compound This compound asct2 ASCT2 Transporter (SLC1A5 Gene) This compound->asct2 Inhibits mRNA & protein expression glutamine_in Glutamine Uptake asct2->glutamine_in metabolism Glutamine Metabolism glutamine_in->metabolism apoptosis Apoptosis (Cell Death) glutamine_in->apoptosis Depletion Induces proliferation Cell Proliferation & Survival metabolism->proliferation

References

An In-depth Technical Guide to the Biosynthesis of Lobetyolin in Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylenic glycoside, is one of the principal bioactive constituents of Codonopsis pilosula (Franch.) Nannf., a perennial climbing plant widely used in traditional medicine. This document provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is synthesized for researchers, scientists, and professionals in drug development, presenting a putative pathway, quantitative data on its accumulation, detailed experimental protocols, and visualizations of the biosynthetic and experimental workflows. The biosynthesis of this compound is believed to originate from fatty acid metabolism, involving a series of desaturation, hydroxylation, and glycosylation steps. While the complete pathway has not been fully elucidated in C. pilosula, this guide consolidates the available evidence and proposes a scientifically grounded putative pathway based on analogous pathways in other plant species.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from oleic acid, a common C18 monounsaturated fatty acid. The pathway likely involves a series of enzymatic reactions, including desaturation, acetylenation, hydroxylation, and finally, glycosylation to yield the mature this compound molecule. The proposed pathway is depicted below, followed by a detailed description of each step.

This compound Biosynthesis Pathway cluster_0 Fatty Acid Synthesis cluster_1 Polyacetylene Backbone Formation cluster_2 Glycosylation Oleic acid Oleic acid Linoleic acid Linoleic acid Oleic acid->Linoleic acid FAD2 (Fatty Acid Desaturase 2) Crepenynic acid Crepenynic acid Linoleic acid->Crepenynic acid FAD2-like Acetylenase Polyacetylene Intermediate Further desaturation & hydroxylation intermediates Crepenynic acid->Polyacetylene Intermediate Desaturases, Hydroxylases Lobetyol Lobetyol Polyacetylene Intermediate->Lobetyol Hydroxylases This compound This compound Lobetyol->this compound UGT (UDP-Glycosyltransferase) Metabolite Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample_Collection Plant Material Collection (e.g., roots, leaves) Drying Drying of Plant Material Sample_Collection->Drying Grinding Grinding to a Fine Powder Drying->Grinding Extraction_Solvent Addition of Extraction Solvent (e.g., methanol) Grinding->Extraction_Solvent Ultrasonication Ultrasonic Extraction Extraction_Solvent->Ultrasonication Centrifugation Centrifugation to Pellet Debris Ultrasonication->Centrifugation Supernatant_Collection Collection of Supernatant Centrifugation->Supernatant_Collection Filtration Filtration through 0.22 µm filter Supernatant_Collection->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Analysis Data Processing and Quantification UPLC_MSMS->Data_Analysis Gene Expression Analysis Workflow cluster_0 RNA Extraction and cDNA Synthesis cluster_1 qRT-PCR cluster_2 Data Analysis RNA_Extraction Total RNA Extraction from C. pilosula Tissues RNA_QC RNA Quality and Quantity Assessment (e.g., Nanodrop, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription to cDNA RNA_QC->cDNA_Synthesis Reaction_Setup qRT-PCR Reaction Setup (SYBR Green or TaqMan) cDNA_Synthesis->Reaction_Setup Primer_Design Design of Gene-Specific Primers Primer_Design->Reaction_Setup Amplification Real-Time Amplification and Data Collection Reaction_Setup->Amplification Data_Analysis Relative Quantification (e.g., 2^-ΔΔCt method) Amplification->Data_Analysis Normalization Normalization to Reference Genes Data_Analysis->Normalization

An In-depth Technical Guide on the Physical and Chemical Properties of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Lobetyolin, a polyacetylene glycoside with significant therapeutic potential. The information is compiled from various scientific sources to support research and development efforts.

Physical and Chemical Properties

This compound is a natural compound predominantly isolated from the roots of plants in the Campanulaceae family, such as Codonopsis pilosula. Its physical and chemical characteristics are summarized below.

PropertyValue
Molecular Formula C₂₀H₂₈O₈[1]
Molecular Weight 396.43 g/mol [1]
CAS Number 136085-37-5
Appearance Solid, Yellow to Dark Orange
Melting Point >74°C (decomposes)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water.
Stability Hygroscopic; sensitive to moisture.
Storage Store at -20°C under an inert atmosphere.
IUPAC Name (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
SMILES C/C=C/C#CC#C--INVALID-LINK--O[C@H]1--INVALID-LINK--CO)O)O)O">C@HO
InChI InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1
InChIKey MMMUDYVKKPDZHS-MXFZCOKBSA-N

Spectroscopic Data

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the quantification of this compound. In positive ion electrospray ionization (ESI) mode, the MS/MS transition is monitored at m/z 419.3 [M+Na]⁺ → m/z 203.1[3].

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer and neuroprotective effects, through the modulation of specific signaling pathways.

This compound has been shown to induce apoptosis in gastric and colon cancer cells by inhibiting glutamine metabolism. This is achieved through the downregulation of the amino acid transporter ASCT2. The regulation of ASCT2 by this compound is linked to the AKT/GSK3β/c-Myc and p53 signaling pathways[4][5]. This compound treatment leads to the suppression of p-AKT and p-GSK3β, which in turn promotes the phosphorylation of c-Myc, leading to its degradation and subsequent downregulation of ASCT2 expression[4]. Furthermore, this compound may promote the translocation of the tumor suppressor p53 to the nucleus, contributing to its apoptotic effects.

Lobetyolin_Anticancer_Pathway This compound This compound AKT AKT This compound->AKT inhibits p53 p53 This compound->p53 promotes nuclear translocation GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 regulates p53->ASCT2 regulates Gln_Metabolism Glutamine Metabolism ASCT2->Gln_Metabolism mediates Apoptosis Apoptosis Gln_Metabolism->Apoptosis inhibition leads to

Caption: this compound's Anticancer Signaling Pathway.

In the context of Alzheimer's disease, this compound has demonstrated neuroprotective and geroprotective benefits. It is suggested that these effects are primarily mediated through the reprogramming of glutathione-centered redox metabolism. Specifically, this compound selectively modulates the expression of glutathione-S-transferases (GST) isoforms, leading to a reduction in oxidative stress.

Lobetyolin_Neuroprotective_Pathway This compound This compound GSTs Glutathione-S-Transferases (GSTs) This compound->GSTs modulates GSH_Metabolism Glutathione Metabolism GSTs->GSH_Metabolism regulates Oxidative_Stress Oxidative Stress GSH_Metabolism->Oxidative_Stress reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection reduction leads to

Caption: this compound's Neuroprotective Mechanism.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Several methods have been developed for the extraction and purification of this compound.

Method 1: Enzymatic Extraction followed by Solvent Partitioning and Chromatography [6]

  • Enzymolysis: Pulverize the raw Codonopsis pilosula material. Add an equal volume of water and a suitable bio-enzyme (e.g., cellulase). Incubate at an optimal temperature (e.g., 50°C) for 3-5 hours to break down the cell walls.

  • Solvent Extraction: Add a 70-90% alcohol solution (e.g., ethanol), 4-7 times the volume of the mixture, and extract 2-3 times.

  • Concentration and Partitioning: Concentrate the combined extracts to recover the alcohol. Partition the resulting aqueous concentrate with n-butanol.

  • Crude Extract Preparation: Collect the n-butanol phase, recover the solvent, and dry the residue to obtain the crude extract.

  • Purification: Dissolve the crude extract in ethyl acetate and load it onto an alumina column to remove impurities.

  • Crystallization: Concentrate the eluate, add petroleum ether, and induce crystallization by refrigeration. The resulting crystals can be recrystallized from ethyl acetate to yield pure this compound.

Method 2: Supercritical CO₂ Extraction [7]

  • Sample Preparation: Use powdered Codonopsis pilosula (40-60 mesh).

  • Extraction Parameters: Perform the extraction at 30 MPa and 60°C.

  • CO₂ and Cosolvent Flow: Use a CO₂ flow rate of 2 L/min and ethanol as a dynamic cosolvent at a flow rate of 1 mL/min.

  • Extraction Time: Conduct the extraction for 100 minutes.

Method 3: Membrane Filtration [8]

  • Preparation of Extract: Prepare an initial extract of Codonopsis pilosula.

  • Solid-Liquid Separation: Remove solid residues from the extract.

  • Micro-filtration: Pass the extract through a micro-filtration membrane to achieve a turbidity of ≤ 4 NTU and an active ingredient transmittance of ≥ 95%.

  • Ultra-filtration: Further purify the micro-filtrate using an ultra-filtration membrane to a turbidity of ≤ 3 NTU and an active ingredient transmittance of ≥ 95%.

  • Nano-filtration and Drying: Concentrate the active ingredient using nano-filtration and then dry the trapped fluid to obtain this compound with a purity of ≥ 98%.

Extraction_Workflow cluster_0 Method 1: Enzymatic & Solvent cluster_1 Method 2: Supercritical CO₂ cluster_2 Method 3: Membrane Filtration a1 Raw Material (Codonopsis pilosula) a2 Enzymolysis a1->a2 a3 Ethanol Extraction a2->a3 a4 n-Butanol Partitioning a3->a4 a5 Alumina Column Chromatography a4->a5 a6 Crystallization a5->a6 a7 Pure this compound a6->a7 b1 Raw Material b2 Supercritical CO₂ Extraction (with Ethanol cosolvent) b1->b2 b3 Pure this compound b2->b3 c1 Raw Extract c2 Micro-filtration c1->c2 c3 Ultra-filtration c2->c3 c4 Nano-filtration c3->c4 c5 Drying c4->c5 c6 Pure this compound c5->c6

Caption: Workflow for this compound Extraction.

This protocol is adapted from a validated method for pharmacokinetic studies.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 25 µL of the internal standard (IS) working solution (e.g., syringin).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Inject the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).

  • Mobile Phase: 0.1% aqueous formic acid-methanol (50:50, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Elution Mode: Isocratic.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • MS/MS Transitions:

    • This compound: m/z 419.3 [M+Na]⁺ → m/z 203.1.

    • Internal Standard (Syringin): m/z 394.9 [M+Na]⁺ → m/z 231.9.

1. Cell Viability (MTT Assay):

  • Seed cells (e.g., MKN-45 or MKN-28 gastric cancer cells) in 96-well plates.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours)[5].

  • Add MTT solution to each well and incubate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength to determine cell viability.

2. Apoptosis Assay (Flow Cytometry):

  • Treat cells with this compound as described above.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3. Glutamine Uptake Assay:

  • Culture cells in the presence or absence of this compound.

  • Measure the concentration of glutamine in the cell culture medium or cell lysates using a commercially available kit to determine the rate of uptake.

4. Reactive Oxygen Species (ROS) Measurement:

  • Treat cells with this compound.

  • Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA).

  • Measure the fluorescence intensity using flow cytometry or a fluorescence plate reader to quantify intracellular ROS levels.

References

Lobetyolin's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of interest in oncology research.[1][2] Accumulating evidence indicates that this compound exerts significant anti-tumor effects across various cancer types, including gastric, colon, breast, and hepatocellular carcinoma.[1][3][4][5] Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of metabolic processes essential for cancer cell proliferation. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanism 1: Disruption of Glutamine Metabolism via ASCT2 Downregulation

A primary mechanism of this compound's anti-cancer activity is its ability to disrupt glutamine metabolism, a pathway critical for the rapid proliferation of tumor cells.[6] this compound achieves this by downregulating the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2, also known as SLC1A5), a key transporter responsible for glutamine uptake in cancer cells.[4][7] By inhibiting glutamine import, this compound effectively starves cancer cells of a crucial nutrient required for energy production and biosynthesis, leading to suppressed proliferation and the induction of apoptosis.[3][7] This effect has been consistently observed in gastric, breast, and colon cancer cell lines.[4][7][8]

Governing Signaling Pathway: PI3K/AKT/GSK3β/c-Myc

The downregulation of ASCT2 by this compound is not a direct interaction but is mediated through the inhibition of the PI3K/AKT/GSK3β/c-Myc signaling axis.[1][9] The transcription factor c-Myc is a known regulator of ASCT2 expression.[9] this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at Ser473 and Glycogen Synthase Kinase 3β (GSK3β) at Ser9.[1][9] This modulation promotes the phosphorylation of c-Myc at Thr58, marking it for degradation. The subsequent reduction in c-Myc protein levels leads to decreased transcriptional activation of the SLC1A5 gene, resulting in lower ASCT2 expression and impaired glutamine uptake.[1][4][9] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of both c-Myc and ASCT2, confirming the central role of this pathway.[4]

G cluster_0 cluster_2 Gene Expression & Transport cluster_3 This compound This compound AKT p-AKT (Ser473) This compound->AKT GSK3b p-GSK3β (Ser9) AKT->GSK3b inhibits cMyc p-c-Myc (Thr58) GSK3b->cMyc inhibits cMyc_protein c-Myc Protein cMyc->cMyc_protein promotes degradation ASCT2 ASCT2 (SLC1A5) Expression cMyc_protein->ASCT2 inhibits transcription GlnUptake Glutamine Uptake ASCT2->GlnUptake Proliferation Reduced Proliferation GlnUptake->Proliferation G cluster_mito Mitochondrial Apoptosis Pathway This compound This compound ASCT2 ASCT2 Downregulation This compound->ASCT2 Gln Glutamine Uptake ↓ ASCT2->Gln GSH GSH Synthesis ↓ Gln->GSH ROS ROS Accumulation ↑ GSH->ROS Bcl2 Bcl-2 ↓ ROS->Bcl2 Bax Bax ↑ ROS->Bax MMP MMP Collapse ROS->MMP CytC Cytochrome c Release Bcl2->CytC Bax->CytC MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Seeding Seed 5x10³ cells/well in 96-well plates. Incubate 24h. B 2. Treatment Treat with various concentrations of this compound (e.g., 0-100 µM). A->B C 3. Incubation Incubate for a specified time (e.g., 24h). B->C D 4. MTT Addition Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h. C->D E 5. Solubilization Remove medium, add 150 µL DMSO to dissolve formazan. D->E F 6. Measurement Read absorbance at 490 nm using a microplate reader. E->F

References

The Pharmacological Landscape of Lobetyolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has emerged as a compound of significant interest in pharmacological research.[1][2][3] Traditionally used in Chinese medicine to tonify spleen and lung Qi, modern scientific investigation has begun to unravel the multifaceted therapeutic potential of its extracts, with a pronounced focus on its anticancer properties.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound extracts, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to support further research and drug development endeavors.

Anticancer Properties: Targeting Glutamine Metabolism

The primary anticancer mechanism of this compound revolves around its ability to disrupt glutamine metabolism in cancer cells, a critical pathway for their proliferation and survival.[2][4][5] This is achieved through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine.[1][2][4] By reducing both the mRNA and protein expression of ASCT2, this compound effectively starves cancer cells of this essential amino acid, leading to apoptosis and inhibition of tumor growth.[1][2][4]

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
MKN-45Gastric Cancer27.74[1]
MKN-28Gastric Cancer19.31[1]
PC-3Prostate Cancer5.7[6]
MSTO-211HLung Cancer11.7 (for Lobetyol)[6]
NCI-H292Lung Cancer9.6 (for Lobetyol)[6]

This compound has also demonstrated efficacy in in-vivo models. In mice bearing subcutaneous HCT116 colon cancer tumors, intraperitoneal administration of this compound at doses of 10-40 mg/kg resulted in a marked antitumor effect.[7]

Signaling Pathways in Anticancer Activity

This compound's downregulation of ASCT2 is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[1][8] this compound has been shown to inhibit the phosphorylation of AKT and GSK3β, which in turn promotes the phosphorylation of c-Myc, a transcription factor for ASCT2, leading to its downregulation.[1][8] Furthermore, the pro-apoptotic effects of this compound are linked to the p53 signaling pathway.[5] this compound treatment leads to the nuclear transportation of p53 and modulates the expression of p21 and Bax.[5]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell This compound This compound AKT AKT This compound->AKT inhibits phosphorylation p53 p53 This compound->p53 promotes nuclear transportation GSK3b GSK3β AKT->GSK3b inhibits phosphorylation cMyc c-Myc GSK3b->cMyc promotes phosphorylation ASCT2 ASCT2 cMyc->ASCT2 downregulates expression Glutamine Glutamine ASCT2->Glutamine inhibits uptake Apoptosis Apoptosis Glutamine->Apoptosis induces p21 p21 p53->p21 activates Bax Bax p53->Bax activates Bax->Apoptosis induces Experimental_Workflow_Anticancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., MKN-45, HCT-116) Treatment This compound Treatment (Varying Concentrations) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB qPCR RT-qPCR (Gene Expression) Treatment->qPCR ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay Xenograft Tumor Xenograft Model (Nude Mice) Dosing This compound Administration (e.g., i.p.) Xenograft->Dosing Monitoring Tumor Growth & Body Weight Monitoring Dosing->Monitoring Analysis Tumor Excision & Further Analysis Monitoring->Analysis Neuroprotective_Signaling_Pathway cluster_neuron Neuron This compound This compound GlutathioneMetabolism Glutathione Metabolism This compound->GlutathioneMetabolism remodels GSTs GST Isoforms (gst-1, gst-38) GlutathioneMetabolism->GSTs modulates RedoxHomeostasis Redox Homeostasis GSTs->RedoxHomeostasis maintains Neuroprotection Neuroprotection RedoxHomeostasis->Neuroprotection promotes OxidativeStress Oxidative Stress RedoxHomeostasis->OxidativeStress reduces AbetaToxicity Aβ Toxicity AbetaToxicity->OxidativeStress induces

References

Lobetyolin: A Traditional Chinese Medicine Component with Modern Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylene glycoside, is a key bioactive constituent isolated from Codonopsis pilosula (Dangshen), a perennial flowering plant utilized for centuries in Traditional Chinese Medicine (TCM). Historically, Dangshen has been prescribed to tonify the "Qi" of the spleen and lungs. Contemporary scientific inquiry has pivoted towards elucidating the pharmacological mechanisms of its components, with a significant focus on this compound's anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oncology, detailing its effects on various cancer cell lines, the signaling pathways it modulates, and the experimental protocols used in its investigation.

Quantitative Data on the Anticancer Effects of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
Cancer TypeCell LineAssayEndpointConcentration/IC50Reference
Gastric CancerMKN-45MTT AssayIC5027.74 µM[1]
Gastric CancerMKN-28MTT AssayIC5019.31 µM[1]
Breast CancerMDA-MB-231MTT AssayInhibition of Proliferation10, 20, 40 µM
Breast CancerMDA-MB-468MTT AssayInhibition of Proliferation10, 20, 40 µM
Colon CancerHCT-116MTT AssayInhibition of Proliferation10, 20, 40 µM[2]
Colon CancerHCT-116Annexin V-FITC/PIApoptosis Induction10, 20, 40 µM[2]
Gastric CancerMKN-45Flow CytometryApoptosis Induction10, 20, 40 µM[1]
Gastric CancerMKN-28Flow CytometryApoptosis Induction10, 20, 40 µM[1]
Table 2: In Vivo Efficacy of this compound
Cancer TypeAnimal ModelXenograftTreatment ProtocolOutcomeReference
Gastric CancerNude MiceMKN-4510 mg/kgSignificant reduction in tumor volume and weight[1]
Lung CancerNude MiceA549Not specifiedSynergizes with cisplatin to inhibit tumor growth

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metabolism. The primary mechanism identified is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine, which is crucial for the growth of many cancer cells.

ASCT2 Downregulation and Glutamine Metabolism

This compound has been shown to significantly reduce both the mRNA and protein expression of ASCT2.[1] This leads to a decrease in glutamine uptake by cancer cells, thereby disrupting their metabolism and inducing apoptosis.[2]

The AKT/GSK3β/c-Myc Signaling Pathway

This compound has been demonstrated to suppress the phosphorylation of AKT and GSK3β, while promoting the phosphorylation of c-Myc.[1] This cascade of events leads to the downregulation of ASCT2, linking this signaling pathway directly to the inhibition of glutamine metabolism.

AKT_GSK3b_cMyc_Pathway This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 downregulates Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake mediates Proliferation_Apoptosis Proliferation ↓ Apoptosis ↑ Glutamine_Uptake->Proliferation_Apoptosis

This compound's modulation of the AKT/GSK3β/c-Myc pathway.
The p53 Signaling Pathway

In colon cancer cells, the anticancer effect of this compound has been linked to the tumor suppressor protein p53.[2] this compound treatment leads to the translocation of p53 to the nucleus, where it can upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.

p53_Pathway This compound This compound p53_translocation p53 Nuclear Translocation This compound->p53_translocation p21 p21 p53_translocation->p21 upregulates Bax Bax p53_translocation->Bax upregulates Bcl2 Bcl-2 p53_translocation->Bcl2 downregulates Apoptosis Apoptosis p21->Apoptosis induces Bax->Apoptosis Bcl2->Apoptosis inhibits

This compound's influence on the p53 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Analyze tumor tissues for protein expression by immunohistochemistry or Western blotting.

Conclusion

This compound, a primary active component of the traditional Chinese medicine Dangshen, demonstrates significant anticancer potential through the modulation of key signaling pathways involved in cancer cell metabolism, proliferation, and survival. Its ability to disrupt glutamine metabolism via the downregulation of ASCT2 presents a promising therapeutic strategy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in oncology. Future research should focus on expanding the range of cancer types studied, optimizing dosing and delivery methods for in vivo applications, and further elucidating the intricate molecular mechanisms underlying its anticancer effects.

References

An In-depth Technical Guide on the In Vitro Anti-proliferative Activity of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a promising natural compound with significant anti-proliferative activities against various cancer cell lines. This document provides a comprehensive technical overview of its in vitro efficacy, detailing its impact on cancer cell viability, the molecular mechanisms and signaling pathways it modulates, and the experimental protocols used for its evaluation. Key findings indicate that this compound's anti-cancer effects are largely mediated by the downregulation of the ASCT2 amino acid transporter, leading to glutamine metabolism disruption and apoptosis. Cell-type specific mechanisms, including the modulation of the AKT/GSK3β/c-Myc, p53, and DUSP1-ERK1/2 pathways, have been elucidated and are presented herein.

Quantitative Data: Anti-proliferative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated dose-dependent inhibitory effects across a range of cancer cell lines. The available quantitative data is summarized below.

Cancer TypeCell Line(s)IC50 Value (µM)Reference
Gastric CancerMKN-4527.74[1]
MKN-2819.31[1]
Colon CancerHCT-116Effective in 10-40 µM range[2]
Breast CancerMDA-MB-231, MDA-MB-468Proliferation inhibited[3]
Hepatocellular CarcinomaHepG2, Huh7Growth inhibition observed*

Note: Specific IC50 values were not provided in the cited literature, but significant anti-proliferative activity was confirmed within the tested concentration ranges.

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-proliferative effects through multiple, often interconnected, signaling pathways. The primary mechanism involves the disruption of glutamine metabolism, a critical pathway for highly proliferative cancer cells.

Core Mechanism: ASCT2 Downregulation

Across gastric, colon, and breast cancer models, a central mechanism of this compound is the marked reduction in both mRNA and protein expression of the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[1][3][4] ASCT2 is a key transporter for glutamine. By downregulating ASCT2, this compound effectively starves cancer cells of this essential amino acid, leading to a cascade of anti-proliferative and pro-apoptotic events.[1][2]

Gastric and Breast Cancer: The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound modulates the AKT/GSK3β/c-Myc signaling pathway to suppress ASCT2 expression.[1][3]

  • AKT/GSK3β Inhibition: this compound inhibits the phosphorylation of AKT (at Ser473) and Glycogen Synthase Kinase 3 Beta (GSK3β) (at Ser9).[1]

  • c-Myc Destabilization: This leads to the increased phosphorylation of the oncoprotein c-Myc at its Threonine 58 residue, targeting it for proteasomal degradation.[1]

  • ASCT2 Suppression: As c-Myc is a key transcription factor for the SLC1A5 gene (encoding ASCT2), its degradation results in the downregulation of ASCT2 expression.[1][3][5] This cascade ultimately induces mitochondria-mediated apoptosis, characterized by an increase in ROS (Reactive Oxygen Species) levels, a decrease in mitochondrial membrane potential, and the activation of caspases 9 and 3.[1]

G This compound Signaling in Gastric & Breast Cancer cluster_inhibition LBT This compound pAKT p-AKT (Ser473) (Active) LBT->pAKT Inh pGSK3B p-GSK3β (Ser9) (Inactive) cMyc c-Myc LBT->cMyc Inh ASCT2 ASCT2 Transcription LBT->ASCT2 Inh Gln Glutamine Metabolism LBT->Gln Inh Proliferation Cell Proliferation LBT->Proliferation Inh Apoptosis Apoptosis LBT->Apoptosis AKT AKT pAKT->pGSK3B GSK3B GSK3β pGSK3B->cMyc Inh pcMyc p-c-Myc (Thr58) (Degradation) cMyc->pcMyc cMyc->ASCT2 ASCT2->Gln Gln->Proliferation

This compound inhibits the AKT/GSK3β/c-Myc axis.
Colon Cancer: The p53-Dependent Pathway

In HCT-116 colon cancer cells, the anti-proliferative effect of this compound is dependent on the tumor suppressor protein p53.[2] The mechanism involves the downregulation of ASCT2-mediated glutamine metabolism, which in turn induces apoptosis.[2][6] This process is characterized by the increased expression of apoptosis-related proteins such as cleaved-caspase-3, cleaved-caspase-7, and PARP.[7] Inhibition of p53 has been shown to attenuate the apoptotic effects of this compound, highlighting the critical role of this tumor suppressor in the compound's mechanism of action in this cancer type.[2]

G This compound Signaling in Colon Cancer LBT This compound p53 p53 Pathway LBT->p53 ASCT2 ASCT2 Expression p53->ASCT2 Inh Caspases Caspase-3/7 Activation p53->Caspases Gln Glutamine Metabolism ASCT2->Gln Apoptosis Apoptosis Gln->Apoptosis Inh Caspases->Apoptosis

This compound induces p53-dependent apoptosis.
Hepatocellular Carcinoma: The DUSP1-ERK1/2 Pathway

In hepatocellular carcinoma (HCC) cells like HepG2 and Huh7, this compound induces apoptosis through a distinct mechanism involving the DUSP1-ERK1/2 pathway.

  • DUSP1 Upregulation: this compound significantly upregulates the expression of Dual Specificity Phosphatase-1 (DUSP1).

  • ERK1/2 Inactivation: DUSP1 is a negative regulator of the MAPK/ERK pathway.[8] By increasing DUSP1, this compound decreases the phosphorylation (inactivation) of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).

  • Apoptosis Induction: The inhibition of the pro-survival ERK1/2 pathway leads to mitochondria-dependent apoptosis. Knockdown of DUSP1 has been shown to reverse the inhibitory effects of this compound, confirming its central role.[9]

G This compound Signaling in Hepatocellular Carcinoma LBT This compound DUSP1 DUSP1 LBT->DUSP1 ERK p-ERK1/2 (Active) DUSP1->ERK Inh (Dephosphorylation) Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inh

This compound activates the DUSP1-ERK1/2 pathway.

Experimental Protocols

The following section details the standard methodologies employed in the in vitro assessment of this compound's anti-proliferative activity.

General Experimental Workflow

A typical workflow for assessing the anti-proliferative effects of this compound involves a multi-step process from initial cell culture to detailed mechanistic studies.

G General Experimental Workflow cluster_setup Phase 1: Setup & Treatment cluster_assess Phase 2: Viability & Apoptosis Assessment cluster_mech Phase 3: Mechanistic Analysis Culture 1. Cell Culture (e.g., MKN-45, HCT-116) Seeding 2. Plate Seeding (96-well or 6-well plates) Culture->Seeding Treatment 3. This compound Treatment (Dose-response, 24h) Seeding->Treatment MTT 4a. Cell Viability Assay (MTT / SRB) Treatment->MTT FACS 4b. Apoptosis Assay (Annexin V/PI Staining) Treatment->FACS Lysis 5. Cell Lysis & Protein Extraction Treatment->Lysis WB 6. Western Blot (AKT, c-Myc, ASCT2, etc.) Lysis->WB qPCR 7. RT-qPCR (ASCT2 mRNA) Lysis->qPCR

Workflow for in vitro analysis of this compound.
Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MKN-45, MKN-28) in 96-well plates at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO). Incubate for a specified period, typically 24 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant. Wash the collected cells with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13][15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to elucidate signaling pathway modulation.

  • Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[1][17]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., ASCT2, p-AKT, c-Myc, DUSP1, β-actin).[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[1]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1] Quantify band intensity using software like ImageJ.

References

Lobetyolin: A Technical Guide on its Antioxidant and Anti-inflammatory Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through the modulation of intracellular reactive oxygen species (ROS) levels and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Regulation of Reactive Oxygen Species (ROS)

Studies have demonstrated that this compound can significantly reduce intracellular ROS levels. This is achieved in part by downregulating the expression of ASCT2, a glutamine transporter, which leads to decreased glutamine uptake and subsequent reduction in glutathione (GSH) levels, a key intracellular antioxidant.[1] The resulting increase in oxidative stress can selectively induce apoptosis in cancer cells.[1]

Activation of the Nrf2 Signaling Pathway

While some studies in cancer models show a reduction in total Nrf2 protein levels upon this compound treatment,[1] other contexts suggest a modulation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. The canonical activation of the Nrf2 pathway involves its dissociation from Keap1 and translocation to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes. Further research is needed to fully elucidate the context-dependent role of this compound in Nrf2 signaling.

Quantitative Data on Antioxidant Effects

Parameter MeasuredCell Line/ModelThis compound ConcentrationObserved EffectReference
Intracellular ROS LevelsGastric Cancer Cells (MKN-45, MKN-28)Concentration-dependentSignificant increase, leading to apoptosis[1]
Intracellular GSH LevelsGastric Cancer Cells (MKN-45, MKN-28)Concentration-dependentSignificant decrease[1]
Total Nrf2 Protein LevelsGastric Cancer Cells (MKN-45, MKN-28)Not specifiedReduction[1]

Anti-inflammatory Effects of this compound

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to effectively suppress the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[3][4] This inhibition has been observed in various models, including lipopolysaccharide (LPS)-induced sepsis in mice.[3][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been suggested to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. This compound has been found to suppress the activation of the MAPK pathway in dendritic cells, contributing to its anti-inflammatory effects.[5][6]

Quantitative Data on Anti-inflammatory Effects

Parameter MeasuredCell Line/ModelThis compound ConcentrationObserved EffectReference
IL-6, TNF-α, IL-1β ProductionLPS-induced sepsis in miceNot specifiedSignificant reduction in serum levels[3]
Inflammatory Cytokine Gene ExpressionIMQ-treated dendritic cellsNot specifiedSuppression[5][6]
MAPK Signaling PathwayIMQ-treated dendritic cellsNot specifiedSuppression[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant and anti-inflammatory effects of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay.

  • Wash the cells with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Analysis of Protein Expression (Western Blot)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK, Nrf2, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis of Gene Expression (qRT-PCR)

Principle: Quantitative real-time reverse transcription PCR (qRT-PCR) is used to quantify the amount of a specific RNA in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine.

Protocol:

  • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and specific primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH or ACTB).

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Detection of Apoptosis (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Harvest treated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Quadrants are set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Cytokine Levels (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6, anti-TNF-α, anti-IL-1β) overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Add cell culture supernatants or serum samples and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Lobetyolin_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK This compound This compound This compound->IKK Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation pro_inflammatory_genes Pro-inflammatory Genes (IL-6, TNF-α, IL-1β) NFkB_nucleus->pro_inflammatory_genes Transcription nucleus Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocation AP1_nucleus->pro_inflammatory_genes Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Lobetyolin_Antioxidant_Pathway cluster_nucleus This compound This compound ASCT2 ASCT2 This compound->ASCT2 Downregulates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Modulates Glutamine Glutamine ASCT2->Glutamine Uptake GSH GSH Glutamine->GSH Synthesis ROS ROS GSH->ROS Scavenges Apoptosis Apoptosis ROS->Apoptosis Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases nucleus Nucleus Nrf2->nucleus Translocation ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: this compound's antioxidant mechanism via ROS modulation and Nrf2 pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis_Analysis ROS_Measurement ROS Measurement (DCFH-DA Assay) Treatment->ROS_Measurement Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Cytokine_Quantification Cytokine Quantification (ELISA) Treatment->Cytokine_Quantification Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis ROS_Measurement->Data_Analysis Protein_Expression->Data_Analysis Gene_Expression->Data_Analysis Cytokine_Quantification->Data_Analysis

Caption: General experimental workflow for studying this compound's effects in vitro.

Conclusion and Future Directions

This compound exhibits promising antioxidant and anti-inflammatory properties through multiple mechanisms, including the modulation of ROS levels, inhibition of the NF-κB and MAPK signaling pathways, and suppression of pro-inflammatory cytokine production. The data presented in this guide underscore its potential as a therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within these signaling pathways.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.

  • Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

  • Exploring the synergistic effects of this compound with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as valuable resources for designing and interpreting future studies in this exciting area of natural product research.

References

Neuroprotective Potential of Lobetyolin in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline and neuronal loss. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathology of AD. Lobetyolin, a polyacetylene glycoside found in plants of the Campanulaceae family, has demonstrated significant neuroprotective effects in preclinical models of AD. This technical guide provides an in-depth overview of the neuroprotective potential of this compound, focusing on quantitative data from experimental studies, detailed methodologies, and the underlying signaling pathways.

Quantitative Data on the Efficacy of this compound

The neuroprotective and geroprotective effects of this compound have been quantified in various assays using the nematode Caenorhabditis elegans as a model organism for AD. The following tables summarize the key findings from these studies.

Table 1: Effects of this compound on Aβ-Induced Toxicity in C. elegans

ParameterC. elegans StrainTreatment Concentration (µM)OutcomePercentage Change
Aβ DepositionCL200650Reduction in ThT-positive aggregates54.8 ± 9.4% decrease[1][2][3]
ParalysisCL417612.5 - 50Delay in paralysis onset20.9 ± 4.5% delay[1][2][3]
LifespanCL417625, 50Extension of mean lifespanUp to 18.2% increase[1][2][3]

Table 2: Effects of this compound on Oxidative Stress and Lifespan in C. elegans

ParameterC. elegans StrainTreatment Concentration (µM)OutcomePercentage Change
Intracellular ROSN2 (wild-type)50Reduction in ROS levels28.1 ± 8.9% decrease[1][2][3]
Intracellular ROSCL417612.5Reduction in ROS levels12.8 ± 3.8% decrease[1]
2514.0 ± 3.7% decrease[1]
5022.4 ± 3.8% decrease[1][2][3]
LifespanN2 (wild-type)25, 50Extension of mean lifespan16.7 - 25.0% increase[1]
Lipofuscin AccumulationN2 (wild-type)12.5, 25, 50Reduction in lipofuscin contentMarked reduction[1]

Table 3: Effects of this compound on Gene Expression in C. elegans

ParameterC. elegans StrainTreatmentOutcomeDetails
Differential Gene ExpressionAD modelThis compoundIdentification of differentially expressed genes323 total: 185 upregulated, 138 downregulated[1]
Glutathione MetabolismAD modelThis compoundModulation of specific gene expressiongst-1 elevated, gst-38 suppressed[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's neuroprotective effects.

C. elegans Strains and Maintenance
  • Strains Used:

    • CL4176: A transgenic strain that expresses human Aβ1-42 in muscle tissue upon temperature induction, leading to a paralysis phenotype. This strain is used to model Aβ toxicity.

    • CL2006: A transgenic strain that constitutively expresses human Aβ1-42 in muscle tissue, leading to the formation of amyloid deposits. This strain is used for studying Aβ aggregation.

    • N2 (wild-type): The standard laboratory wild-type strain, used as a control for age-related studies.

  • Maintenance: Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source, at 20°C unless otherwise specified for induction protocols.

Aβ Deposition Assay
  • Objective: To quantify the effect of this compound on the formation of Aβ aggregates.

  • Protocol:

    • Synchronized L1 larvae of the CL2006 strain are cultured on NGM plates containing this compound (12.5, 25, and 50 µM) or a vehicle control (DMSO).

    • The worms are grown to adulthood at 20°C.

    • Adult worms are fixed and stained with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

    • The number of ThT-positive aggregates, particularly in the anterior region of the worms, is quantified using fluorescence microscopy.

    • Statistical analysis is performed to compare the number of aggregates in this compound-treated worms versus the control group.

Paralysis Assay
  • Objective: To assess the ability of this compound to protect against Aβ-induced paralysis.

  • Protocol:

    • Synchronized L1 larvae of the CL4176 strain are placed on NGM plates with E. coli OP50 and the respective concentrations of this compound or vehicle control.

    • The plates are incubated at a permissive temperature (e.g., 16°C) to allow the worms to develop to the L4 stage.

    • To induce the expression of Aβ1-42, the plates are shifted to a non-permissive temperature (e.g., 25°C).

    • The number of paralyzed worms is scored at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

    • The time at which 50% of the worms are paralyzed (PT50) is calculated for each condition.

Lifespan Assay
  • Objective: To determine the effect of this compound on the lifespan of both wild-type and AD model worms.

  • Protocol:

    • Synchronized L1 larvae of N2 and CL4176 strains are cultured on NGM plates containing this compound (12.5, 25, and 50 µM) or a vehicle control.

    • To prevent progeny from hatching and confounding the results, an inhibitor of cell division, such as 5-fluoro-2'-deoxyuridine (FUDR), is added to the plates once the worms reach adulthood.

    • The worms are transferred to fresh plates every 2-3 days.

    • The number of living and dead worms is counted daily. A worm is considered dead if it does not respond to gentle prodding.

    • Survival curves are generated, and statistical analyses (e.g., log-rank test) are performed to compare the mean and maximum lifespan between treated and control groups.

Reactive Oxygen Species (ROS) Assay
  • Objective: To measure the in vivo antioxidant activity of this compound.

  • Protocol:

    • Synchronized worms (N2 and CL4176) are treated with different concentrations of this compound as described in the other assays.

    • The worms are then incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by intracellular ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity of individual worms is measured using a fluorescence microscope or a plate reader.

    • The average fluorescence intensity is calculated for each treatment group and compared to the control to determine the percentage reduction in ROS levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of specific signaling pathways, primarily related to redox metabolism.

Glutathione-Centered Redox Metabolism

Integrative metabolomic and transcriptomic analyses have revealed that this compound selectively remodels glutathione metabolism.[1][2][3] This is achieved by modulating the expression of glutathione-S-transferases (GSTs), which are crucial enzymes in the detoxification of xenobiotics and the reduction of oxidative stress. Specifically, this compound has been shown to suppress the expression of gst-38 while elevating the expression of gst-1.[1][2][3] This selective regulation of GST isoforms suggests a reprogramming of the glutathione-centered redox metabolism, which is a key mechanism underlying this compound's neuroprotective and geroprotective benefits.

Lobetyolin_Signaling_Pathway cluster_cell This compound This compound Cell Neuronal Cell GST_Modulation Modulation of Glutathione S-Transferase (GST) Isoforms This compound->GST_Modulation gst1 gst-1 Expression GST_Modulation->gst1 Upregulates gst38 gst-38 Expression GST_Modulation->gst38 Downregulates Glutathione_Metabolism Remodeling of Glutathione-Centered Redox Metabolism gst1->Glutathione_Metabolism gst38->Glutathione_Metabolism ROS_Reduction Reduction of Reactive Oxygen Species (ROS) Glutathione_Metabolism->ROS_Reduction Neuroprotection Neuroprotection & Geroprotection ROS_Reduction->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow

The evaluation of this compound's neuroprotective potential in AD models typically follows a multi-tiered approach, starting from the preparation of the compound and proceeding through a series of in vivo assays using C. elegans.

Experimental_Workflow cluster_prep Preparation cluster_culture C. elegans Culture cluster_assays In Vivo Assays cluster_analysis Data Analysis Lobetyolin_Prep This compound Stock Solution (in DMSO) NGM_Plates Preparation of NGM Plates with this compound Lobetyolin_Prep->NGM_Plates Treatment Culturing on this compound-containing or Control Plates NGM_Plates->Treatment Synchronization Synchronization of C. elegans (L1 stage) Synchronization->Treatment Abeta_Assay Aβ Deposition Assay (CL2006) Treatment->Abeta_Assay Paralysis_Assay Paralysis Assay (CL4176) Treatment->Paralysis_Assay Lifespan_Assay Lifespan Assay (N2 & CL4176) Treatment->Lifespan_Assay ROS_Assay ROS Assay (N2 & CL4176) Treatment->ROS_Assay Quantification Quantification of Phenotypes Abeta_Assay->Quantification Paralysis_Assay->Quantification Lifespan_Assay->Quantification ROS_Assay->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Conclusion on Neuroprotective Potential Stats->Conclusion

Caption: General experimental workflow for assessing this compound in C. elegans AD models.

References

Initial Toxicity Profile of Lobetyolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylenic glycoside isolated from the roots of Codonopsis pilosula and other related plants, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide provides a comprehensive overview of the initial toxicity studies conducted on this compound. The document summarizes key quantitative data from acute and in vitro toxicity assessments, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the current state of knowledge regarding this compound's safety.

Quantitative Toxicity Data

The initial toxicological evaluation of this compound has focused on acute oral toxicity in rodent models, as well as in vivo and in vitro assessments in other biological systems. The available quantitative data is summarized below.

Test System Study Type Endpoint Dose/Concentration Result Reference
Female Swiss Albino MiceAcute Oral Toxicity (OECD 425)LD50Up to 2000 mg/kg> 2000 mg/kg[1]
Caenorhabditis elegans (N2 worms)Acute ToxicityViability12.5, 25, or 50 μM (24h exposure)No significant impact on viability[2]
Human Gastric Epithelial Cells (GES-1)In Vitro CytotoxicityCell ViabilityUp to 100 µMMinimal cytotoxicity observed[3]
Normal Gastric Mucosa Cell Line (RGM-1)In Vitro CytotoxicityCell ViabilityUp to 100 µMMinimal cytotoxicity observed[3]
Human Gastric Cancer Cells (MKN-45)In Vitro CytotoxicityIC5027.74 µM (24h)-[3]
Human Gastric Cancer Cells (MKN-28)In Vitro CytotoxicityIC5019.31 µM (24h)-[3]

Key Findings:

  • This compound exhibits a low acute oral toxicity profile in mice, with an LD50 greater than 2000 mg/kg.[1]

  • In the nematode model C. elegans, this compound did not show any significant impact on survival at concentrations up to 50 μM.[2]

  • In vitro studies on non-cancerous human gastric cell lines demonstrated minimal cytotoxic effects at concentrations as high as 100 µM.[3]

Experimental Protocols

Acute Oral Toxicity Study in Mice (OECD Guideline 425)

This study was conducted to determine the median lethal dose (LD50) of this compound in female Swiss albino mice.

  • Test Guideline: The experiment followed the Organisation for Economic Co-operation and Development (OECD) Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure.[1]

  • Animal Model: Female Swiss albino mice were used for the study.

  • Housing and Acclimatization: Animals were housed under standard laboratory conditions and allowed to acclimatize before the experiment.

  • Dosing Procedure:

    • Animals were fasted overnight prior to dosing.

    • This compound was administered orally via gavage.

    • A starting dose of 2000 mg/kg was used.

    • A single animal was dosed initially.

  • Observation:

    • The animal was observed for mortality and clinical signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns.

    • Observations were made frequently on the day of dosing and at least once daily for 14 days thereafter.

    • Body weight of the animals was recorded weekly.

  • Endpoint: The primary endpoint was mortality within the 14-day observation period. The LD50 was determined to be greater than 2000 mg/kg as no mortality was observed at this dose.[1]

G start Start acclimatization Acclimatize Female Swiss Albino Mice start->acclimatization fasting Fast Mice Overnight acclimatization->fasting dosing Oral Gavage with This compound (2000 mg/kg) fasting->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation end Determine LD50 > 2000 mg/kg observation->end

Acute Oral Toxicity (OECD 425) Workflow.

Acute Toxicity Assay in Caenorhabditis elegans

This assay was performed to evaluate the acute toxicity of this compound on the nematode C. elegans.

  • Organism: Wild-type N2 C. elegans were used.

  • Culture: Worms were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Synchronization: A synchronized population of L4-stage worms was obtained for the assay.

  • Exposure:

    • Synchronized L4 worms were transferred to 96-well plates.

    • Worms were exposed to different concentrations of this compound (12.5, 25, and 50 μM) in K medium. A DMSO control group was also included.

    • The plates were incubated at 20°C for 24 hours.

  • Endpoint Assessment:

    • After 24 hours, the number of live and dead worms was counted under a microscope.

    • Worms that did not respond to a gentle touch with a platinum wire were considered dead.

  • Results: No significant impact on the viability of the worms was observed at the tested concentrations.[2]

G start Start synchronize Synchronize C. elegans to L4 Stage start->synchronize expose Expose to this compound (12.5, 25, 50 µM) for 24h synchronize->expose assess Assess Viability (Microscopic Observation) expose->assess end No Significant Toxicity Observed assess->end

C. elegans Acute Toxicity Assay Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated in human gastric epithelial cells (GES-1) and a normal gastric mucosa cell line (RGM-1) using the MTT assay.

  • Cell Lines: GES-1 and RGM-1 cells were used as models for non-cancerous gastric cells.

  • Cell Culture: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of this compound (up to 100 µM) for 24 hours.

  • MTT Assay:

    • After the treatment period, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated cells).

  • Results: this compound exhibited minimal cytotoxicity in both GES-1 and RGM-1 cells at concentrations up to 100 µM.[3]

Signaling Pathway Modulation

While not a direct measure of toxicity, understanding the molecular pathways affected by a compound is crucial for a comprehensive safety assessment. In the context of its anti-cancer activity, this compound has been shown to modulate the AKT/GSK3β/c-Myc signaling pathway.[3] This pathway is central to cell proliferation, survival, and metabolism. The modulation of this pathway by this compound in cancer cells leads to the downregulation of the amino acid transporter ASCT2, resulting in reduced glutamine uptake and subsequent apoptosis.[3][4]

G cluster_cell Cellular Processes This compound This compound AKT AKT This compound->AKT inhibits Apoptosis Apoptosis This compound->Apoptosis GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes Glutamine Glutamine Uptake ASCT2->Glutamine Proliferation Cell Proliferation & Survival Glutamine->Proliferation

This compound's Modulation of the AKT/GSK3β/c-Myc Pathway.

Discussion and Future Directions

The initial toxicity studies on this compound suggest a favorable safety profile for acute oral administration. The high LD50 in mice and the lack of significant toxicity in C. elegans and normal human cell lines are encouraging for its further development as a therapeutic agent.

However, it is crucial to acknowledge the limitations of the current data. The available studies primarily focus on acute toxicity. To establish a comprehensive safety profile, further investigations are necessary, including:

  • Sub-chronic and Chronic Toxicity Studies: These studies, involving repeated dosing over extended periods, are essential to evaluate the potential for cumulative toxicity and to identify any target organ toxicity.

  • Genotoxicity Assays: A battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus assay) should be conducted to assess the potential for DNA damage.

  • Safety Pharmacology Studies: These studies are needed to evaluate the effects of this compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

  • Developmental and Reproductive Toxicity (DART) Studies: To assess the potential effects on fertility, embryonic development, and offspring, DART studies are required if the compound is intended for use in women of childbearing potential.

References

Lobetyolin: A Technical Guide to its Role as a Bioactive Marker in Radix Codonopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin is a naturally occurring polyacetylene glycoside that has been identified as a key bioactive constituent in the roots of several plants within the Campanulaceae family, most notably in various species of Codonopsis. Radix Codonopsis, the dried root of Codonopsis pilosula, C. pilosula var. modesta, and C. tangshen, is a vital traditional Chinese medicine known as "Dangshen". It is widely used to replenish vital energy (Qi), strengthen the spleen and lungs, and support the immune system[1][2][3].

Due to its consistent presence and significant pharmacological activities, this compound has been established as a crucial bioactive marker for the quality control and standardization of Radix Codonopsis and its derived products[3][4][5]. The Chinese Pharmacopoeia officially recognizes this compound for the identification of Radix Codonopsis[5][6]. This technical guide provides an in-depth overview of this compound, covering its extraction, quantification, pharmacological activities, and molecular mechanisms of action, intended for professionals in the fields of pharmaceutical research and natural product development.

Extraction and Isolation

The effective extraction and isolation of this compound are critical for research and commercial production. Various methods have been developed, ranging from traditional solvent-based techniques to modern, greener alternatives.

Extraction Methodologies
  • Solvent Maceration/Reflux: A common laboratory-scale method involves macerating the powdered plant material with solvents like 80% methanol or 70-90% ethanol, often followed by heating under reflux to increase efficiency[7][8]. The resulting extract is then typically partitioned with a solvent of intermediate polarity, such as n-butanol, to enrich the glycosidic compounds like this compound[8].

  • Enzyme-Assisted Extraction: To improve extraction yield, a preliminary step of enzymatic hydrolysis using enzymes like cellulase can be employed. This process breaks down the plant cell walls, facilitating the release of intracellular components before solvent extraction[8].

  • Supercritical Fluid Extraction (SFE): A more environmentally friendly and selective method utilizes supercritical CO2 with a polar co-solvent, typically ethanol[9]. This technique offers advantages such as shorter extraction times and the absence of toxic organic solvent residues. The yield of this compound is significantly influenced by pressure, temperature, and the volume of the co-solvent[9].

  • Membrane Filtration: For large-scale purification, a multi-step membrane filtration process involving micro-filtration, ultra-filtration, and nano-filtration can be used to separate this compound from impurities with high efficiency and purity[10][11].

Isolation and Purification Protocol

Isolation of pure this compound from the crude extract typically involves chromatographic techniques. A general workflow includes:

  • Crude Extraction: The dried and powdered Radix Codonopsis is extracted using a selected solvent system (e.g., 80% ethanol).

  • Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or adsorbent resins (e.g., Diaion® HP-20)[6]. Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) separates the compounds based on polarity.

  • Recrystallization: Fractions containing this compound are pooled, concentrated, and recrystallized using a suitable solvent system (e.g., ethyl acetate-petroleum ether) to yield pure crystalline this compound[8]. Purity is then confirmed by analytical methods like HPLC and spectroscopic analysis (MS, NMR)[6].

Experimental Workflow: Extraction and Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Start Dried Radix Codonopsis Grind Grinding to Powder Start->Grind Extract Solvent Extraction (e.g., 80% Ethanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Partition Liquid-Liquid Partitioning (Enrichment in n-Butanol) Concentrate->Partition Column Column Chromatography (Silica Gel) Partition->Column Recrystal Recrystallization Column->Recrystal QC Quality Control (HPLC, MS, NMR) Recrystal->QC End Pure this compound (>98%) QC->End

Caption: Workflow for this compound Extraction and Isolation.

Quantification Methods

Accurate and reproducible quantification of this compound is essential for the quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is the standard method for this compound quantification[5]. The methodology is simple, reliable, and reproducible[2][4].

Table 1: Summary of HPLC Parameters for this compound Quantification

ParameterCondition 1Condition 2Condition 3
Column Supelco Discovery C18 (4.6 x 250 mm, 5 µm)[12]MetaChem RP-18 (4.6 x 250 mm, 5 µm)[2]Zorbax XDB RP-C18 (4.6 x 250 mm, 5 µm)[6]
Mobile Phase Acetonitrile : 0.5% Acetic Acid in Water (20:80)[12]Acetonitrile : Water (22:78)[2]Acetonitrile : Water (Gradient)[6]
Flow Rate 1.0 mL/min (implied)Not specified1.0 mL/min (implied)
Detection λ 268 nm[12]267 nm[2]267 nm[6]
Column Temp. Not specifiedNot specified20°C[6]
LC-MS/MS for Pharmacokinetic Studies

For quantifying this compound in biological matrices like plasma, a more sensitive and selective method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This is crucial for pharmacokinetic studies[13].

Table 2: LC-MS/MS Parameters for this compound Quantification in Rat Plasma[13]

ParameterCondition
Column Thermo ODS C18
Mobile Phase 0.1% Formic Acid in Water : Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Ionization Mode Positive ESI
SRM Transition m/z 419.3 [M+Na]+ → m/z 203.1
Linear Range 1.0–500 ng/mL
Experimental Protocol: HPLC Quantification
  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh about 1.0 g of powdered Radix Codonopsis. Add a defined volume of methanol (e.g., 50 mL) and extract using ultrasonication for 30-60 minutes. Cool, centrifuge, and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve[6].

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological effects, positioning it as a molecule of significant therapeutic interest. Its activities are supported by numerous in vitro and in vivo studies.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines, primarily by inducing apoptosis and inhibiting proliferation[1][14][15]. A key mechanism is the inhibition of glutamine metabolism, which is crucial for the survival of rapidly dividing cancer cells[14][16][17].

Table 3: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeEffectIC50 / ConcentrationCitation
PC-3Prostate CancerGrowth Inhibition5.7 µM[1]
MKN-45Gastric CancerProliferation SuppressionDose-dependent (10-40 µM)[16]
MKN-28Gastric CancerProliferation SuppressionDose-dependent (10-40 µM)[16]
HCT-116Colon CancerProliferation SuppressionDose-dependent (10-40 µM)[17][18]
Anti-inflammatory and Antioxidant Activity

This compound possesses anti-inflammatory and antioxidant properties[19][20]. It weakly inhibits xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in managing hyperuricemia and gout[19][20][21]. It also effectively reduces intracellular Reactive Oxygen Species (ROS)[22].

Table 4: Antioxidant and Enzyme Inhibitory Activity of this compound

TargetActivityQuantitative DataCitation
Xanthine OxidaseWeak, Mixed-Type InhibitionIC50 = 2985 µM[20]
ROS Levels (C. elegans)Reduction22.4% reduction at 50 µM[22][23]
Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). In C. elegans models, this compound protects against Aβ-induced toxicity, reduces Aβ deposition, and extends lifespan[22][23].

Table 5: In Vivo Neuroprotective Effects of this compound in C. elegans AD Model[22]

ParameterEffectQuantitative Data (at 50 µM)
Aβ DepositionReduction↓ 54.8%
Paralysis OnsetDelayDelayed by 20.9%
LifespanExtension↑ 18.2%

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating specific molecular signaling pathways.

Anticancer Mechanism in Gastric Cancer

In gastric cancer, this compound inhibits cell proliferation by downregulating the amino acid transporter ASCT2, which is critical for glutamine uptake. This action is mediated through the inhibition of the AKT/GSK3β/c-Myc signaling pathway. This compound suppresses the phosphorylation of AKT and GSK3β, leading to increased phosphorylation and subsequent degradation of the transcription factor c-Myc, which in turn reduces the expression of its target gene, ASCT2[16].

G This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT inhibits GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b inhibits cMyc p-c-Myc (Thr58)↑ (Degradation) GSK3b->cMyc inhibits ASCT2 ASCT2 Expression↓ cMyc->ASCT2 promotes Gln Glutamine Uptake↓ ASCT2->Gln Proliferation Cell Proliferation↓ Gln->Proliferation supports Apoptosis Apoptosis↑ Gln->Apoptosis inhibits

Caption: this compound's Anticancer Signaling Pathway in Gastric Cancer.

Anticancer Mechanism in Colon Cancer

In colon cancer cells, this compound induces caspase-dependent apoptosis by modulating the p53 pathway. It promotes the translocation of the tumor suppressor protein p53 to the nucleus, which upregulates the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, while downregulating the anti-apoptotic protein Bcl-2[17].

G This compound This compound p53 p53 Nuclear Translocation↑ This compound->p53 p21 p21 Expression↑ p53->p21 Bax Bax Expression↑ p53->Bax Bcl2 Bcl-2 Expression↓ p53->Bcl2 CellCycle Cell Cycle Arrest p21->CellCycle Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis↑ Caspases->Apoptosis

Caption: p53-Mediated Apoptotic Pathway Induced by this compound.

Neuroprotective Mechanism in Alzheimer's Disease Model

In a C. elegans model of AD, this compound's neuroprotective and lifespan-extending effects are linked to the regulation of glutathione metabolism. Integrative metabolomic and transcriptomic analyses revealed that this compound selectively remodels this pathway, notably by suppressing the expression of glutathione S-transferase 38 (gst-38) and upregulating gst-1. This modulation helps restore redox homeostasis and mitigate oxidative stress, a key factor in neurodegeneration[22][23].

G This compound This compound GST38 gst-38 expression↓ This compound->GST38 GST1 gst-1 expression↑ This compound->GST1 GSH_Metabolism Glutathione Metabolism Remodeling GST38->GSH_Metabolism GST1->GSH_Metabolism Redox Redox Homeostasis↑ GSH_Metabolism->Redox ROS Oxidative Stress↓ Redox->ROS Neuroprotection Neuroprotection↑ (Anti-Aβ Toxicity) Redox->Neuroprotection ROS->Neuroprotection contributes to toxicity

Caption: this compound's Neuroprotective Mechanism via Glutathione Metabolism.

Conclusion

This compound stands out as a critical polyacetylene glycoside in Radix Codonopsis, serving not only as a reliable marker for quality assurance but also as a potent bioactive compound with significant therapeutic potential. Its well-documented anticancer, antioxidant, and neuroprotective activities, underpinned by the modulation of key signaling pathways such as AKT/c-Myc, p53, and glutathione metabolism, make it a compelling candidate for further investigation and drug development. The methodologies for its extraction and quantification are well-established, providing a solid foundation for researchers and industry professionals to explore its full clinical and commercial potential. This guide provides the core technical information required to leverage this compound in research, quality control, and the development of new therapeutic agents.

References

Antimalarial activity of Lobetyolin from Lobelia giberroa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the exploration of novel antimalarial agents from natural sources. Lobelia giberroa, a plant traditionally used in Ethiopian medicine for treating malaria, has been identified as a promising source of such compounds. Bioassay-guided fractionation of the roots of Lobelia giberroa has led to the isolation of Lobetyolin, a polyacetylene glucoside, which has demonstrated significant in vivo antimalarial activity. This technical guide provides a comprehensive overview of the current scientific knowledge on the antimalarial properties of this compound, including its in vivo efficacy, the activity of its source extract, and detailed experimental protocols for its isolation and evaluation.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, underscores the urgent need for new antimalarial drugs with novel mechanisms of action. Natural products have historically been a rich source of antimalarial leads, with quinine and artemisinin being prime examples. Lobelia giberroa Hemsl., a plant indigenous to Ethiopia, has a long history of use in traditional medicine for the treatment of various ailments, including malaria.[1][2] Scientific investigations into the ethnobotanical claims have led to the identification of this compound as a major active constituent responsible for the plant's antimalarial properties.[1][3]

This document serves as an in-depth technical guide for researchers and drug development professionals, summarizing the available quantitative data, detailing experimental methodologies, and visualizing key processes related to the antimalarial activity of this compound.

Quantitative Data on Antimalarial Activity

The antimalarial efficacy of this compound and extracts of Lobelia giberroa has been evaluated through in vivo studies in Plasmodium berghei-infected mice. The key quantitative findings are summarized in the tables below.

Table 1: In Vivo Antimalarial Activity of Lobelia giberroa Root Extracts and this compound in P. berghei-Infected Mice (4-Day Suppressive Test)
Test SubstanceDose (mg/kg)Parasitemia Suppression (%)Mean Survival Time (Days)
80% Methanol Extract40073.05Not specified in this context
Methanol Fraction40064.3719
This compound 100 68.21 18
Negative Control--7

Data sourced from a study on the bioassay-guided fractionation of L. giberroa roots.[1][3]

Table 2: In Vitro Antiplasmodial Activity of Methanolic Extract of Lobelia giberroa Roots against P. falciparum Strains
P. falciparum StrainIC50 (µg/mL)
D10 (Chloroquine-sensitive)103.83 ± 26.17
W2 (Chloroquine-resistant)47.11 ± 12.46

IC50 values for pure this compound are not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antimalarial activity.

Bioassay-Guided Isolation of this compound from Lobelia giberroa

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic separation, guided by in vivo antimalarial activity assays at each stage.

G cluster_extraction Extraction cluster_fractionation Solvent-Solvent Fractionation cluster_chromatography Chromatographic Separation A Dried and powdered roots of Lobelia giberroa B Maceration with 80% Methanol A->B C Crude 80% Methanol Extract B->C D Successive fractionation of crude extract C->D G Methanol Fraction (Most Active) E Hexane Fraction D->E F Ethyl Acetate Fraction D->F D->G H Aqueous Fraction D->H I Silica Gel Column Chromatography of Methanol Fraction G->I J Elution with Chloroform:Methanol gradient I->J K Collection and analysis of sub-fractions J->K L Pure this compound K->L

Bioassay-guided isolation workflow for this compound.

Protocol:

  • Plant Material Preparation: The roots of Lobelia giberroa are collected, dried, and ground into a fine powder.[1]

  • Extraction: The powdered root material is macerated with 80% methanol to extract the chemical constituents. The resulting mixture is filtered, and the solvent is evaporated to yield the crude 80% methanol extract.[1]

  • Solvent-Solvent Fractionation: The crude extract is subjected to successive fractionation using solvents of increasing polarity, typically hexane, ethyl acetate, methanol, and water.[1] Each fraction is tested for its in vivo antimalarial activity. The methanol fraction is generally identified as the most active.[1]

  • Column Chromatography: The most active fraction (methanol fraction) is further purified using silica gel column chromatography.[1][3]

  • Elution and Isolation: The column is eluted with a gradient of chloroform and methanol. The collected sub-fractions are analyzed, and those containing the pure compound are combined and concentrated to yield this compound.[1][3]

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS.[1][3]

In Vivo Antimalarial Activity Assay: 4-Day Suppressive Test

This standard in vivo assay is used to evaluate the schizonticidal activity of test substances against early Plasmodium infection in mice.

G cluster_setup Experimental Setup cluster_treatment Treatment Regimen (Oral, Daily for 4 days) cluster_monitoring Monitoring and Data Collection A Swiss albino mice B Infection with Plasmodium berghei A->B C Group 1: Vehicle (Negative Control) B->C D Group 2: Chloroquine (Positive Control) B->D E Group 3: Test Substance (e.g., this compound) B->E F Day 5: Blood smear collection C->F I Monitoring of mean survival time C->I D->F D->I E->F E->I G Parasitemia determination F->G H Calculation of % chemosuppression G->H

Workflow for the 4-day suppressive test.

Protocol:

  • Animal Model: Swiss albino mice are used for the study.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei.

  • Grouping and Dosing: The infected mice are randomly divided into experimental groups: a negative control group (receiving the vehicle), a positive control group (receiving a standard antimalarial drug like chloroquine), and test groups (receiving different doses of the extract, fraction, or pure compound).[1]

  • Treatment: Treatment is initiated a few hours after infection and continues daily for four consecutive days. Administration is typically oral.[1]

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation of Chemosuppression: The average parasitemia in the control group is taken as 100%, and the percentage of parasitemia suppression for each test group is calculated.

  • Mean Survival Time: The mice are monitored daily, and the mean survival time for each group is recorded.[1][3]

Acute Oral Toxicity Study

An acute oral toxicity study is conducted to determine the safety profile of the test substances.

Protocol:

  • Animal Model: Female Swiss albino mice are typically used.

  • Dosing: A limit test is often performed where a high dose (e.g., 2000 mg/kg) of the test substance is administered orally to a group of mice.[1]

  • Observation: The animals are observed for any signs of toxicity and mortality over a period of 14 days.[1]

The 80% methanol extract of L. giberroa and the isolated this compound were found to be safe up to a dose of 2000 mg/kg.[1][3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action by which this compound exerts its antimalarial effect has not yet been elucidated. Polyacetylenes, the class of compounds to which this compound belongs, are known to possess a range of biological activities, and their mechanism of action in other contexts often involves membrane disruption or enzyme inhibition. However, the specific molecular target of this compound within the Plasmodium parasite remains unknown.

Further research is required to investigate the potential mechanisms, which could include:

  • Inhibition of parasite-specific enzymes.

  • Disruption of parasite membranes.

  • Interference with essential metabolic pathways of the parasite.

  • Modulation of the host immune response.

Currently, there is no available data on the specific signaling pathways in the malaria parasite that are affected by this compound.

Conclusion and Future Directions

This compound, a polyacetylene glucoside isolated from the roots of Lobelia giberroa, has demonstrated promising in vivo antimalarial activity, validating the traditional use of this plant. The available data, primarily from in vivo studies, suggests that this compound is a valuable lead compound for the development of new antimalarial drugs.

However, several knowledge gaps need to be addressed to advance the development of this compound as a therapeutic agent:

  • In Vitro Activity: Determination of the in vitro activity (IC50 values) of pure this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains is crucial.

  • Mechanism of Action: Elucidation of the specific molecular target and mechanism of action of this compound within the parasite is a high priority.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and selective antimalarial compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary to assess its drug-like properties.

Addressing these research questions will be instrumental in fully realizing the therapeutic potential of this compound in the fight against malaria. The structural novelty of this compound compared to existing antimalarials makes it an attractive candidate for the development of a new class of antimalarial drugs that could circumvent current resistance mechanisms.[1][3]

References

Lobetyolin's Impact on Glutamine Metabolism in Tumorigenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a promising anti-cancer agent. Accumulating evidence indicates that its therapeutic efficacy is, in significant part, attributable to its ability to disrupt glutamine metabolism in tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on glutamine metabolism, offering a valuable resource for researchers and professionals in oncology and drug development. We will explore the key signaling pathways involved, summarize quantitative data from pivotal studies, and provide detailed experimental protocols for investigating these effects.

Introduction: The Role of Glutamine in Cancer

Glutamine, the most abundant amino acid in the plasma, is a critical nutrient for rapidly proliferating cancer cells.[1][2][3] It serves as a primary carbon and nitrogen source, contributing to the synthesis of nucleotides, amino acids, and lipids, and replenishing the tricarboxylic acid (TCA) cycle in a process termed glutaminolysis.[4][5] This "glutamine addiction" is a hallmark of many malignancies, making the pathways that govern glutamine metabolism attractive targets for therapeutic intervention.[3] A key player in glutamine uptake is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[6] Overexpression of ASCT2 is common in various cancers and correlates with poor prognosis.

This compound's Mechanism of Action: Inhibition of Glutamine Metabolism

This compound exerts its anti-tumor effects by directly targeting and inhibiting glutamine metabolism.[7][6] The primary mechanism identified across multiple cancer types is the downregulation of the glutamine transporter ASCT2 at both the mRNA and protein levels.[7][6][8] This leads to a cascade of downstream effects that culminate in the induction of apoptosis and inhibition of tumor growth.

The key consequences of this compound-induced ASCT2 downregulation include:

  • Reduced Glutamine Uptake: By suppressing ASCT2 expression, this compound effectively diminishes the influx of glutamine into cancer cells.[9][10][11]

  • Depletion of Glutamine-Derived Metabolites: The reduction in intracellular glutamine leads to decreased levels of downstream metabolites such as glutamic acid and α-ketoglutarate.[12]

  • Decreased ATP and GSH Production: The disruption of glutaminolysis impairs ATP synthesis and the production of the antioxidant glutathione (GSH), leading to energy stress and increased reactive oxygen species (ROS).[9][12]

  • Induction of Apoptosis: The culmination of these metabolic insults triggers programmed cell death, or apoptosis, in cancer cells.[12][13]

Signaling Pathways Modulated by this compound

The downregulation of ASCT2 by this compound is not a standalone event but is orchestrated by its influence on key signaling pathways that regulate gene expression and cell survival. The specific pathways implicated can vary depending on the cancer type.

The p53-Dependent Pathway in Colon Cancer

In colon cancer, this compound's effect on glutamine metabolism is linked to the tumor suppressor protein p53.[12][13] this compound treatment has been shown to be associated with the nuclear transportation of p53 and the expression of its downstream targets like p21 and Bax.[12][13] Inhibition of p53 has been demonstrated to counteract the effects of this compound on ASCT2-mediated apoptosis, suggesting that a functional p53 pathway is crucial for this compound's action in this context.[12][13]

G This compound This compound p53 p53 This compound->p53 Activates ASCT2 ASCT2 p53->ASCT2 Inhibits Glutamine_Uptake Glutamine_Uptake ASCT2->Glutamine_Uptake Mediates Glutaminolysis Glutaminolysis Glutamine_Uptake->Glutaminolysis Apoptosis Apoptosis Glutaminolysis->Apoptosis Inhibition leads to G This compound This compound AKT AKT This compound->AKT Inhibits GSK3b GSK3b AKT->GSK3b Inhibits cMyc cMyc GSK3b->cMyc Promotes Degradation ASCT2 ASCT2 cMyc->ASCT2 Transcriptionally Activates Glutamine_Metabolism Glutamine_Metabolism ASCT2->Glutamine_Metabolism Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Inhibition leads to G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Glutamine Uptake Assay B->E F Metabolite Analysis (LC-MS) B->F G Gene Expression Analysis (RT-qPCR) B->G H Protein Expression Analysis (Western Blot) B->H I Xenograft Tumor Model J This compound Administration I->J K Tumor Growth Measurement J->K L Immunohistochemistry (IHC) K->L

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of natural products and herbal medicine.

Introduction: Lobetyolin is a polyacetylene compound found in several species of the Codonopsis genus, commonly known as Dang Shen or Radix Codonopsis.[1][2] It is often used as a key phytochemical marker for the quality assessment and standardization of Codonopsis raw materials and related commercial products.[3][4] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle: The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The sample, containing this compound, is injected into the HPLC system. It travels through a C18 analytical column propelled by a mobile phase. Due to its specific polarity, this compound interacts with the stationary phase and separates from other components in the sample matrix. The compound is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.

Instrumentation and Materials

1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler/Manual Injector

    • Column Thermostat

    • UV-Vis or Diode-Array Detector (DAD)

  • Analytical Balance (4-decimal place)

  • Ultrasonic Bath

  • Centrifuge

  • Vortex Mixer

  • Data Acquisition and Processing Software

1.2. Chemicals and Reagents

  • This compound reference standard (>98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3]

  • Acetic Acid (Glacial, ACS grade) or Formic Acid[3][4]

  • Ultrapure water (18.2 MΩ·cm)[3]

  • Syringe filters (0.45 µm)

1.3. Chromatographic Column

  • Recommended Column: Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm) or equivalent RP-C18 column.[2][4]

  • Alternative Column: MetaChem RP-18 (250 mm × 4.6 mm, 5 μm).[1]

Experimental Protocols

2.1. Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A suggested concentration range is 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

2.2. Protocol 2: Sample Preparation (from Codonopsis Root Powder)

  • Weighing: Accurately weigh approximately 1.0 g of dried, powdered Codonopsis root into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of methanol to the tube. Vortex for 1 minute to ensure the powder is fully wetted.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Injection: Inject 10 µL of the filtrate into the HPLC system for analysis.[5]

2.3. Protocol 3: HPLC Analysis

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence to run the prepared standard solutions (from lowest to highest concentration) to establish the calibration curve, followed by the sample solutions.

  • Injection: Inject 10 µL of each standard and sample solution.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

Chromatographic Conditions and Method Validation

The following tables summarize the recommended HPLC conditions and the performance characteristics of this method, compiled from established studies.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterCondition 1Condition 2
Column Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm)[2][4]MetaChem RP-18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 0.5% Acetic Acid in Water (20:80, v/v)[2][4]Acetonitrile : Water (22:78, v/v)[1]
Flow Rate 1.0 mL/minNot specified, typically 1.0 mL/min
Detection Wavelength 268 nm[2][4]267 nm[1]
Column Temperature 30°C[1]Ambient or 20°C[5]
Injection Volume 10 µL[5]10 µL

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterResultSource
Linearity Range 7.2 - 720.0 ng (on-column amount)[5]
Correlation Coefficient (r²) > 0.9999[5]
Accuracy (Recovery) 97.2% - 101.6% (from plant matrix)[5]
Precision (RSD) 1.15% (for extraction reproducibility)[5]
Limit of Detection (LOD) To be determined experimentally (S/N ratio ≈ 3)[6]
Limit of Quantification (LOQ) To be determined experimentally (S/N ratio ≈ 10)[6]

Data Analysis and Calculations

  • Calibration Curve: Plot a graph of the peak area (Y-axis) versus the concentration of the this compound standards (X-axis). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the sample solution.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Content in Original Sample: Calculate the final content of this compound in the original solid sample, accounting for the initial weight and extraction volume.

    Content (mg/g) = (Concentration from HPLC [µg/mL] * Extraction Volume [mL]) / (Initial Sample Weight [g] * 1000)

Visualized Workflows

The following diagrams illustrate the experimental workflow and the HPLC system configuration.

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Solvent Extraction (for Sample) A->B C Serial Dilution (for Standards) A->C D Sonication & Centrifugation B->D F Inject into HPLC System C->F Standards E Filtration (0.45 µm) D->E E->F Samples G Chromatographic Separation (C18 Column) F->G H UV Detection (at 268 nm) G->H I Generate Calibration Curve H->I J Integrate Sample Peak Area H->J K Calculate Concentration I->K J->K L Final Result (mg/g) K->L

Caption: Workflow from sample preparation to final quantification result.

HPLC_System Schematic of a Typical HPLC System solvent Mobile Phase Reservoir pump HPLC Pump solvent->pump Flow injector Autosampler/ Injector pump->injector column HPLC Column (C18) injector->column detector UV Detector column->detector data Data Acquisition System detector->data waste Waste detector->waste

Caption: Basic components and flow path of an HPLC system.

References

Application Note: A Validated LC-MS/MS Protocol for Pharmacokinetic Studies of Lobetyolin in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lobetyolin in rat plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of this compound. The method employs a simple protein precipitation technique for sample preparation and utilizes syringin as an internal standard. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This robust and sensitive method is suitable for high-throughput analysis of this compound in a preclinical research setting.

Introduction

This compound is a polyacetylene glycoside and one of the active components found in the roots of Codonopsis pilosula, a traditional Chinese medicine.[1][2] Given its potential neuroprotective and nerve growth-promoting effects, understanding its pharmacokinetic profile is crucial for further drug development and rational clinical use.[1] This document outlines a comprehensive LC-MS/MS protocol for quantifying this compound in rat plasma, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • This compound (>98% purity)

  • Syringin (Internal Standard, IS, >98% purity)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Instrumentation
  • LC System: Ultimate 3000 HPLC system or equivalent.[1]

  • Mass Spectrometer: Thermo Scientific Quantum Access triple quadrupole mass spectrometer or equivalent.[1]

  • Analytical Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).[1][3]

Preparation of Standard Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (syringin) in methanol at a concentration of 0.1 mg/mL.[1][3] Store at 8 °C.

  • Calibration Standards: Prepare calibration standards at concentrations of 1.0, 2.0, 5.0, 20.0, 50.0, 200, and 500 ng/mL by spiking appropriate amounts of the this compound working solution into blank rat plasma.[1][3]

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (2.5, 30.0, and 450 ng/mL).[1][3]

  • Internal Standard Working Solution: Prepare a working solution of syringin at 50.0 ng/mL in methanol.[1][3]

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of this compound from rat plasma.[1][3]

  • Pipette 50 µL of a plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (50 ng/mL syringin).[1]

  • Add 200 µL of cold methanol to precipitate proteins.[1][3]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.[1][3]

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 3 µL of the supernatant into the LC-MS/MS system for analysis.[1][3]

G cluster_prep Sample Preparation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 25 µL Internal Standard (Syringin) plasma->add_is add_meoh 3. Add 200 µL Cold Methanol add_is->add_meoh vortex 4. Vortex for 3 min add_meoh->vortex centrifuge 5. Centrifuge at 10,000 rpm for 5 min vortex->centrifuge supernatant 6. Transfer 100 µL Supernatant centrifuge->supernatant injection 7. Inject 3 µL into LC-MS/MS supernatant->injection G cluster_lc LC System cluster_ms MS System lc_pump HPLC Pump (0.4 mL/min) autosampler Autosampler (3 µL injection) lc_pump->autosampler column Thermo ODS C18 Column (35 °C) autosampler->column esi Positive ESI Source column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector

References

Application Notes and Protocols for Supercritical CO2 Extraction of Lobetyolin from Codonopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylene glycoside found in Codonopsis species, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Traditional extraction methods often involve organic solvents, which can be time-consuming and environmentally hazardous. Supercritical CO2 (SC-CO2) extraction offers a green and efficient alternative for the selective extraction of bioactive compounds from plant matrices. This document provides detailed protocols and application notes for the extraction of this compound from Codonopsis using SC-CO2 technology, tailored for research, and drug development applications.

Quantitative Data Summary

The efficiency of supercritical CO2 extraction is influenced by several key parameters, including pressure, temperature, extraction time, and the use of co-solvents. The following tables summarize the quantitative data from optimized extraction protocols for this compound from Codonopsis pilosula.

Table 1: Optimized Supercritical CO2 Extraction Parameters for this compound

ParameterOptimized ValueReference
Pressure30 MPa[3]
Temperature60 °C[3]
Extraction Time100 minutes[3]
CO2 Flow Rate2 L/min[3]
Co-solventEthanol (dynamic)[3]
Co-solvent Flow Rate1 mL/min[3]
Particle Size40-60 mesh[3]

Table 2: Comparative Extraction Yield of this compound

Extraction MethodThis compound Yield (mg/g of C. pilosula)Reference
Supercritical CO2 Extraction0.0786[3]
Traditional MethodsNot specified, but stated as lower than SC-CO2[3]

Experimental Protocols

This section provides a detailed methodology for the supercritical CO2 extraction of this compound from Codonopsis and its subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Supercritical CO2 Extraction Protocol

This protocol is based on the optimized conditions for maximizing this compound yield.

Materials and Equipment:

  • Dried Codonopsis pilosula roots, ground to 40-60 mesh

  • Supercritical Fluid Extraction (SFE) system

  • High-purity CO2

  • Ethanol (HPLC grade)

  • Collection vials

Procedure:

  • Preparation of Plant Material: Grind dried Codonopsis pilosula roots to a particle size of 40-60 mesh to increase the surface area for efficient extraction.

  • Loading the Extractor: Accurately weigh a known amount of the ground plant material and load it into the extraction vessel of the SFE system.

  • Setting Extraction Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 60 °C.

    • Set the CO2 flow rate to 2 L/min.

    • Set the ethanol co-solvent pump to a flow rate of 1 mL/min for dynamic extraction.

  • Extraction Process:

    • Begin pumping CO2 into the extraction vessel.

    • Once the desired pressure and temperature are reached and stable, start the dynamic addition of the ethanol co-solvent.

    • Commence the extraction and run for a total of 100 minutes.

  • Collection of Extract: The extract, composed of this compound dissolved in the supercritical fluid and ethanol, is depressurized and collected in a collection vial. The CO2 will vaporize, leaving the concentrated extract.

  • Post-Extraction: After the extraction is complete, carefully depressurize the system and collect the remaining extract. The spent plant material can be discarded. The collected extract should be stored at a low temperature in a dark environment to prevent degradation.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in the extract obtained from SC-CO2 extraction.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (analytical grade)

  • Deionized water

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution: Dissolve a known amount of the crude extract obtained from the SC-CO2 extraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and 0.5% acetic acid in water (20:80, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and record the chromatogram.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the supercritical CO2 extraction of this compound from Codonopsis.

G cluster_preparation Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis prep1 Codonopsis Roots prep2 Grinding (40-60 mesh) prep1->prep2 ext1 Loading into Extractor prep2->ext1 ext2 Set Parameters: - Pressure: 30 MPa - Temperature: 60°C - CO2 Flow: 2 L/min - Ethanol Flow: 1 mL/min ext1->ext2 ext3 Dynamic Extraction (100 min) ext2->ext3 ext4 Collection of Extract ext3->ext4 ana1 Sample Preparation for HPLC ext4->ana1 ana2 HPLC Analysis ana1->ana2 ana3 Quantification of this compound ana2->ana3 G This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes Glutamine Glutamine Uptake ASCT2->Glutamine ROS ROS Accumulation Glutamine->ROS leads to Apoptosis Apoptosis ROS->Apoptosis G This compound This compound TLR4 TLR4 This compound->TLR4 inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation promotes G This compound This compound CKLF1 CKLF1 This compound->CKLF1 modulates M2 M2 Microglia (Anti-inflammatory) This compound->M2 promotes shift to Injury Neuronal Injury (e.g., OGD/R) Injury->CKLF1 induces CCR4 CCR4 CKLF1->CCR4 M1 M1 Microglia (Pro-inflammatory) CCR4->M1 promotes Neuroprotection Neuroprotection M2->Neuroprotection

References

Methanol-Based Extraction of Lobetyolin from Plant Roots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lobetyolin from plant roots using methanol-based methods. This compound, a polyacetylene glycoside, is a significant bioactive compound found in various medicinal plants, most notably in the roots of Codonopsis pilosula (Dangshen) and species of the Lobelia genus.[1][2] It has garnered considerable interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] These protocols are designed to guide researchers through the extraction, purification, and quantification of this compound, as well as to provide an understanding of its known mechanisms of action.

I. Introduction to this compound

This compound is a key phytochemical marker for the quality control of several medicinal herbs.[6][7] Its therapeutic potential is linked to its ability to modulate various cellular signaling pathways. For instance, its anti-cancer properties are associated with the inhibition of glutamine metabolism through the downregulation of the ASCT2 transporter and modulation of the AKT/GSK3β/c-Myc signaling pathway.[4][8] Furthermore, its anti-inflammatory effects are attributed to the inhibition of the TLR4/NF-κB signaling pathway.[5]

II. Methanol-Based Extraction Protocols

Methanol and aqueous methanol solutions are effective solvents for extracting this compound from plant materials due to its polarity.[9][10] The choice of the specific extraction method can depend on the available equipment, desired yield, and the scale of the operation. Below are protocols for common methanol-based extraction techniques.

A. Maceration Protocol

This method is straightforward and suitable for small to medium-scale extractions.

Materials and Equipment:

  • Dried and powdered plant roots

  • 80% Methanol (Methanol:Water, 80:20 v/v)

  • Shaker or magnetic stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh the desired amount of powdered plant root material.

  • Place the powder in a suitable container (e.g., an Erlenmeyer flask).

  • Add 80% methanol to the powder at a solid-to-liquid ratio of 1:10 (w/v). For example, for 100g of powder, add 1 L of 80% methanol.[11]

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 72 hours.[9]

  • After 72 hours, filter the mixture to separate the extract from the solid plant material.

  • The remaining plant material (the "mark") can be re-macerated two more times with fresh solvent to maximize the extraction yield.[9]

  • Combine all the filtrates.

  • Concentrate the extract using a rotary evaporator to remove the methanol.

  • The remaining aqueous extract can be lyophilized to obtain a dry powder.[9]

B. Reflux Extraction Protocol

Reflux extraction utilizes heating to increase the extraction efficiency and is generally faster than maceration.

Materials and Equipment:

  • Dried and powdered plant roots

  • Methanol

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a measured quantity of the powdered root material into a round bottom flask.

  • Add methanol to the flask, typically at a solid-to-liquid ratio of 1:10 (w/v).

  • Assemble the reflux apparatus and heat the mixture to the boiling point of methanol.

  • Allow the mixture to reflux for 2 hours.[7]

  • After cooling, filter the extract to remove the solid residue.

  • Add fresh methanol to the flask to compensate for any solvent loss during the process.[7]

  • Concentrate the filtered extract using a rotary evaporator.

C. Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

Materials and Equipment:

  • Dried and powdered plant roots

  • Methanol

  • Ultrasonic bath or probe sonicator

  • Conical flask

  • Centrifuge

  • Filter (0.22 µm or 0.45 µm)

Procedure:

  • Weigh 1 g of the powdered root material and transfer it to a conical flask.[6]

  • Add 50 mL of methanol to the flask.[6]

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W.[6]

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm membrane filter before analysis.[6]

III. Quantification of this compound

Accurate quantification of this compound in the extracts is crucial for quality control and for standardizing dosages in pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical method.

A. HPLC-UV Method

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7][12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, acetonitrile and water (22:78, v/v).[13]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: 20°C.[7]

  • Detection Wavelength: 267 nm or 268 nm.[7][12]

  • Injection Volume: 10 µL.[7]

Standard Preparation:

  • Accurately weigh pure this compound standard.

  • Dissolve it in methanol to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol.

Sample Preparation:

  • Dissolve the dried extract in methanol to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

B. LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for detecting low concentrations of this compound, especially in biological matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[6]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[6][14]

  • Flow Rate: 0.3 - 0.4 mL/min.[6][14]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[6][14]

  • MS/MS Transitions: For this compound, the transition m/z 419.3 [M+Na]+ → m/z 203.1 is often monitored.[3][14]

IV. Data Presentation

Table 1: Comparison of Methanol-Based Extraction Methods for this compound

Extraction MethodSolventSolid-to-Liquid Ratio (w/v)Extraction TimeTemperatureKey Advantages
Maceration80% Methanol1:1072 hoursRoom TemperatureSimple, requires minimal specialized equipment
Reflux ExtractionMethanol1:102 hoursBoiling PointFaster than maceration, higher efficiency
Ultrasound-AssistedMethanol1:5030 minutesControlled (e.g., 40°C)Rapid, high efficiency, less solvent consumption

Table 2: HPLC-UV and LC-MS/MS Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 3 µm)
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)Methanol:Water with 0.1% Formic Acid (Gradient)
Detection UV at 267 nm or 268 nmESI-MS/MS (e.g., m/z 419.3 → 203.1)
Sensitivity Nanogram (ng) rangePicogram (pg) to Nanogram (ng) range
Selectivity ModerateHigh

V. Experimental Workflows and Signaling Pathways

A. General Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the overall workflow from plant material to quantified this compound.

experimental_workflow plant_material Plant Root Material (e.g., Codonopsis pilosula) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Methanol-Based Extraction (Maceration, Reflux, or UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Optional: Further Purification (e.g., Column Chromatography) concentration->purification quantification Quantification (HPLC-UV or LC-MS/MS) concentration->quantification purification->quantification bioactivity Bioactivity Studies quantification->bioactivity

Caption: Workflow for this compound Extraction and Analysis.

B. Signaling Pathway: this compound's Anti-Cancer Effect in Gastric Cancer

This compound has been shown to inhibit the proliferation of gastric cancer cells by downregulating the amino acid transporter ASCT2, which is crucial for glutamine uptake. This leads to reduced glutamine metabolism and subsequent induction of apoptosis. This process is mediated through the AKT/GSK3β/c-Myc signaling pathway.[8]

anticancer_pathway cluster_cell Gastric Cancer Cell This compound This compound AKT AKT This compound->AKT pAKT p-AKT (Ser473)↓ AKT->pAKT Inhibits GSK3b GSK3β pAKT->GSK3b Inhibits pGSK3b p-GSK3β (Ser9)↓ GSK3b->pGSK3b Inhibits cMyc c-Myc pGSK3b->cMyc Promotes Degradation pcMyc p-c-Myc (Thr58)↑ cMyc->pcMyc Phosphorylation ASCT2 ASCT2↓ cMyc->ASCT2 Transcriptionally Regulates Glutamine_uptake Glutamine Uptake↓ ASCT2->Glutamine_uptake ROS ROS↑ Glutamine_uptake->ROS Leads to Apoptosis Apoptosis↑ ROS->Apoptosis Induces

Caption: this compound's Anti-Cancer Signaling Pathway.

C. Signaling Pathway: this compound's Anti-Inflammatory Effect

This compound exerts anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[5] This pathway is a key regulator of the inflammatory response.

antiinflammatory_pathway cluster_cell_inflammatory Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Lobetyolin_inflam This compound Lobetyolin_inflam->TLR4 Inhibits NFkB NF-κB Activation↓ TLR4->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines↓ (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Leads to

Caption: this compound's Anti-Inflammatory Signaling Pathway.

References

Application Notes: In Vivo Xenograft Model for Efficacy Testing of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] Its mechanism of action is largely attributed to the inhibition of glutamine metabolism, a key pathway for the rapid proliferation of tumor cells.[1][3] this compound has been shown to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a crucial glutamine transporter, thereby inducing apoptosis and suppressing tumor growth.[2][4][5] This effect is often mediated through the modulation of signaling pathways such as the AKT/GSK3β/c-Myc axis.[4][5] In vivo xenograft models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of compounds like this compound in a setting that mimics the tumor microenvironment.

These application notes provide a comprehensive protocol for establishing a subcutaneous xenograft model to test the anti-tumor activity of this compound. The protocol covers cell line selection, animal model specifics, experimental procedures, and endpoint analysis.

Rationale for Xenograft Model

The use of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and critical step in preclinical drug development.[6][7] This model allows for the in vivo assessment of a drug's ability to inhibit tumor growth, providing essential data on efficacy and potential toxicity before advancing to clinical trials. For this compound, this model is ideal for confirming its in vitro anti-proliferative and pro-apoptotic effects and for studying its impact on the ASCT2 signaling pathway within a complex biological system.

Recommended Cell Lines

Based on existing research, the following human cancer cell lines are recommended for this compound testing, as they have shown sensitivity to the compound:

  • Gastric Cancer: MKN-45[4][5]

  • Colon Cancer: HCT-116, SW480[1][8]

  • Hepatocellular Carcinoma: HepG2, Huh7[9][10]

The choice of cell line should be guided by the specific cancer type being investigated. This protocol will use the HCT-116 colon cancer cell line as an example.

Experimental Protocols

Cell Culture and Preparation

Objective: To culture and harvest HCT-116 cells for implantation.

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Hank's Balanced Salt Solution (HBSS), sterile

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth. Ensure cells are passaged at least twice after being thawed from cryogenic storage before harvesting for injection.[7]

  • When cells reach 80-90% confluency, wash them with sterile PBS.

  • Harvest the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in sterile, cold HBSS.

  • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

  • Centrifuge the cells again and resuspend the pellet in cold HBSS at a final concentration of 2.5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Animal Model and Xenograft Implantation

Objective: To establish subcutaneous HCT-116 tumors in immunodeficient mice.

Materials:

  • Female BALB/c nude mice, 6-8 weeks old

  • HCT-116 cell suspension

  • 1 mL tuberculin syringes with 27-gauge needles

  • Animal housing under specific-pathogen-free (SPF) conditions[11]

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the HCT-116 cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor development. Tumors typically become palpable within 7-14 days.

  • Begin treatment when tumors reach an average volume of 100-150 mm³.

This compound Administration and Monitoring

Objective: To treat tumor-bearing mice with this compound and monitor tumor growth and animal health.

Materials:

  • This compound (purity >98%)

  • Vehicle solution (e.g., 0.9% saline with 0.5% DMSO and 1% Tween-80)

  • Digital calipers

  • Animal scale

Procedure:

  • Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.

  • Prepare this compound fresh daily by dissolving it in the vehicle solution.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 21 days).[1]

  • Monitor animal health daily, observing for signs of toxicity such as weight loss, lethargy, or ruffled fur. Record the body weight of each mouse twice weekly.

  • Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³) or if animals show signs of significant distress or weight loss (>20%).

Endpoint Analysis

Objective: To collect tumors and tissues for ex vivo analysis of this compound's effect.

Procedure:

  • At the end of the study, euthanize the mice using a humane, approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors, weigh them, and photograph them.

  • Divide each tumor into sections:

    • One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot and RT-qPCR analysis.

    • One section to be fixed in 10% neutral buffered formalin for 24 hours for Immunohistochemistry (IHC) and TUNEL staining.

  • (Optional) Collect blood and major organs for toxicity assessment.

Ex Vivo Analyses
  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for the expression of ASCT2 and proliferation markers like Ki-67.

  • Western Blot: Use frozen tumor lysates to quantify the protein levels of ASCT2 and key components of the AKT/GSK3β/c-Myc pathway (e.g., p-AKT, p-GSK3β, p-c-Myc).[4][5]

  • TUNEL Assay: Perform on tumor sections to quantify the level of apoptosis induced by this compound treatment.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Experimental Groups and Dosing Regimen

Group Treatment Dose (mg/kg) Route Frequency
1 Vehicle Control - i.p. Daily
2 This compound 10 i.p. Daily
3 This compound 20 i.p. Daily

| 4 | this compound | 40 | i.p. | Daily |

Table 2: Summary of Tumor Growth Inhibition (Example Data)

Treatment Group Initial Avg. Tumor Volume (mm³) Final Avg. Tumor Volume (mm³) Final Avg. Tumor Weight (g) Tumor Growth Inhibition (%)
Vehicle Control 125.5 ± 10.2 1850.4 ± 150.7 1.95 ± 0.21 -
This compound (10 mg/kg) 124.8 ± 9.8 1120.6 ± 112.5 1.18 ± 0.15 39.4%
This compound (20 mg/kg) 126.1 ± 11.1 755.2 ± 98.4 0.79 ± 0.11 59.2%

| this compound (40 mg/kg) | 125.3 ± 10.5 | 410.8 ± 75.3 | 0.43 ± 0.08 | 77.8% |

Table 3: Summary of Biomarker Analysis from Tumor Tissues (Example Data)

Treatment Group Relative ASCT2 Protein Expression (Fold Change vs. Control) % TUNEL Positive Cells Relative p-AKT Protein Expression (Fold Change vs. Control)
Vehicle Control 1.00 2.5 ± 0.8 1.00
This compound (10 mg/kg) 0.65 15.2 ± 2.5 0.71
This compound (20 mg/kg) 0.38 28.9 ± 3.1 0.45

| this compound (40 mg/kg) | 0.15 | 45.6 ± 4.2 | 0.22 |

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Ex Vivo Analysis cell_culture 1. HCT-116 Cell Culture cell_harvest 2. Harvest & Prepare Cells (2.5x10^7 cells/mL in HBSS) cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in BALB/c Nude Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring (to ~125 mm³) implantation->tumor_growth randomization 5. Randomize into Groups (Vehicle, 10, 20, 40 mg/kg) tumor_growth->randomization treatment 6. Daily i.p. Treatment (21 Days) randomization->treatment monitoring 7. Monitor Tumor Volume & Animal Health treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia analysis 9. Tissue Analysis euthanasia->analysis wb Western Blot (AKT/GSK3β/c-Myc/ASCT2) analysis->wb ihc IHC (ASCT2, Ki-67) analysis->ihc tunel TUNEL Assay (Apoptosis) analysis->tunel

Caption: Workflow for the in vivo xenograft study of this compound.

This compound Signaling Pathway Diagram

G cluster_pathway Cancer Cell This compound This compound AKT AKT This compound->AKT Inhibits Phosphorylation GSK3b GSK3β AKT->GSK3b Inactivates cMyc c-Myc GSK3b->cMyc Promotes Degradation ASCT2 ASCT2 cMyc->ASCT2 Upregulates Transcription Glutamine_in Glutamine (intracellular) ASCT2->Glutamine_in Import Glutamine Glutamine (extracellular) Glutamine->ASCT2 Metabolism Tumor Metabolism & Proliferation Glutamine_in->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis Inhibits

Caption: this compound inhibits the AKT/GSK3β/c-Myc/ASCT2 pathway.

References

Application Note: Western Blot Analysis of ASCT2 Expression Following Lobetyolin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has demonstrated significant anti-cancer properties by inhibiting glutamine metabolism.[1] A key target in this process is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a glutamine transporter frequently overexpressed in cancer cells.[2] this compound has been shown to markedly reduce both the mRNA and protein expression of ASCT2, leading to apoptosis and inhibition of tumor growth in various cancer cell lines, including colon and gastric cancer.[3][4] This application note provides a detailed protocol for analyzing the dose-dependent effect of this compound on ASCT2 protein expression using Western blot analysis. It includes summaries of the signaling pathways involved, quantitative data from relevant studies, and a comprehensive experimental workflow.

Signaling Pathways Modulated by this compound

This compound has been found to downregulate ASCT2 expression through at least two distinct signaling pathways in cancer cells.

  • AKT/GSK3β/c-Myc Pathway: In gastric cancer cells, this compound suppresses the phosphorylation of AKT (at Ser 473) and GSK3β (at Ser 9).[3][4] This leads to an increase in the phosphorylation of the oncoprotein c-Myc (at Thr 58), which subsequently reduces the expression of its target gene, ASCT2.[3]

cluster_0 This compound-Mediated ASCT2 Downregulation LBT This compound pAKT p-AKT (Ser473) ↓ LBT->pAKT inhibits pGSK p-GSK3β (Ser9) ↓ pAKT->pGSK pMyc p-c-Myc (Thr58) ↑ pGSK->pMyc inhibition of inhibition leads to activation ASCT2 ASCT2 Expression ↓ pMyc->ASCT2 downregulates

Caption: this compound effect on the AKT/GSK3β/c-Myc pathway.

  • p53-Mediated Regulation: In colon cancer cells, this compound's effect on ASCT2 is governed by the tumor suppressor protein p53.[5] The treatment blocks the transportation of p53 to the nucleus, which modulates the expression of genes involved in glutamine metabolism, resulting in a profound downregulation of ASCT2.[1][5]

cluster_1 p53-Mediated ASCT2 Regulation by this compound LBT This compound p53_nuc p53 (Nuclear) LBT->p53_nuc blocks transport p53_cyto p53 (Cytoplasmic) p53_cyto->p53_nuc transport ASCT2 ASCT2 Expression ↓ p53_nuc->ASCT2 governs downregulation

Caption: this compound's regulation of ASCT2 via p53.

Quantitative Data Summary

The treatment of cancer cells with this compound results in a concentration-dependent decrease in ASCT2 protein expression. The table below summarizes typical findings from Western blot analyses on gastric cancer cell lines (MKN-45 and MKN-28) after 24 hours of treatment.[6]

Cell LineThis compound Conc. (µM)Relative ASCT2 Protein Expression (%)
MKN-45 0 (Control)100
10~75
20~50
40~25
MKN-28 0 (Control)100
10~80
20~60
40~35

Note: Values are estimations based on visual analysis of published Western blots and represent the relative band intensity compared to the untreated control, normalized to a loading control like GAPDH or β-actin.

Experimental Protocols

This section provides a comprehensive protocol to assess the effect of this compound on ASCT2 protein expression.

Overall Experimental Workflow

A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer C->D E 5. Immunoblotting D->E F 6. Detection & Analysis E->F

Caption: Western blot workflow for ASCT2 analysis.

Materials and Reagents
  • Cell Lines: Human gastric cancer (MKN-45, MKN-28) or colon cancer (HCT-116) cells.

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (stock solution in DMSO)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer (or other suitable buffer for membrane proteins) supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4x or 2x)

    • Tris-Glycine SDS-PAGE gels (8-10%)

    • PVDF or Nitrocellulose membranes (0.45 µm)

    • Transfer Buffer

    • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibodies:

      • Rabbit anti-ASCT2/SLC1A5 antibody

      • Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • Deionized Water

Protocol

Step 2.1: Cell Culture and this compound Treatment

  • Culture cells (e.g., MKN-45) in T-75 flasks until they reach 70-80% confluency.

  • Seed cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare fresh media containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM). The '0 µM' well should contain the same concentration of DMSO as the highest this compound concentration to serve as a vehicle control.

  • Remove the old media from the cells, wash once with PBS, and add the prepared this compound-containing media.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Step 2.2: Protein Extraction (Lysis)

  • After incubation, place the 6-well plates on ice.

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the protein) to a new, clean microcentrifuge tube.

Step 2.3: Protein Quantification

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).

  • Prepare samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer and deionized water to a final volume.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For multi-pass membrane proteins like ASCT2, boiling can cause aggregation. Consider incubating at 70°C for 10 minutes or room temperature for 20 minutes as an alternative optimization step.

Step 2.4: SDS-PAGE and Electrotransfer

  • Load the denatured protein samples and a molecular weight marker into the wells of an 8-10% SDS-PAGE gel.

  • Run the gel in 1x Running Buffer at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane was activated with methanol prior to use.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Step 2.5: Immunoblotting

  • Wash the membrane with TBST to remove the Ponceau S stain.

  • Block the membrane with Blocking Buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (anti-ASCT2, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

Step 2.6: Detection and Analysis

  • Prepare the ECL substrate by mixing the two components according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To verify equal loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the ASCT2 band to the corresponding loading control band for each sample.

Expected Results

A successful experiment will show a distinct band for ASCT2 at the expected molecular weight. The intensity of this band should decrease in a dose-dependent manner in cells treated with increasing concentrations of this compound, while the loading control band intensity should remain consistent across all lanes. This result would confirm that this compound downregulates ASCT2 protein expression in the tested cell line.

References

Application Notes and Protocols: Measuring Mitochondrial Membrane Potential with JC-1 Staining in Response to Lobetyolin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death. The lipophilic cationic dye, 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide, commonly known as JC-1, is a widely used fluorescent probe for monitoring mitochondrial health.[1][2][3][4] In healthy cells with a high mitochondrial membrane potential, JC-1 spontaneously forms complexes known as J-aggregates, which emit intense red fluorescence.[2][4] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form, exhibiting green fluorescence.[2][4] The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential.[1][2]

Lobetyolin, a polyacetylene glycoside extracted from Codonopsis pilosula, has demonstrated anti-tumor properties in various cancer cell lines.[5][6][7][8] Its mechanism of action involves the induction of apoptosis through pathways that impact mitochondrial function.[5][6][9] Studies have shown that this compound can induce the accumulation of reactive oxygen species (ROS), which in turn leads to a reduction in mitochondrial membrane potential and the initiation of mitochondria-mediated apoptosis.[5][6] This document provides detailed protocols for utilizing JC-1 staining to quantify the effects of this compound on the mitochondrial membrane potential.

Data Presentation

The following table summarizes the quantitative effects of this compound on the mitochondrial membrane potential of gastric cancer cells, as measured by the red/green fluorescence ratio of JC-1 staining. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Cell LineThis compound Concentration (µM)ObservationReference
MKN-4510Reduction in red/green fluorescence ratio[6]
MKN-4520Further reduction in red/green fluorescence ratio[6]
MKN-4540Significant reduction in red/green fluorescence ratio[6]
MKN-2810Reduction in red/green fluorescence ratio[6]
MKN-2820Further reduction in red/green fluorescence ratio[6]
MKN-2840Significant reduction in red/green fluorescence ratio[6]

Experimental Protocols

This section provides detailed methodologies for assessing the effect of this compound on mitochondrial membrane potential using JC-1 staining, adaptable for fluorescence microscopy, flow cytometry, and fluorescence plate readers.

1. Reagent and Stock Solution Preparation:

  • JC-1 Stock Solution (1 mM): Dissolve 500 µg of JC-1 in 766.8 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10]

  • JC-1 Staining Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the JC-1 stock solution at room temperature.[11] Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (typically 2 µM for flow cytometry and 1-10 µM for microscopy and plate reader assays).[3] Ensure the solution is well-mixed to avoid particulates.[11]

  • Assay Buffer: Some commercial kits provide a specific assay buffer. If not, pre-warmed Phosphate-Buffered Saline (PBS) or cell culture medium can be used for washing steps.[1]

  • Positive Control (CCCP): Prepare a stock solution of Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) in DMSO. A final concentration of 50 µM is typically used to induce mitochondrial depolarization.[1][2]

  • This compound Treatment Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells.

2. Cell Culture and Treatment:

  • Culture cells in an appropriate medium and incubator conditions (e.g., 37°C, 5% CO₂).

  • Seed cells in the appropriate culture vessel (e.g., 96-well black plates for plate reader analysis, glass coverslips in petri dishes for microscopy, or 6-well plates for flow cytometry).[1][11]

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired duration (e.g., 24 hours).[6]

  • Include the following controls:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with CCCP (e.g., 50 µM for 15-30 minutes) prior to JC-1 staining to induce complete mitochondrial depolarization.[2]

3. JC-1 Staining and Analysis:

A. Fluorescence Microscopy Protocol:

  • After this compound treatment, remove the culture medium.

  • Add the prepared JC-1 Staining Solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1][11]

  • Remove the staining solution and wash the cells once or twice with warm PBS or assay buffer.[1][11]

  • Add fresh warm PBS or assay buffer to the cells.

  • Immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both red (J-aggregates) and green (JC-1 monomers) fluorescence.[1]

  • Capture images of multiple fields for each condition. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

B. Flow Cytometry Protocol:

  • Following this compound treatment, harvest the cells (e.g., by trypsinization for adherent cells).

  • Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.[1]

  • Resuspend the cell pellet in the prepared JC-1 Staining Solution and incubate for 15-30 minutes at 37°C, protected from light.[1][3]

  • (Optional) Wash the cells by centrifuging at 400 x g for 5 minutes and resuspending in warm PBS or assay buffer.[3]

  • Analyze the samples immediately on a flow cytometer. Excite the JC-1 dye at 488 nm.[1]

  • Detect green fluorescence in the FL1 channel (e.g., 530 nm) and red fluorescence in the FL2 channel (e.g., 585 nm).[1]

  • Analyze the data by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

C. Fluorescence Plate Reader Protocol:

  • Culture and treat cells in a 96-well black plate.[11]

  • After treatment, remove the medium and add the JC-1 Staining Solution to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.[11]

  • Remove the staining solution and wash the cells twice with warm PBS or assay buffer.[11]

  • Add 100 µL of assay buffer to each well.[11]

  • Read the fluorescence intensity on a microplate reader.

    • J-aggregates (Red): Excitation ~535 nm, Emission ~595 nm.[11]

    • JC-1 monomers (Green): Excitation ~485 nm, Emission ~535 nm.[2]

  • Calculate the ratio of red to green fluorescence for each well.

Mandatory Visualizations

Lobetyolin_Signaling_Pathway This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 inhibits ROS Increased ROS This compound->ROS Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Glutamine Glutamine Uptake ASCT2->Glutamine facilitates MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Mitochondria-Mediated Apoptosis MMP->Apoptosis Bax->MMP Bcl2->MMP inhibits

Caption: this compound's proposed mechanism on mitochondrial apoptosis.

JC1_Staining_Workflow cluster_prep Cell Preparation & Treatment cluster_stain JC-1 Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed and culture cells Lobetyolin_Treatment 2. Treat cells with this compound (include controls) Cell_Culture->Lobetyolin_Treatment Add_JC1 3. Incubate with JC-1 Staining Solution (15-30 min, 37°C, dark) Lobetyolin_Treatment->Add_JC1 Wash 4. Wash cells with warm buffer Add_JC1->Wash Microscopy Fluorescence Microscopy Wash->Microscopy 5. Choose analysis method Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry 5. Choose analysis method Plate_Reader Plate Reader Wash->Plate_Reader 5. Choose analysis method Analysis 6. Analyze Red/Green Fluorescence Ratio Microscopy->Analysis Flow_Cytometry->Analysis Plate_Reader->Analysis

References

Application Notes and Protocols for Administering Lobetyolin in Animal Models for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lobetyolin

This compound is a polyacetylene glycoside, a bioactive compound primarily isolated from the roots of Codonopsis pilosula (Dangshen), a plant used in traditional Chinese medicine.[1][2][3] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[4][5][6][] Notably, this compound has been shown to inhibit the proliferation of gastric and colon cancer cells by downregulating glutamine metabolism through the ASCT2 transporter and modulating the AKT/GSK3β/c-Myc signaling pathway.[1][6][8] Given its therapeutic potential, understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a clinical agent.

These application notes provide detailed protocols for the administration of this compound in rodent models to assess its bioavailability, along with methods for sample collection and analysis.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC20H28O8[9][10]
Molecular Weight396.43 g/mol [][10]
AppearancePale yellow crystal[9]
Storage-20°C Freezer, under inert atmosphere, hygroscopic[9]
CAS Number136085-37-5[11]

Experimental Design for Bioavailability Studies

The absolute bioavailability of a compound is determined by comparing the area under the plasma concentration-time curve (AUC) following oral (PO) and intravenous (IV) administration.

Experimental Workflow

The following diagram outlines the typical workflow for a this compound bioavailability study in an animal model.

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis & Data Interpretation A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Fasting (Overnight, ~12h) A->B C Group Allocation (IV and PO groups) B->C D Dose Preparation (this compound in appropriate vehicle) C->D E Compound Administration (IV Injection or Oral Gavage) D->E F Serial Blood Sampling (e.g., via tail vein or cannula) E->F G Plasma Separation (Centrifugation) F->G H Sample Storage (-80°C until analysis) G->H I Plasma Sample Preparation (e.g., Protein Precipitation) H->I J UPLC-MS/MS Analysis I->J K Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax, t1/2) J->K L Bioavailability Calculation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) K->L

Caption: Experimental workflow for determining this compound bioavailability.

Protocols

Protocol 1: Preparation of Dosing Solutions

It is essential to use pharmaceutical-grade compounds and sterile, pyrogen-free vehicles whenever possible for animal administration.[12][13]

A. Intravenous (IV) Formulation:

  • Vehicle: A common vehicle for IV administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Procedure:

    • Weigh the required amount of high-purity this compound.

    • Dissolve the this compound in DMSO first.

    • Add PEG300 and Tween 80, and vortex until the solution is clear.

    • Add saline to reach the final volume.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Concentration: Typically 1-2 mg/mL for IV dosing in rats.

B. Oral (PO) Formulation:

  • Vehicle: A 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water is a standard vehicle for oral gavage.

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to water while stirring.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring to create a uniform suspension.

  • Concentration: Typically 5-10 mg/mL for oral dosing in rats.

Protocol 2: Administration to Rodent Models

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12] Sprague-Dawley or Wistar rats (200-250g) are commonly used for pharmacokinetic studies.[14]

A. Intravenous Administration (Bolus):

  • Restrain the rat using an appropriate method.

  • Slightly warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

  • Swab the injection site with 70% ethanol.

  • Using a 27-gauge (or smaller) needle, perform the injection into the lateral tail vein.

  • Administer the dose slowly over 1-2 minutes. The maximum bolus volume is typically 1 ml/kg.[13]

  • Apply gentle pressure to the injection site after withdrawing the needle.

  • Monitor the animal for any adverse reactions.[12]

B. Oral Administration (Gavage):

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Use a flexible or ball-tipped stainless steel gavage needle to minimize the risk of esophageal trauma.

  • Introduce the needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle if resistance is met.

  • Administer the prepared suspension. Recommended maximum volume for rats is 10 mL/kg.

  • Withdraw the needle smoothly.

  • Monitor the animal to ensure proper recovery and no signs of distress.

Protocol 3: Blood Sample Collection and Plasma Preparation
  • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples (~100-200 µL).

  • Blood can be collected via the tail vein, saphenous vein, or from a surgically implanted cannula.

  • Collect samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediately place the tubes on ice.

  • Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Method using UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required for the sensitive and selective quantification of this compound in plasma.[15][16][17]

A. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (IS).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water).

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

B. UPLC-MS/MS Conditions (Example):

  • Column: A reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm particle size).

  • Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with detection via Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS must be optimized.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 0.5 to 1000 ng/mL).[15][18]

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated using the following formula:

F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

Pharmacokinetic Parameters of this compound in Rats (Oral Administration):

ParameterPure this compoundCodonopsis pilosula ExtractReference
Dose10 mg/kgEquivalent to 10 mg/kg this compound[15]
Cmax (ng/mL)60.1Not significantly different[15][17]
Tmax (h)1.0Not significantly different[15][17]
AUC0-t (ng·h/mL)212.4 ± 172.9Statistically different (higher)[17][18]
t1/2 (h)Statistically different (shorter)Statistically different (longer)[15]
Bioavailability (F%)3.90%6.97%[15][18]

Data from Dong et al. (2021) indicates that this compound has low oral bioavailability in rats, which may be due to poor absorption or extensive first-pass metabolism.[15][18] The bioavailability was significantly higher when administered as part of a whole herb extract, suggesting that other components in the extract may enhance its absorption or inhibit its metabolism.

Signaling Pathway of this compound in Cancer Cells

This compound exerts anticancer effects by inhibiting glutamine metabolism, a key energy source for proliferating cancer cells.[6] This is primarily achieved by downregulating the expression of the amino acid transporter ASCT2, which in turn affects downstream signaling.[1][8]

G cluster_pathway Downstream Signaling This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Gln_out Intracellular Glutamine ASCT2->Gln_out Gln_in Extracellular Glutamine Gln_in->Gln_out transport Proliferation Cell Proliferation & Growth Gln_out->Proliferation promotes Gln_out->Apoptosis inhibits AKT AKT GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits (promotes degradation) cMyc->ASCT2 promotes transcription cMyc->Proliferation promotes

Caption: this compound inhibits the ASCT2 transporter, disrupting glutamine metabolism.

References

Application Notes and Protocols: C. elegans as a Model for Studying Lobetyolin Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans (C. elegans), a non-parasitic nematode, has emerged as a powerful in vivo model for studying the fundamental mechanisms of aging and neurodegenerative diseases, such as Alzheimer's disease (AD). Its short lifespan, genetic tractability, and well-defined nervous system make it an ideal platform for high-throughput screening of potential neuroprotective compounds. Lobetyolin, a polyacetylene compound isolated from Codonopsis pilosula, has demonstrated significant neuroprotective and geroprotective benefits in C. elegans models of AD. These application notes provide a comprehensive overview of the use of C. elegans to study the neuroprotective effects of this compound, including detailed experimental protocols and a summary of key findings.

Quantitative Data Summary

This compound has been shown to exert dose-dependent protective effects in both wild-type (N2) and transgenic C. elegans strains expressing human amyloid-beta (Aβ). The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Lifespan in C. elegans

C. elegans StrainThis compound Concentration (µM)Mean Lifespan Extension (%)
N2 (Wild-type)2516.7
N2 (Wild-type)5025.0
CL4176 (Aβ₁₋₄₂ expressing)5018.2

Table 2: Neuroprotective Effects of this compound in Transgenic C. elegans Models of Alzheimer's Disease

C. elegans StrainThis compound Concentration (µM)EndpointResult
CL4176 (Aβ₁₋₄₂ expressing)25Paralysis Delay (PT₅₀)Increased to 32.67 ± 0.67 h (Control: 28.67 ± 0.67 h)[1]
CL4176 (Aβ₁₋₄₂ expressing)50Paralysis Delay (PT₅₀)Increased to 34.67 ± 1.33 h (Control: 28.67 ± 0.67 h)[1]
CL2006 (Aβ₁₋₄₂ expressing)50β-amyloid Deposit Reduction54.8 ± 9.4% decrease[1]

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans

C. elegans StrainThis compound Concentration (µM)Intracellular ROS Reduction (%)
N2 (Wild-type)5028.1 ± 8.9
CL4176 (Aβ₁₋₄₂ expressing)12.512.8 ± 3.8
CL4176 (Aβ₁₋₄₂ expressing)2514.0 ± 3.7
CL4176 (Aβ₁₋₄₂ expressing)5022.4 ± 3.8

Signaling Pathway

Integrative metabolomic and transcriptomic analyses have revealed that this compound confers its neuroprotective effects primarily by reprogramming glutathione-centered redox metabolism.[1] This involves the selective modulation of glutathione-S-transferase (GST) isoforms, specifically the suppression of gst-38 and the elevation of gst-1 expression.[1]

Lobetyolin_Signaling_Pathway This compound This compound GST_Modulation Selective Modulation of Glutathione-S-Transferases This compound->GST_Modulation gst_38 gst-38 expression GST_Modulation->gst_38 Suppression gst_1 gst-1 expression GST_Modulation->gst_1 Elevation Glutathione_Metabolism Remodeling of Glutathione Metabolism gst_1->Glutathione_Metabolism Redox_Homeostasis Improved Redox Homeostasis Glutathione_Metabolism->Redox_Homeostasis Neuroprotection Neuroprotection & Geroprotection Redox_Homeostasis->Neuroprotection

Proposed signaling pathway of this compound's neuroprotective effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in C. elegans.

C. elegans Culture and Maintenance
  • Strains:

    • Wild-type: N2 Bristol

    • Alzheimer's Model (paralysis): CL4176 (smg-1ᵗˢ [pAF29(myo-3/Aβ₁₋₄₂/let UTR) + pRF4(rol-6(su1006))])

    • Alzheimer's Model (Aβ deposition): CL2006 (dvIs2 [pCL12(unc-54/human Aβ peptide 1-42) + pRF4])

  • Maintenance: Maintain strains on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 at 20°C.

  • Synchronization: To obtain age-synchronized populations, perform bleach synchronization to isolate eggs. Allow eggs to hatch on unseeded NGM plates, and transfer L1 larvae to fresh OP50-seeded plates.

This compound Treatment
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Add the this compound stock solution to the molten NGM agar just before pouring the plates to achieve the desired final concentrations (e.g., 12.5, 25, 50 µM).

  • Ensure the final concentration of DMSO is consistent across all plates, including the vehicle control (e.g., 0.1% v/v).

  • Seed the this compound-containing and control plates with E. coli OP50 and allow the bacterial lawn to grow before transferring the worms.

Lifespan Assay

This protocol is adapted from standard C. elegans lifespan analysis methods.

  • Materials:

    • Synchronized L4 larvae or young adult worms

    • NGM plates containing different concentrations of this compound and a vehicle control

    • E. coli OP50

    • Platinum wire worm pick

    • Dissecting microscope

  • Procedure:

    • Transfer 50-100 synchronized L4 larvae or young adults to each experimental and control plate.

    • Incubate the plates at 20°C.

    • Transfer the worms to fresh plates every other day during their reproductive period to separate them from their progeny.

    • After the reproductive period, transfer the worms to fresh plates every 3-4 days.

    • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Censor worms that crawl off the agar, have a "bag of worms" phenotype, or die from internal hatching.

    • Continue scoring until all worms are dead.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and perform statistical analysis using the log-rank test.

Paralysis Assay (CL4176 Strain)

This assay measures the protective effect of this compound against Aβ-induced toxicity, which manifests as paralysis in the CL4176 strain.

  • Materials:

    • Synchronized CL4176 eggs

    • NGM plates containing different concentrations of this compound and a vehicle control

    • Incubator set to 16°C and 25°C

  • Procedure:

    • Place synchronized CL4176 eggs on the experimental and control plates.

    • Incubate the plates at a permissive temperature of 16°C to allow the worms to develop without expressing the Aβ transgene.

    • After 48 hours (when worms reach the L3-L4 stage), upshift the temperature to 25°C to induce the expression of the Aβ₁₋₄₂ peptide in the body wall muscles.

    • Beginning 24 hours after the temperature upshift, score the number of paralyzed and non-paralyzed worms every 2 hours. A worm is considered paralyzed if it does not move when prodded or only moves its head.

  • Data Analysis: Calculate the time at which 50% of the worms are paralyzed (PT₅₀). Plot the percentage of non-paralyzed worms over time and compare the curves using the log-rank test.

Amyloid-β Deposition Assay (Thioflavin S Staining)

This protocol allows for the visualization and quantification of Aβ aggregates in the CL2006 strain.

  • Materials:

    • Synchronized adult CL2006 worms (Day 1 of adulthood)

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., Triton X-100 in PBS)

    • Thioflavin S solution (0.125% in 50% ethanol)

    • 50% Ethanol

    • Mounting medium

    • Fluorescence microscope with a FITC filter set

  • Procedure:

    • Collect synchronized adult worms treated with this compound or vehicle control.

    • Wash the worms with M9 buffer.

    • Fix the worms in 4% PFA for 24 hours at 4°C.

    • Permeabilize the worms by incubating in permeabilization buffer.

    • Stain the worms with Thioflavin S solution for 2 minutes in the dark.

    • Destain with 50% ethanol.

    • Wash with PBS.

    • Mount the worms on a slide with mounting medium.

    • Visualize the Aβ deposits using a fluorescence microscope.

  • Data Analysis: Quantify the number and/or intensity of fluorescent aggregates in the head region of the worms.

Intracellular ROS Measurement (DCFH-DA Staining)

This assay quantifies the level of intracellular ROS, a marker of oxidative stress.

  • Materials:

    • Synchronized adult worms

    • M9 buffer

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Collect synchronized adult worms treated with this compound or vehicle control.

    • Wash the worms with M9 buffer.

    • Transfer approximately 20-30 worms per well into a 96-well plate containing M9 buffer.

    • Add DCFH-DA to a final concentration of 50 µM.

    • Incubate the plate in the dark at 20°C for 2 hours.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the number of worms per well. Compare the ROS levels between this compound-treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Worm_Sync Synchronize C. elegans (N2, CL4176, CL2006) Lifespan Lifespan Assay (N2, CL4176) Worm_Sync->Lifespan Paralysis Paralysis Assay (CL4176) Worm_Sync->Paralysis ROS ROS Assay (N2, CL4176) Worm_Sync->ROS Abeta Aβ Deposition Assay (CL2006) Worm_Sync->Abeta Plate_Prep Prepare NGM Plates with This compound (0, 12.5, 25, 50 µM) Plate_Prep->Lifespan Plate_Prep->Paralysis Plate_Prep->ROS Plate_Prep->Abeta Lifespan_Analysis Survival Curves (Kaplan-Meier) Lifespan->Lifespan_Analysis Paralysis_Analysis Paralysis Curves (PT₅₀) Paralysis->Paralysis_Analysis ROS_Analysis Fluorescence Quantification ROS->ROS_Analysis Abeta_Analysis Aggregate Quantification Abeta->Abeta_Analysis

General experimental workflow for assessing this compound's neuroprotection.

Conclusion

The C. elegans model provides a robust and efficient platform for investigating the neuroprotective properties of compounds like this compound. The assays described herein offer a multi-faceted approach to characterizing the efficacy of potential therapeutic agents for age-related neurodegenerative diseases. The data strongly suggest that this compound warrants further investigation as a promising candidate for the prevention and treatment of Alzheimer's disease.

References

Application Note: Preparation and Use of Lobetyolin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lobetyolin is a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, a plant used in traditional Chinese medicine.[1][2] It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties, including the ability to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] Studies have shown that this compound can suppress the proliferation of gastric and colon cancer cells by modulating key signaling pathways.[1][3][4] Proper preparation of stock and working solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions for in vitro research.

Quantitative Data Summary

For ease of reference, the key properties and recommended concentrations for using this compound in cell culture are summarized in the table below.

ParameterValueNotes / References
Molecular Formula C₂₀H₂₈O₈[5][6]
Molecular Weight 396.43 g/mol [5][6]
Appearance Yellow to Dark Orange Solid[5]
Primary Solvent Dimethyl sulfoxide (DMSO)[5][6][7][8]
Solubility in DMSO Up to 79 mg/mL (~199 mM)Use fresh, anhydrous DMSO for maximum solubility.[9]
Storage (Solid) -20°C, desiccated, under inert atmosphereThe compound is hygroscopic (absorbs moisture from the air).[5][10]
Storage (Stock Solution) -20°C in tightly sealed aliquotsPrepare solutions on the day of use if possible.[8]
Typical Working Concentration 10 - 40 µMEffective range for inducing apoptosis in HCT-116 and gastric cancer cells.[2][3][4]
IC₅₀ (Gastric Cancer) MKN-45 cells: ~27.7 µM; MKN-28 cells: ~19.3 µM[3]
Final DMSO in Media < 0.1% (v/v)High concentrations of DMSO can be toxic to cells.[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder (MW: 396.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour to prevent condensation, as the compound is hygroscopic.[5][8]

  • Weighing: Carefully weigh out 1.98 mg of this compound powder using an analytical balance.

    • Calculation:

    • Volume (L) = Mass (g) / [Molar Mass ( g/mol ) * Molarity (mol/L)]

    • Volume (µL) = [1.98 mg / (396.43 mg/mmol * 50 mmol/L)] * 1000 µL/mL = 100 µL

  • Dissolution: Add 100 µL of anhydrous DMSO to the vial containing the 1.98 mg of this compound.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, tightly sealed aliquots (e.g., 10 µL) in amber vials to protect from light. Store immediately at -20°C.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Application Example - Cell Viability (MTT) Assay

This protocol details how to use the this compound stock solution to treat cancer cells and assess viability. This example uses HCT-116 colon cancer cells.[4]

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 50 mM this compound stock solution (from Protocol 1)

  • Sterile 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[4]

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from your 50 mM stock. For example, to achieve a final concentration of 40 µM in the well:

    • First, create an intermediate dilution of the 50 mM stock in culture medium.

    • Add the required volume of the diluted working solution to the wells. Ensure the final concentration of DMSO is less than 0.1%.[4] A vehicle control group treated with the same concentration of DMSO should always be included.

  • Cell Treatment: After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired final concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM).[4]

  • Incubation: Incubate the plate for another 24 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Measure the optical density at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for using this compound and its proposed mechanism of action in gastric cancer cells.

G cluster_prep Stock Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 50 mM Stock) weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store dilute Prepare Working Solution (in Culture Medium) store->dilute treat Treat Cells in 96-Well Plate dilute->treat assay Perform Cell-Based Assay (e.g., MTT, Western Blot) treat->assay analyze Measure Endpoint & Analyze Data assay->analyze

Caption: Experimental workflow from stock solution preparation to data analysis.

G cluster_pathway AKT/GSK3β/c-Myc Pathway cluster_target Target Gene & Transporter cluster_outcome Cellular Outcome This compound This compound pAKT p-AKT (Ser473) This compound->pAKT Inhibits pGSK3b p-GSK3β (Ser9) pAKT->pGSK3b Inactivates cMyc c-Myc pGSK3b->cMyc Stabilizes ASCT2 ASCT2 Expression cMyc->ASCT2 Promotes Gln Glutamine Uptake ASCT2->Gln Facilitates Proliferation Cell Proliferation Gln->Proliferation Apoptosis Apoptosis Gln->Apoptosis (Deprivation Induces)

Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway to suppress ASCT2.[3][11]

References

Application Notes and Protocols: TUNEL Assay for Apoptosis Detection in Lobetyolin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify apoptosis in cells treated with Lobetyolin. This compound, a bioactive compound extracted from Codonopsis pilosula, has demonstrated anti-tumor effects by inducing apoptosis in various cancer cell lines. The TUNEL assay is a widely used method to identify the DNA fragmentation that is a hallmark of late-stage apoptosis.

Introduction to this compound-Induced Apoptosis

This compound has been shown to suppress the proliferation of cancer cells and promote apoptosis through various mechanisms. A key mechanism involves the downregulation of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), which leads to reduced glutamine uptake and metabolism. This disruption of glutamine metabolism can induce oxidative stress and trigger the mitochondrial pathway of apoptosis.

Furthermore, this compound has been observed to modulate the AKT/GSK3β/c-Myc signaling pathway. It suppresses the phosphorylation of AKT and GSK3β while promoting the phosphorylation of c-Myc, which contributes to the downregulation of ASCT2 and subsequent apoptosis. The apoptotic cascade induced by this compound involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, and the downregulation of the anti-apoptotic protein Bcl-2.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used to induce apoptosis in different cancer cell lines, as determined by various studies.

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (hours)Key Findings
MKN-45Gastric Cancer10, 20, 4024Dose-dependent increase in apoptosis detected by Annexin V/PI staining; IC50 of 27.74 µM.
MKN-28Gastric Cancer10, 20, 4024Dose-dependent increase in apoptosis detected by Annexin V/PI staining; IC50 of 19.31 µM.
HCT-116Colon Cancer10, 20, 4024Significant increase in TUNEL-positive cells at 20 and 40 µM, indicating a dose-dependent induction of apoptosis.
MDA-MB-231Breast CancerNot specified24This compound inhibited proliferation and induced apoptosis.
MDA-MB-468Breast CancerNot specified24This compound inhibited proliferation and induced apoptosis.

Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Lobetyolin_Apoptosis_Pathway cluster_AKT_Pathway AKT/GSK3β/c-Myc Pathway cluster_Metabolism Glutamine Metabolism cluster_Mitochondrial_Pathway Mitochondrial Apoptosis Pathway This compound This compound AKT p-AKT (Ser473) This compound->AKT GSK3b p-GSK3β (Ser9) This compound->GSK3b cMyc p-c-Myc (Thr58) This compound->cMyc ASCT2 ASCT2 This compound->ASCT2 downregulates AKT->GSK3b GSK3b->cMyc cMyc->ASCT2 Gln_uptake Glutamine Uptake ASCT2->Gln_uptake GSH GSH ↓ Gln_uptake->GSH ROS ROS ↑ MMP Mitochondrial Membrane Potential ↓ ROS->MMP GSH->ROS Bcl2 Bcl-2 MMP->Bcl2 Bax Bax MMP->Bax Casp9 Cleaved Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TUNEL_Workflow cluster_Cell_Prep Cell Preparation & Treatment cluster_Staining TUNEL Staining Protocol cluster_Analysis Data Acquisition & Analysis A Seed Cells B This compound Treatment (e.g., 0-40 µM for 24h) A->B C Fixation (4% PFA) B->C D Permeabilization (e.g., Triton X-100) C->D E TUNEL Reaction (TdT Enzyme + Labeled dUTP) D->E F Nuclear Counterstain (e.g., DAPI) E->F G Fluorescence Microscopy F->G H Image Analysis & Quantification (Apoptotic Index) G->H

Quantifying Lobetyolin Uptake in HCT-116 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylene glycoside isolated from Codonopsis pilosula, has demonstrated significant anti-cancer properties in various cancer cell lines. In human colorectal carcinoma HCT-116 cells, this compound has been shown to induce apoptosis and inhibit glutamine metabolism, key processes in cancer cell proliferation and survival.[1][2] The mechanism of action involves the modulation of the ASCT2 (Alanine-Serine-Cysteine Transporter 2) signaling pathway, which is also influenced by the tumor suppressor protein p53.[1][2] Understanding the cellular uptake of this compound is a critical first step in evaluating its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for culturing HCT-116 cells, assessing the cytotoxic effects of this compound, and quantifying its intracellular uptake.

Data Presentation

The following tables summarize the quantitative data related to the effects of this compound on HCT-116 cells.

Table 1: Effect of this compound on HCT-116 Cell Viability (MTT Assay)

This compound Concentration (µmol/L)Incubation Time (hours)Cell Viability (% of Control)
1024Significantly Reduced
2024Significantly Reduced
4024Significantly Reduced

Source: Data adapted from a study on the effects of this compound on HCT-116 cells, which demonstrated a concentration-dependent inhibitory effect.[2]

Table 2: Intracellular Uptake of this compound in HCT-116 Cells (Hypothetical Data)

Incubation Time (hours)Intracellular this compound Concentration (pmol/10^6 cells)
0.515.2
128.9
245.6
458.3
865.1
1262.5
2455.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected output from the protocol described below. Actual experimental results may vary.

Experimental Protocols

HCT-116 Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the human colorectal carcinoma cell line HCT-116.

Materials:

  • HCT-116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (Gibco #16600 or equivalent)[3][4]

  • Fetal Bovine Serum (FBS), heat-inactivated[3][4]

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[3][4]

  • 0.25% (w/v) Trypsin-EDTA solution[3]

  • Phosphate-Buffered Saline (PBS), sterile[3]

  • Cell culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO2)[3][5]

Procedure:

  • Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A Medium, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin solution (1% final concentration). Store at 4°C.

  • Cell Thawing:

    • Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1500 rpm for 5 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance and Subculture:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[3][5]

    • Change the medium every 2-3 days.

    • When cells reach 70-90% confluency, subculture them.[3]

    • Aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 5-7 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:8 split ratio) to a new flask containing pre-warmed complete growth medium.[4]

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound on HCT-116 cells.

Materials:

  • HCT-116 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[6]

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation with Compound: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Quantification of Intracellular this compound Uptake by HPLC

This protocol details the procedure for quantifying the amount of this compound taken up by HCT-116 cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HCT-116 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Ice-cold PBS

  • Cell scraper

  • Methanol (HPLC grade), pre-chilled to -80°C

  • Microcentrifuge tubes

  • Sonicator or homogenizer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • C18 HPLC column

  • Appropriate mobile phase (to be optimized for this compound)

  • This compound standard solutions for calibration curve

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCT-116 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.

    • Treat the cells with a known concentration of this compound for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting and Washing:

    • At each time point, aspirate the medium.

    • Quickly wash the cell monolayer three times with 2 mL of ice-cold PBS to remove extracellular this compound.

  • Cell Lysis and Extraction:

    • Add 500 µL of pre-chilled (-80°C) methanol to each well.

    • Incubate the plates at -80°C for 20 minutes to precipitate proteins and extract intracellular metabolites.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Preparation:

    • Sonicate the cell lysate on ice to ensure complete cell lysis.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the intracellular this compound to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject a known volume of the reconstituted sample into the HPLC system.

    • Separate the components using a C18 column and an optimized mobile phase gradient.

    • Detect this compound based on its retention time and detector response (e.g., UV absorbance at a specific wavelength).

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the amount of intracellular this compound to the cell number (e.g., pmol/10⁶ cells). To determine the cell number, a parallel plate of cells should be trypsinized and counted at the time of harvesting.

Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_harvest Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis culture HCT-116 Cell Culture seed Seed Cells in 6-well Plates culture->seed treat Treat with this compound (Time Course) seed->treat wash Wash with Ice-Cold PBS treat->wash lyse Lyse Cells with Cold Methanol wash->lyse scrape Scrape and Collect Lysate lyse->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Analysis reconstitute->hplc quantify Quantify using Standard Curve hplc->quantify normalize Normalize to Cell Number quantify->normalize

Caption: Experimental workflow for quantifying this compound uptake in HCT-116 cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASCT2 ASCT2 Transporter Gln_in Glutamine (intracellular) ASCT2->Gln_in Metabolism Glutamine Metabolism (e.g., TCA cycle intermediates) Gln_in->Metabolism fuels Cell_Growth Cell Growth & Proliferation Gln_in->Cell_Growth Metabolism->Cell_Growth Apoptosis_Proteins Pro-apoptotic Proteins (e.g., cleaved caspases, Bax) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis p53 p53 p53->ASCT2 transcriptionally represses p53->Apoptosis_Proteins activates p21 p21 p53->p21 activates p21->Cell_Growth This compound This compound This compound->ASCT2 inhibits This compound->p53 activates Gln_out Glutamine (extracellular) Gln_out->ASCT2 transport

Caption: Proposed signaling pathway of this compound in HCT-116 cells.

References

Application Note: Lobetyolin as a Chemical Marker for Quality Control of Herbal Medicines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing global demand for herbal medicine necessitates robust quality control measures to ensure the consistency, safety, and efficacy of these products. Chemical markers are crucial tools in the standardization of herbal raw materials and finished products.[1] Lobetyolin, a polyacetylene glycoside, has emerged as a significant chemical marker for the quality control of several important medicinal herbs, most notably from the Campanulaceae family, including Codonopsis pilosula (Dangshen) and Lobelia chinensis.[1][2][3][4] This application note provides detailed protocols and data for the use of this compound in the quality assessment of herbal medicines, targeted at researchers, scientists, and professionals in drug development.

This compound's utility as a marker is underscored by its presence in various species of Codonopsis, a genus of significant importance in Traditional Chinese Medicine.[1][2][3][4] However, the variable content of this compound across different species and even within the same species from different geographical locations highlights the need for precise quantitative analysis.[1][3][4][5] Furthermore, its presence in potential adulterants necessitates a comprehensive analytical approach, often combining chemical fingerprinting with the quantification of specific markers like this compound.[1][3][4]

Data Presentation

The concentration of this compound can vary significantly among different herbal species and their substitutes or adulterants. The following table summarizes the quantitative data of this compound content in various species from the Campanulaceae family, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SpeciesSample TypeThis compound Content (mg/g)Reference
Codonopsis pilosulaRoot0.035 - 1.314[2]
Codonopsis pilosula var. modestaRootNot specified[1][2][3][4]
Codonopsis tangshenRootNot specified[1][2][3][4]
Codonopsis tubulosaRootNot specified[1]
Codonopsis subglobosaRootNot specified[1]
Codonopsis clematideaRootNot specified[1]
Codonopsis canescensRootNot specified[1]
Campanumoea javanicaRoot0.200[1]
Platycodon grandiflorumRootNot specified[1]
Lobelia chinensisWhole Plant0.320 - 0.525[1]
Adenophora tetraphyllaRootNot detected[1]

Experimental Protocols

Extraction of this compound from Herbal Material for HPLC Analysis

This protocol describes a standard method for the extraction of this compound from dried and powdered herbal material, such as the roots of Codonopsis pilosula.

Materials and Reagents:

  • Dried and powdered herbal material (60-mesh)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines the HPLC conditions for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water. A common gradient is a linear gradient from 10% to 40% acetonitrile over 25 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 267 nm.[2]

  • Injection Volume: 10 µL.

Calibration Curve:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of standard solutions by serial dilution of the stock solution to cover a concentration range relevant to the expected sample concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The calibration curve for this compound has been shown to have good linearity (r² = 0.9999) in the range of 7.2-720.0 ng.[1]

Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control of herbal materials using this compound as a chemical marker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_quality_assessment Quality Assessment raw_material Herbal Raw Material powder Grinding to Powder raw_material->powder extraction Solvent Extraction powder->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification data_analysis Data Analysis quantification->data_analysis pass_fail Pass/Fail Decision data_analysis->pass_fail

Figure 1. Experimental workflow for herbal quality control.
Signaling Pathway Modulated by this compound

This compound has been shown to exert anti-cancer effects by modulating specific signaling pathways. One such pathway is the AKT/GSK3β/c-Myc signaling cascade, which plays a crucial role in cell proliferation and apoptosis.[7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus akt AKT gsk3b GSK3β akt->gsk3b inhibits cmyc c-Myc gsk3b->cmyc inhibits asct2_expression ASCT2 Expression cmyc->asct2_expression promotes glutamine_uptake Glutamine Uptake asct2_expression->glutamine_uptake leads to ros ROS Production glutamine_uptake->ros increases apoptosis Apoptosis ros->apoptosis induces This compound This compound This compound->akt inhibits

References

Application Notes: In Vitro Xanthine Oxidase Inhibition Assay for Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in joints.[1][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.[1][4] Lobetyolin, a polyacetylene glycoside primarily found in Codonopsis species, has demonstrated various biological activities, including anti-inflammatory and antioxidant effects.[5][6] Recent studies have indicated that this compound acts as a weak, mixed-type inhibitor of xanthine oxidase, suggesting its potential as a lead compound for the development of novel treatments for hyperuricemia.[5][7]

These application notes provide a comprehensive protocol for conducting an in vitro xanthine oxidase inhibition assay to evaluate the inhibitory potential of this compound.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance peak at 295 nm. In the presence of an inhibitor like this compound, the rate of uric acid production is reduced, leading to a decrease in the absorbance at 295 nm. The inhibitory activity is quantified by calculating the percentage of inhibition and determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The inhibitory effect of this compound on xanthine oxidase activity can be quantified and summarized for comparative analysis.

CompoundIC50 (µM)Inhibition TypeReference
This compound2985Mixed[3][6]
Allopurinol (Positive Control)~2.84 - 125 (Varies by assay conditions)Competitive[3][8]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for performing the xanthine oxidase inhibition assay.

Materials and Reagents
  • This compound (purity >98%)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

  • Pipettes and tips

  • 1.0 M HCl (for stopping the reaction)

Solution Preparation
  • Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (0.05 U/mL): Dilute the stock solution of xanthine oxidase in potassium phosphate buffer to the desired final concentration. Prepare this solution fresh before each experiment.

  • Xanthine Solution (300 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required to fully dissolve the substrate.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.

  • Allopurinol Solution (Positive Control): Prepare a stock solution of allopurinol in a similar manner to this compound and dilute it to a final concentration known to inhibit xanthine oxidase (e.g., 125 µM).[3]

Assay Procedure
  • In a 96-well microplate, add the following to each well:

    • 50 µL of the test sample (this compound dilutions, allopurinol for positive control, or buffer for the negative control).

    • 30 µL of potassium phosphate buffer (70 mM, pH 7.5).

    • 40 µL of xanthine oxidase solution (0.05 U/mL).

  • Mix the contents of the wells and pre-incubate the plate at 25°C for 8 minutes.

  • Initiate the enzymatic reaction by adding 60 µL of xanthine solution (300 µM) to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Stop the reaction by adding 20 µL of 1.0 M HCl to each well.

  • Measure the absorbance of the reaction mixture at 295 nm using a microplate reader.

  • A blank sample should be prepared by adding buffer instead of the xanthine oxidase solution.

Data Analysis
  • Calculate the percentage of xanthine oxidase inhibition for each concentration of this compound using the following formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of negative control)] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a nonlinear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Xanthine Oxidase Catalytic Pathway

The following diagram illustrates the catalytic conversion of hypoxanthine to xanthine and then to uric acid by xanthine oxidase.

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO2 Xanthine Oxidase

Caption: Catalytic pathway of xanthine oxidase in purine metabolism.

Experimental Workflow for In Vitro Xanthine Oxidase Inhibition Assay

The diagram below outlines the key steps of the experimental protocol.

XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase - Xanthine - this compound/Control B Dispense Reagents into 96-well plate: - Sample/Control - Buffer - Xanthine Oxidase A->B C Pre-incubate at 25°C for 8 minutes B->C D Add Xanthine to initiate reaction C->D E Incubate at 25°C for 15 minutes D->E F Stop reaction with HCl E->F G Measure Absorbance at 295 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lobetyolin Extraction from Radix Codonopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges in the extraction of lobetyolin from Radix Codonopsis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction yield and purity.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and analysis of this compound.

FAQs:

  • What are the most common methods for extracting this compound?

    • Traditional solvent-based methods such as maceration, reflux, and Soxhlet extraction using solvents like ethanol and n-butanol are widely used.[1] More advanced techniques include ultrasonic-assisted extraction (UAE), supercritical CO2 extraction, and membrane separation technologies.[1][2]

  • Which solvent is most effective for this compound extraction?

    • Methanol and ethanol have demonstrated high extraction efficiency for this compound.[3] The choice of solvent often depends on the specific extraction technique and the desired purity of the final extract.

  • What is a typical yield of this compound from Radix Codonopsis?

    • The yield of this compound can vary significantly depending on the plant material, extraction method, and analytical technique. Reported yields can range from approximately 0.035 to 1.314 mg/g.[4] Supercritical CO2 extraction has yielded around 0.0786 mg/g under optimized conditions.[5]

  • How is this compound typically quantified?

    • High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the accurate quantification of this compound.[4][6][7]

Troubleshooting Guides:

This section is designed to help you diagnose and resolve common problems that may arise during your experiments.

Extraction Troubleshooting
Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce efficiency. 3. Poor Quality Raw Material: The concentration of this compound can vary based on the species, age, and processing of Radix Codonopsis.[1] 4. Incomplete Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix. 5. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). 2. Parameter Optimization: Systematically optimize extraction parameters using a design of experiments (DoE) approach. 3. Raw Material Verification: Ensure the use of high-quality, properly identified Radix Codonopsis. Consider sourcing from reputable suppliers. 4. Pre-treatment: For solvent extraction, consider pre-treating the powdered material with enzymes (e.g., cellulase) to break down cell walls.[3] For UAE, ensure sufficient ultrasonic power. 5. Method Adjustment: For heat-sensitive extractions, consider using UAE at a lower temperature or supercritical CO2 extraction.
Poor Reproducibility 1. Inconsistent Raw Material: Batch-to-batch variability in the plant material is a common issue. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different results. 3. Equipment Malfunction: Inconsistent performance of extraction equipment (e.g., ultrasonic bath, heater).1. Homogenize Raw Material: If possible, homogenize a larger batch of powdered Radix Codonopsis to be used for all experiments. 2. Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. 3. Equipment Calibration and Maintenance: Regularly calibrate and maintain all extraction equipment according to the manufacturer's instructions.
Extract Contamination 1. Co-extraction of Impurities: The chosen solvent may be extracting other compounds along with this compound. 2. Incomplete Filtration: Particulate matter may not be fully removed from the extract.1. Solvent Selectivity: Use a more selective solvent or a multi-step extraction with solvents of different polarities. 2. Purification: Employ a post-extraction purification step such as solid-phase extraction (SPE) or column chromatography. 3. Filtration: Use a multi-stage filtration process, starting with a coarser filter and moving to a finer one (e.g., 0.45 µm or 0.22 µm syringe filter before HPLC analysis).
HPLC Analysis Troubleshooting
Problem Potential Causes Recommended Solutions
Peak Tailing or Fronting 1. Column Overload: Injecting too concentrated a sample. 2. Column Degradation: The stationary phase of the column is damaged. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. 4. Presence of Interfering Compounds: Co-eluting impurities can affect peak shape.1. Dilute Sample: Dilute the sample and re-inject. 2. Replace Column: Replace the HPLC column with a new one. 3. Adjust Mobile Phase pH: Adjust the pH of the mobile phase and observe the effect on peak shape. 4. Improve Sample Preparation: Use a more effective sample clean-up method (e.g., SPE) to remove interfering compounds.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte may be degrading in the vial before injection.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepare the mobile phase. 2. System Flush: Flush the entire HPLC system, including the injector and column, with a strong solvent. 3. Sample Stability: Investigate the stability of this compound in the chosen sample solvent and consider using an autosampler with temperature control.
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. 2. Column Contamination: Accumulation of non-eluting compounds on the column. 3. System Blockage: Blockage in the tubing, injector, or guard column.1. Reverse Flush Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent. 2. Column Wash: Wash the column with a series of strong solvents to remove contaminants. 3. Isolate and Check Components: Systematically check each component of the HPLC system for blockages.
Retention Time Drift 1. Inconsistent Mobile Phase Composition: The composition of the mobile phase is changing over time. 2. Column Temperature Fluctuation: The column temperature is not stable. 3. Column Equilibration: The column is not properly equilibrated with the mobile phase before injection.1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 2. Use a Column Oven: Use a column oven to maintain a stable temperature. 3. Adequate Equilibration: Ensure the column is equilibrated for a sufficient amount of time before starting a sequence of injections.

Section 2: Quantitative Data Comparison

The following table summarizes the reported yields of this compound from Radix Codonopsis using different extraction methods. Direct comparison between studies can be challenging due to variations in raw material and analytical methodologies.

Extraction Method Solvent Key Parameters This compound Yield (mg/g of dry material) Reference
Supercritical CO2 ExtractionCO2 with Ethanol as cosolvent30 MPa, 60°C, 100 min0.0786[5]
Reflux Extraction80% Ethanol3 extractions, 1 hour each- (Used for crude extract preparation)[3]
HPLC-UV AnalysisAcetonitrile-WaterGradient elution0.035 - 1.314 (variation across 11 batches)[4]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Traditional Solvent (Ethanol) Reflux Extraction

This protocol is a common method for obtaining a crude extract of this compound.

  • Sample Preparation:

    • Dry the Radix Codonopsis roots at 60°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Enzymatic Hydrolysis (Optional, for improved yield):

    • To 10 kg of powdered Radix Codonopsis, add an equal volume of water and a suitable enzyme (e.g., 20g cellulase).

    • Heat the mixture to 50°C and maintain for 4 hours with occasional stirring.[3]

  • Extraction:

    • Add a 7-fold amount of 80% ethanol to the (hydrolyzed) plant material.

    • Heat the mixture to reflux and maintain for 1 hour.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Liquid-Liquid Extraction (Purification):

    • To the concentrated aqueous solution, add an equal volume of n-butanol and shake vigorously in a separatory funnel.

    • Allow the layers to separate and collect the n-butanol layer.

    • Repeat the n-butanol extraction two more times.

    • Combine the n-butanol fractions and concentrate under reduced pressure to obtain the crude this compound extract.

  • Drying:

    • Dry the crude extract in a vacuum oven to a constant weight.

Protocol 2: Supercritical CO2 Extraction

This method offers a "greener" alternative to traditional solvent extraction.

  • Sample Preparation:

    • Prepare the Radix Codonopsis powder as described in Protocol 1.

  • Extraction System Setup:

    • Load the powdered plant material into the extraction vessel of the supercritical fluid extractor.

  • Extraction Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 60°C.

    • Set the CO2 flow rate to 2 L/min.

    • Use ethanol as a dynamic cosolvent at a flow rate of 1 mL/min.

  • Extraction Process:

    • Run the extraction for 100 minutes.

    • The extracted this compound will be collected in the separator after depressurization of the CO2.

  • Post-Processing:

    • The collected extract can be further purified if necessary.

Protocol 3: HPLC-UV Quantification of this compound

This protocol outlines a typical method for analyzing the this compound content in the extracts.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve a known amount of the dried extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start from 10% acetonitrile, increase to 40% over 25 minutes, and then to 100% over the next 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Detection Wavelength: 267 nm or 295 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Section 4: Visualizations

Signaling Pathway

This compound has been shown to exert its anticancer effects in gastric cancer by modulating the AKT/GSK3β/c-Myc signaling pathway. This leads to the downregulation of the amino acid transporter ASCT2, inducing apoptosis.[8][9]

Lobetyolin_Signaling_Pathway This compound This compound AKT AKT (p-AKT Ser473 ↓) This compound->AKT Inhibits phosphorylation GSK3b GSK3β (p-GSK3β Ser9 ↓) AKT->GSK3b cMyc c-Myc (p-c-Myc Thr58 ↑) GSK3b->cMyc Promotes phosphorylation (degradation) ASCT2 ASCT2 (Expression ↓) cMyc->ASCT2 Regulates transcription Apoptosis Apoptosis ↑ ASCT2->Apoptosis Leads to Lobetyolin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Radix Codonopsis (Raw Material) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction_method Solvent Extraction Ultrasonic-Assisted Extraction Supercritical CO2 Extraction grinding->extraction_method filtration Filtration extraction_method->filtration concentration Concentration filtration->concentration purification Purification (e.g., SPE) concentration->purification hplc HPLC/LC-MS Analysis purification->hplc data_analysis Data Analysis hplc->data_analysis Troubleshooting_Decision_Tree start Low this compound Yield check_raw_material Is the raw material of high quality and correctly identified? start->check_raw_material source_new_material Source and verify new raw material. check_raw_material->source_new_material No check_extraction_params Are the extraction parameters optimized? check_raw_material->check_extraction_params Yes source_new_material->start optimize_params Optimize parameters (solvent, temp, time, solid-liquid ratio). check_extraction_params->optimize_params No check_method Is the extraction method appropriate? check_extraction_params->check_method Yes optimize_params->start try_alternative_method Consider alternative methods (e.g., UAE, Supercritical CO2). check_method->try_alternative_method No check_analysis Is the analytical method validated and accurate? check_method->check_analysis Yes try_alternative_method->start validate_hplc Validate HPLC/LC-MS method (linearity, accuracy, precision). check_analysis->validate_hplc No success Yield Improved check_analysis->success Yes validate_hplc->start

References

Technical Support Center: Overcoming Solubility Challenges with Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Lobetyolin.

Frequently Asked Questions (FAQs)

Q1: Is this compound poorly soluble in aqueous solutions?

A1: While often perceived as a poorly soluble compound, literature indicates that this compound has good water solubility. One source reports a solubility of up to 79 mg/mL in water . However, achieving this concentration can be challenging due to potential issues with wetting and dissolution rate. Therefore, while not strictly "poorly soluble," optimizing its dissolution in aqueous buffers for consistent experimental results is crucial.

Q2: What is the expected solubility of this compound in Phosphate-Buffered Saline (PBS)?

Q3: Why am I observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous cell culture medium?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a drug is dissolved in a strong organic solvent like DMSO and then introduced into an aqueous environment where its solubility is lower. Even if this compound has good water solubility, the rapid change in solvent polarity can cause it to crash out of solution. To avoid this, it is recommended to add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. It is also advisable to use the lowest effective concentration of DMSO.

Q4: Can the excipients used to dissolve this compound affect my experimental results?

A4: Yes, this is a critical consideration. Excipients are not inert and can have their own biological effects.

  • DMSO: Even at very low concentrations (as low as 0.0008%), DMSO can have broad and heterogeneous effects on targetable signaling proteins and can modulate apoptosis.[1][2]

  • Cyclodextrins: These can interact with cell membranes, extract cholesterol, and modulate various signaling pathways, including the NF-κB pathway.[3][4][5][6]

  • Tween-80: This non-ionic surfactant can affect cell membrane permeability and has been shown to have strain-specific effects on bacterial growth and biofilm formation.[7][8][9]

It is essential to include appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder in water or buffer. Poor wetting of the powder.- Use a magnetic stirrer to create a vortex and slowly add the powder. - Gentle heating and/or sonication can aid dissolution.[2]
Precipitation of this compound during the experiment. The concentration of this compound exceeds its solubility in the final experimental medium.- Lower the final concentration of this compound. - Consider using a solubility-enhancing formulation (see Experimental Protocols).
Inconsistent experimental results. - Incomplete dissolution of this compound. - Degradation of this compound in solution. - Interference from excipients.- Ensure complete dissolution before use. - Prepare fresh solutions for each experiment. - Include appropriate vehicle controls to assess the impact of any co-solvents or surfactants.
Observed cellular effects are not consistent with the known mechanism of this compound. The excipients used in the formulation are exerting their own biological effects.- Review the literature for the known effects of your chosen excipients on your cell type and signaling pathways of interest. - Switch to a different solubilization method with potentially less interfering excipients.

Quantitative Data on this compound Solubility

Solvent/FormulationReported SolubilityReference
Water79 mg/mL[10]
DMSO79 mg/mL[10]
Ethanol79 mg/mL[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]

Experimental Protocols

Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a clear aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile tube or vial.

  • Add the required volume of sterile water.

  • Place the tube/vial on a magnetic stirrer and stir vigorously at room temperature.

  • If dissolution is slow, gentle warming (e.g., 37°C) and/or brief sonication can be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile-filter the solution through a 0.22 µm syringe filter if required for cell culture applications.

Co-solvent Solubilization Method

Objective: To prepare a concentrated stock solution of this compound using a co-solvent system for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound and place it in a sterile tube.

  • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock, dissolve 3.96 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • To prepare a working solution, add the DMSO stock solution dropwise to your aqueous experimental medium (e.g., cell culture media, PBS) while vortexing or stirring. This gradual addition helps to prevent precipitation.

  • Important: The final concentration of DMSO in your experimental setup should be kept as low as possible (ideally ≤ 0.1%) to minimize its off-target effects. Always include a vehicle control with the same final concentration of DMSO.

Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Mortar and pestle

  • Methanol/water (1:1 v/v) solution

  • Vacuum oven or desiccator

Protocol:

  • Weigh equimolar amounts of this compound and SBE-β-CD.

  • Place the SBE-β-CD in the mortar and add a small amount of the methanol/water solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle for at least 30-60 minutes.

  • The resulting mixture should be a uniform, thick paste.

  • Dry the paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • The resulting dried complex can be crushed into a fine powder and dissolved in aqueous solutions.

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Lobetyolin_Signaling_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits AKT AKT This compound->AKT inhibits Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake Glutamine_metabolism Glutamine Metabolism Glutamine_uptake->Glutamine_metabolism Apoptosis Apoptosis Glutamine_metabolism->Apoptosis inhibition leads to GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits cMyc->ASCT2 promotes expression cMyc->Apoptosis inhibition leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow: Co-solvent Solubilization

CoSolvent_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to mix dissolve->vortex stock Concentrated Stock Solution vortex->stock dilute Dilute dropwise into aqueous medium with stirring stock->dilute working Working Solution dilute->working end Use in Experiment working->end

Caption: Workflow for preparing this compound solution using a co-solvent.

References

Technical Support Center: Stabilizing Lobetyolin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of lobetyolin in solution for long-term storage. The following information is designed to address common challenges and provide a framework for ensuring the integrity of your experimental samples.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Precipitation in aqueous solution This compound has limited solubility in purely aqueous solutions, especially at higher concentrations.Prepare a stock solution in an organic solvent such as DMSO, ethanol, or methanol before diluting with your aqueous experimental medium.[1][2] Sonication may aid in dissolution. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Loss of biological activity over time Degradation of this compound due to factors like pH, temperature, or light exposure.Store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) and protect from light.[1][3] Prepare fresh working solutions daily if possible.[1]
Inconsistent experimental results Inconsistent sample stability between experiments.Standardize your storage and handling procedures. Always use freshly prepared working solutions or solutions that have been stored under validated stable conditions.
Visible color change in solution Potential degradation of the compound.Discard the solution. Prepare a fresh solution and review your storage conditions to minimize exposure to light and elevated temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound as a solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or methanol.[1][2] For long-term storage of stock solutions, aliquoting and storing at -80°C is recommended for up to six months.[1][3] For shorter periods (up to one month), storage at -20°C is acceptable.[1] Always protect solutions from light.[1]

Q3: Can I store this compound in an aqueous solution?

Direct dissolution and long-term storage in aqueous buffers is generally not recommended due to the potential for hydrolysis and lower stability. If you must use a completely aqueous solution, it should be prepared fresh from a stock solution and used immediately.[1] For aqueous solutions, sterile filtration through a 0.22 µm filter is also advised.[1]

Factors Affecting Stability

Q4: How do pH, temperature, and light affect the stability of this compound?

While specific degradation kinetics for this compound are not extensively published, polyacetylene glycosides, the class of compounds this compound belongs to, are generally susceptible to degradation under certain conditions.

  • pH: Stability can be pH-dependent. It is advisable to conduct preliminary stability tests at the pH of your experimental buffer. For similar compounds, degradation can be accelerated at acidic or alkaline pH.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Therefore, storing solutions at low temperatures is crucial.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is essential to store this compound solutions in amber vials or otherwise protected from light.[1]

Q5: What are the likely degradation pathways for this compound?

The specific degradation pathways for this compound have not been fully elucidated in publicly available literature. However, based on its structure (a polyacetylene glycoside), potential degradation pathways could include hydrolysis of the glycosidic bond and oxidation or polymerization of the polyacetylene chain.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To determine the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To separate and quantify this compound and its potential degradation products.

  • Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance, or mass spectrometry (MS) for higher sensitivity and identification of degradation products. An LC-MS/MS method has been developed for the quantification of this compound in rat plasma.[5]

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution stress_conditions Aliquot for Different Stress Conditions stock->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photodegradation stress_conditions->photo hplc HPLC/UPLC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Review Storage Conditions (-20°C/-80°C, protected from light) start->check_storage check_solution_prep Review Solution Preparation (Fresh working solutions?) (Appropriate solvent?) start->check_solution_prep perform_stability Conduct a Preliminary Stability Test (e.g., 24h at RT vs. -20°C) check_storage->perform_stability check_solution_prep->perform_stability stable Solution is Stable perform_stability->stable No significant degradation unstable Solution is Unstable perform_stability->unstable Significant degradation optimize Optimize Storage/Handling Protocol unstable->optimize

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Troubleshooting low signal in LC-MS/MS analysis of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Lobetyolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for this compound analysis?

A1: Based on validated methods, the following parameters have been shown to provide good signal and chromatographic performance for this compound.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnThermo ODS C18 (or equivalent)
Mobile Phase0.1% Formic Acid in Water (A) and Methanol (B)
GradientIsocratic at 50:50 (A:B)
Flow Rate0.4 mL/min
Column Temperature35 °C
Injection Volume3 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion[M+Na]+
MRM Transitionm/z 419.3 → 203.1
Capillary Voltage3.0 kV
Vaporizer Temperature400 °C
Sheath Gas50 arbitrary units
Auxiliary Gas10 arbitrary units
Collision Gas Pressure1.5 mTorr

Q2: How should I prepare my samples for this compound analysis in plasma?

A2: A simple and effective protein precipitation method can be used for plasma samples.

Experimental Protocol: Plasma Sample Preparation

  • To 50 µL of plasma sample, add 200 µL of cold methanol.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Q3: What is the expected stability of this compound in standard solutions and biological matrices?

A3: this compound has demonstrated good chemical stability under various pH conditions. However, proper storage is crucial to prevent degradation.

  • Stock Solutions: this compound stock solutions prepared in a suitable solvent (e.g., methanol) are generally stable for up to two weeks when stored as aliquots in tightly sealed vials at -20°C.[1] Before use, allow the solution to equilibrate to room temperature for at least one hour.

  • Plasma Samples: In rat plasma, this compound has shown stability for at least 6 hours at room temperature (22°C).[2] For longer-term storage, it is recommended to keep plasma samples frozen at -20°C or lower.

  • pH Stability: While specific quantitative data is limited, literature suggests that this compound maintains excellent chemical stability across diverse pH conditions. However, as a glycoside, it is generally advisable to avoid strongly acidic conditions (pH < 4) during sample preparation and storage to prevent hydrolysis of the glycosidic bond.

Troubleshooting Guide for Low Signal

Low signal intensity is a common issue in LC-MS/MS analysis. The following guide provides a systematic approach to diagnosing and resolving the problem.

Diagram: Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Preparation & Stability Checks start Low this compound Signal Detected check_ms 1. Verify MS Performance start->check_ms check_lc 2. Evaluate LC System check_ms->check_lc MS OK ms_tune Infuse this compound standard directly. - Check for m/z 419.3 [M+Na]+. - Optimize source parameters. check_sample 3. Investigate Sample Integrity check_lc->check_sample LC OK lc_pressure Monitor backpressure for leaks or blockages. solution Signal Restored check_sample->solution Sample Issue Resolved sample_prep Review sample preparation protocol. - Ensure complete extraction and no analyte loss. ms_cal Verify mass calibration and resolution. ms_gas Check gas flows (nebulizer, heater, collision). lc_mobile Prepare fresh mobile phase (0.1% formic acid in water/methanol). - Degas solvents. lc_column Check column for contamination or degradation. sample_stability Assess sample age and storage conditions. - Consider degradation due to pH, temperature, or light. matrix_effects Evaluate for ion suppression from matrix components.

Caption: A stepwise guide to troubleshooting low signal for this compound.

Detailed Troubleshooting Steps:

1. Verify MS Performance

  • Action: Directly infuse a fresh, known concentration of this compound standard into the mass spectrometer.

  • Rationale: This isolates the MS from the LC system to confirm that the instrument is capable of detecting the analyte.

  • What to check:

    • Ionization: Confirm the presence of the [M+Na]+ adduct at m/z 419.3. This compound has a high affinity for sodium, and this is often the most abundant precursor ion.

    • Source Parameters: Optimize source conditions such as capillary voltage and gas flows to maximize the signal of the precursor ion.

    • Fragmentation: Ensure that the collision energy is sufficient to produce the product ion at m/z 203.1.

2. Evaluate LC System

  • Action: If the MS is performing correctly, assess the liquid chromatography system.

  • Rationale: Issues with the LC system can lead to poor peak shape, retention time shifts, or complete loss of signal.

  • What to check:

    • Mobile Phase: Prepare fresh mobile phases. The presence of formic acid is crucial for good chromatography and to aid in protonation, although the sodium adduct is more common for this compound. Ensure solvents are of high purity (LC-MS grade).

    • System Leaks: Check for any leaks in the system, as this can lead to pressure fluctuations and poor performance.

    • Column Health: A contaminated or old column can lead to peak tailing, broadening, or loss of analyte. Flush the column or replace if necessary.

3. Investigate Sample Integrity and Matrix Effects

  • Action: If both the MS and LC systems are functioning correctly, the issue may lie with the sample itself.

  • Rationale: Analyte degradation or ion suppression from the sample matrix can significantly reduce signal intensity.

  • What to check:

    • Sample Degradation: As a polyacetylene glycoside, this compound may be susceptible to degradation under certain conditions.

      • pH: Avoid highly acidic or alkaline conditions during sample preparation and storage.

      • Temperature: Store samples at -20°C or below to minimize enzymatic or chemical degradation.

      • Light: Protect samples from light, as polyacetylenes can be light-sensitive.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

      • Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

      • Improved Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

    • Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption vials and pipette tips may help to mitigate this.

Signaling Pathway of Potential this compound Degradation

DegradationPathway This compound This compound acid_hydrolysis Acid Hydrolysis (e.g., pH < 4) This compound->acid_hydrolysis enzymatic_degradation Enzymatic Degradation (in biological matrix) This compound->enzymatic_degradation oxidation Oxidation This compound->oxidation aglycone Lobetyol (Aglycone) acid_hydrolysis->aglycone sugar Sugar Moiety acid_hydrolysis->sugar enzymatic_degradation->aglycone enzymatic_degradation->sugar metabolites Oxidized Metabolites oxidation->metabolites

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Mobile Phase for Lobetyolin HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of lobetyolin. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?

A common starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a mixture of acetonitrile and water.[1][2][3] Another frequently used mobile phase is a combination of methanol and water. Some methods also incorporate additives like formic acid to improve peak shape and ionization in mass spectrometry detection.[4]

Q2: Should I use an isocratic or gradient elution for this compound analysis?

Both isocratic and gradient elution methods have been successfully used for this compound analysis.[1][4] An isocratic elution with a constant mobile phase composition, such as acetonitrile-water (22:78), can be simple and reproducible for routine analysis.[2][3] However, a gradient elution, where the mobile phase composition is changed over time (e.g., increasing the acetonitrile concentration), can be beneficial for separating this compound from other components in complex samples like plant extracts.[1]

Q3: What column is recommended for this compound HPLC separation?

A reversed-phase C18 column is the most commonly used stationary phase for this compound separation.[1][2][4] Various manufacturers offer suitable C18 columns, and the specific choice may depend on the particle size and column dimensions required for your application.

Q4: At what wavelength should I detect this compound?

This compound can be detected by UV spectrophotometry at wavelengths around 267 nm and 295 nm.[1]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution

Q: My this compound peak is not well-separated from other peaks in the chromatogram. What should I do?

A: Poor resolution can be caused by several factors related to the mobile phase. Here’s a step-by-step approach to troubleshoot this issue:

  • Adjust the Mobile Phase Strength:

    • For reversed-phase HPLC (C18 column): If peaks are eluting too quickly and are poorly resolved, decrease the organic solvent (acetonitrile or methanol) percentage in the mobile phase. This will increase retention times and potentially improve separation.

    • If this compound is retaining too strongly, gradually increase the organic solvent percentage.

  • Change the Organic Solvent:

    • If you are using methanol, try switching to acetonitrile or a mixture of both. The different selectivity of acetonitrile can alter the elution order and improve the resolution of co-eluting peaks.

  • Optimize the pH of the Mobile Phase (if applicable):

    • Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of acidic silanols on the column packing and improve the peak shape of polar compounds, potentially enhancing resolution.[4]

  • Consider a Gradient Elution:

    • If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex mixtures.[1] Start with a shallow gradient and then optimize the slope to achieve the desired separation.

Issue 2: Peak Tailing

Q: The this compound peak in my chromatogram is showing significant tailing. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Here are some mobile phase-related solutions:

  • Adjust Mobile Phase pH:

    • As mentioned previously, adding a small amount of acid (e.g., 0.1% formic acid) can minimize undesirable interactions with residual silanol groups on the silica-based C18 column, leading to more symmetrical peaks.[4]

  • Use a Mobile Phase Additive:

    • In some cases, a small concentration of a competing base may be added to the mobile phase to block active sites on the stationary phase. However, for a compound like this compound, pH adjustment is typically the first and most effective step.

  • Check for Column Contamination:

    • If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Issue 3: Retention Time Drift

Q: The retention time of my this compound peak is shifting between injections. What could be the cause and how do I stabilize it?

A: Unstable retention times can compromise the reliability of your analysis.[5][6][7] Here are common mobile phase-related causes and solutions:

  • Inadequate Column Equilibration:

    • Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[8][9][10] This is particularly important when using a new mobile phase or after a gradient elution.

  • Mobile Phase Composition Changes:

    • Evaporation: The more volatile component of your mobile phase (e.g., acetonitrile) can evaporate over time, changing the composition and affecting retention.[7] Prepare fresh mobile phase daily and keep the solvent reservoir capped.

    • Inaccurate Mixing: Ensure the mobile phase components are accurately measured and thoroughly mixed.

  • Temperature Fluctuations:

    • Variations in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[5][6][8] Use a column oven to maintain a constant temperature for consistent results.

Experimental Protocols

Below are detailed methodologies for HPLC separation of this compound based on published methods.

Method 1: Isocratic HPLC-UV

ParameterSpecification
Column MetaChem RP-18 (250 mm × 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile:Water (22:78, v/v)[2][3]
Flow Rate 1.0 mL/min
Detection UV at 267 nm[2][3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Method 2: Gradient HPLC-UV

ParameterSpecification
Column Zorbax XDB RP-C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water, B: Acetonitrile[1]
Gradient Program 10% to 40% B in 25 min, then to 100% B in 10 min[1]
Flow Rate 1.0 mL/min
Detection UV at 267 nm and 295 nm[1]
Column Temperature 20°C[1]

Method 3: Isocratic LC-MS/MS

ParameterSpecification
Column Thermo ODS C18 (50 mm × 2.1 mm, 5 µm)[4]
Mobile Phase 0.1% aqueous formic acid:Methanol (50:50, v/v)[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 35°C[4]
Detection Mass Spectrometry (Positive ESI mode)[4]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_end Finalization start Select Column (e.g., C18) initial_mobile_phase Prepare Initial Mobile Phase (e.g., ACN:Water) start->initial_mobile_phase run_hplc Run HPLC Analysis initial_mobile_phase->run_hplc evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) run_hplc->evaluate_chromatogram adjust_parameters Adjust Mobile Phase Parameters evaluate_chromatogram->adjust_parameters Not Acceptable optimal_conditions Optimal Conditions Achieved evaluate_chromatogram->optimal_conditions Acceptable adjust_parameters->run_hplc Re-run

Caption: Workflow for HPLC mobile phase optimization.

HPLC_Troubleshooting_Tree cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_resolution Resolution Issues start HPLC Problem with this compound retention_drift Retention Time Drift? start->retention_drift peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution check_equilibration Check Column Equilibration retention_drift->check_equilibration Yes check_temp Check Temperature Control retention_drift->check_temp Yes check_mp_prep Check Mobile Phase Prep retention_drift->check_mp_prep Yes add_acid Add/Adjust Formic Acid peak_tailing->add_acid Yes check_column_health Check Column Health peak_tailing->check_column_health Yes adjust_strength Adjust Organic % poor_resolution->adjust_strength Yes change_solvent Change Organic Solvent poor_resolution->change_solvent Yes use_gradient Switch to Gradient poor_resolution->use_gradient Yes

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

How to reduce matrix effects in Lobetyolin plasma analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the plasma analysis of lobetyolin using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound plasma analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting endogenous components in the sample matrix (e.g., plasma).[1] These components, such as phospholipids, salts, and metabolites, can either suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible quantitative results.[2] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI) mass spectrometry.[2]

Q2: I am observing significant ion suppression for this compound. What is the first step to troubleshoot this issue?

A2: The first step is to review your sample preparation method. A simple protein precipitation might not be sufficient to remove all interfering components from the plasma matrix. Consider optimizing your existing protocol or exploring more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1] Additionally, ensure that your chromatographic conditions are optimized to separate this compound from the regions where matrix effects are most pronounced.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A3: While a SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, a suitable analog internal standard can also be used if a SIL-IS is unavailable.[1] The key is that the internal standard should have similar physicochemical properties and chromatographic behavior to this compound to effectively compensate for variations in sample preparation and matrix effects.

Troubleshooting Guide: High Matrix Effects

If you are experiencing significant matrix effects (ion suppression or enhancement) in your this compound plasma analysis, follow this troubleshooting guide.

Step 1: Assess the Magnitude of the Matrix Effect

Quantitatively determine the matrix effect to understand the severity of the issue. The post-extraction spike method is a common approach.[3]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike this compound at a known concentration into the final mobile phase solvent.

    • Set B (Analyte in Post-Extracted Matrix): Extract blank plasma using your current sample preparation method. Spike this compound at the same concentration as Set A into the final extracted matrix.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100

A matrix factor significantly different from 100% indicates the presence of matrix effects ( < 100% = ion suppression, > 100% = ion enhancement).

Step 2: Optimize Sample Preparation

If significant matrix effects are confirmed, the most effective mitigation strategy is to improve the sample cleanup procedure.[2]

Option A: Protein Precipitation (PPT)

This is the simplest method but may provide the least clean extract.

  • Validated Protocol: A simple and selective LC-MS/MS method for this compound in rat plasma utilized protein precipitation with methanol.[4]

    • To 50 µL of plasma, add 200 µL of cold methanol.

    • Vortex for 3 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Inject the supernatant.[4]

  • Troubleshooting PPT:

    • Try a different precipitation solvent: Acetonitrile is often more effective at removing proteins than methanol.[5]

    • Optimize the solvent-to-plasma ratio: Increasing the ratio (e.g., 4:1 or 5:1) can improve protein removal.

    • Consider acidification: Adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent can enhance protein precipitation.

Option B: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Suggested Starting Protocol for this compound:

    • To 100 µL of plasma, add a suitable internal standard.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate any acidic interferences.

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

Option C: Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent.

  • Suggested Starting Protocol for this compound (using a C18 cartridge):

    • Condition the cartridge: Wash with 1 mL of methanol followed by 1 mL of water.

    • Load the sample: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the cartridge.

    • Wash the cartridge: Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte: Elute this compound with 1 mL of methanol.

    • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Step 3: Optimize Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the early-eluting, highly polar matrix components and the late-eluting phospholipids. Adjusting the gradient profile or using a different stationary phase can improve separation.

  • Mass Spectrometry: Fine-tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound while potentially minimizing the influence of interfering compounds.[4]

Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for this compound in rat plasma using a protein precipitation sample preparation method.[6][7]

Table 1: Matrix Effect and Recovery of this compound in Rat Plasma

Analyte Concentration (ng/mL)Matrix Effect (%) [Mean ± SD, n=5]Recovery (%) [Mean ± SD, n=5]
2.5101.3 ± 2.787.0 - 95.6
30.091.3 ± 4.787.0 - 95.6
45091.0 ± 6.987.0 - 95.6

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnThermo ODS C18 (50 x 2.1 mm, 5 µm)
Mobile Phase0.1% Formic Acid in Water : Methanol (50:50, v/v)
Flow Rate0.4 mL/min
Column Temperature35°C
Injection Volume3 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Monitored Transitionm/z 419.3 → 203.1 ([M+Na]⁺)
Capillary Voltage3.0 kV
Vaporizer Temperature400°C

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_ppt Add Methanol (200 µL) add_is->add_ppt vortex Vortex (3 min) add_ppt->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (3 µL) supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for this compound Plasma Analysis using Protein Precipitation.

troubleshooting_flowchart start High Matrix Effect Observed quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_significant Is Matrix Effect > 15%? quantify->is_significant optimize_ppt Optimize Protein Precipitation (e.g., different solvent, ratio) is_significant->optimize_ppt Yes optimize_lcms Optimize LC & MS Conditions (e.g., gradient, source parameters) is_significant->optimize_lcms No try_lle Implement Liquid-Liquid Extraction (LLE) optimize_ppt->try_lle try_spe Implement Solid-Phase Extraction (SPE) try_lle->try_spe try_spe->optimize_lcms end Matrix Effect Reduced optimize_lcms->end

Caption: Troubleshooting Flowchart for Mitigating High Matrix Effects.

References

Preventing degradation of Lobetyolin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lobetyolin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a polyacetylene glycoside, a bioactive compound found in plants such as Codonopsis pilosula. Its chemical structure, containing both a polyacetylene chain and a glycosidic bond, makes it susceptible to degradation under common laboratory conditions. The polyacetylene component is sensitive to oxidation and light, while the glycosidic linkage can be broken under acidic conditions.[1]

Q2: What are the main factors that can cause this compound degradation during sample preparation?

The primary factors leading to the degradation of this compound include:

  • pH: Acidic conditions can hydrolyze the glycosidic bond, separating the sugar moiety from the polyacetylene aglycone.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation. This compound is known to decompose at temperatures above 74°C.

  • Light: The polyacetylene structure is susceptible to photodegradation upon exposure to light, especially UV radiation.[5][6][7]

  • Oxygen: The presence of oxygen can lead to the oxidation of the polyacetylene chain, altering the molecule's structure and bioactivity.[1]

  • Enzymes: Endogenous glycosidases present in the plant material can enzymatically cleave the glycosidic bond if not properly inactivated during extraction.[8][9][10]

Q3: What are the visible signs of this compound degradation?

While chemical analysis is required for confirmation, visual signs of degradation may include a color change in the sample extract (e.g., from pale yellow to brown) or the formation of precipitates. Chromatographic analysis (e.g., HPLC) would show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q4: How should I store my plant material and extracts to minimize this compound degradation?

For long-term storage, plant materials should be dried, powdered, and stored in airtight containers in a cool, dark, and dry place. Extracts containing this compound should be stored at low temperatures (-20°C or below) in amber vials under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxidation.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Acidic Hydrolysis: Use of acidic solvents or reagents.Maintain a neutral or slightly alkaline pH during extraction and processing. Use buffers if necessary.
Thermal Degradation: High temperatures during extraction or solvent evaporation.Use low-temperature extraction methods (e.g., maceration at room temperature). Evaporate solvents under reduced pressure at a temperature below 40°C.
Incomplete Extraction: Inefficient solvent or extraction method.Use a mixture of polar organic solvents like methanol or ethanol with water. Employ extraction techniques that increase surface area and contact time, such as ultrasonication or microwave-assisted extraction at controlled temperatures.
Appearance of unknown peaks in the chromatogram. Photodegradation: Exposure of the sample to light.Work in a dimly lit area or use amber glassware for all sample preparation steps. Wrap containers with aluminum foil for extra protection.
Oxidative Degradation: Presence of oxygen during sample handling.Degas solvents before use. Work under an inert atmosphere (e.g., inside a glove box or by purging containers with nitrogen or argon). Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.[14][15][16][17]
Enzymatic Degradation: Activity of endogenous plant enzymes.Immediately after harvesting, flash-freeze the plant material in liquid nitrogen. Alternatively, blanching the material before extraction can help inactivate enzymes.[10]
Inconsistent results between replicate samples. Variable Sample Handling: Inconsistent exposure to light, temperature, or air.Standardize the entire sample preparation workflow, ensuring each sample is treated identically.
Non-homogenous Plant Material: Uneven distribution of this compound in the plant material.Thoroughly grind and mix the dried plant material to ensure homogeneity before weighing and extraction.

Quantitative Data on Degradation

Compound Conditions Rate Coefficient (k) in s⁻¹ Reference
Methyl β-D-glucopyranoside0.5 M H₂SO₄ at 60°C1.8 x 10⁻⁶[8]
Methyl β-D-glucopyranoside0.5 M H₂SO₄ at 80°C2.5 x 10⁻⁵[8]
Methyl β-D-glucopyranoside0.5 M H₂SO₄ at 100°C2.6 x 10⁻⁴[8]

This data is for illustrative purposes to show the trend of degradation and is not specific to this compound.

Experimental Protocols

Recommended Protocol for Extraction and Sample Preparation of this compound with Minimal Degradation

This protocol is designed to minimize exposure to factors known to cause this compound degradation.

  • Sample Collection and Pre-treatment:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the frozen material to remove water without excessive heat.

    • Grind the dried material into a fine, homogenous powder.

  • Extraction:

    • Perform all subsequent steps under dim light or using amber glassware.

    • Use deoxygenated solvents. To prepare, bubble nitrogen or argon gas through the solvent for 15-20 minutes.

    • Weigh the powdered plant material and add it to an amber flask.

    • Add a pre-chilled (4°C) mixture of 80% methanol in water (v/v) at a 1:10 solid-to-solvent ratio.

    • Optionally, add an antioxidant such as ascorbic acid to a final concentration of 0.1%.

    • Extract using ultrasonication in a cold water bath for 30 minutes, ensuring the temperature does not exceed 25°C.

    • Separate the extract from the solid residue by centrifugation at 4°C.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

    • For analysis, accurately weigh the dried extract and reconstitute it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Storage:

    • Store the dried extract and reconstituted samples in amber vials at -20°C or lower under a nitrogen atmosphere.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low this compound Yield or Unexpected Peaks pH Acidic Conditions? Issue->pH Temp High Temperature? Issue->Temp Light Light Exposure? Issue->Light Oxygen Oxygen Exposure? Issue->Oxygen Enzyme Enzymatic Activity? Issue->Enzyme Sol_pH Use Neutral Solvents/Buffers pH->Sol_pH Sol_Temp Low-Temperature Extraction/ Evaporation Temp->Sol_Temp Sol_Light Use Amber Glassware/ Work in Dim Light Light->Sol_Light Sol_Oxygen Use Deoxygenated Solvents/ Inert Atmosphere Oxygen->Sol_Oxygen Sol_Enzyme Flash-Freeze or Blanch Plant Material Enzyme->Sol_Enzyme

Caption: Troubleshooting workflow for this compound degradation.

ExperimentalWorkflow cluster_start Start cluster_pretreatment Pre-treatment cluster_extraction Extraction (in dark) cluster_processing Processing cluster_end Final Sample Start Plant Material Freeze Flash-Freeze Start->Freeze Lyophilize Lyophilize Freeze->Lyophilize Grind Grind Lyophilize->Grind Extract Ultrasonicate with 80% MeOH (with antioxidant, <25°C) Grind->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Evaporate Rotary Evaporation (<40°C) Centrifuge->Evaporate Dry Lyophilize to Dry Powder Evaporate->Dry Store Store at -20°C under N₂ Dry->Store

Caption: Recommended experimental workflow for this compound sample preparation.

References

Selecting an appropriate internal standard for Lobetyolin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the selection of an appropriate internal standard for the quantification of lobetyolin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the quantification of this compound by LC-MS/MS?

A1: Syringin is a commonly used and effective internal standard for the quantification of this compound in biological matrices such as rat plasma.[1][2] While an ideal internal standard would be a stable isotope-labeled version of this compound, it is not commercially available.[1][2] Syringin is a suitable alternative due to its similar physicochemical properties, ionization characteristics, and retention time to this compound.[1][2]

Q2: Why is an internal standard necessary for accurate quantification?

A2: An internal standard is crucial for accurate and reliable quantitative analysis in chromatography and mass spectrometry. It is a compound with similar chemical and physical properties to the analyte (this compound) that is added in a known amount to all samples, including calibrators and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction losses, injection volume differences, and instrument response fluctuations. By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.

Q3: What are the key parameters to consider when validating a quantitative method for this compound?

A3: A comprehensive method validation should assess linearity, precision, accuracy, recovery, and matrix effect. The assay should demonstrate a linear dynamic range covering the expected concentrations of this compound in the samples.[1][2] Precision and accuracy should be within acceptable limits (typically <15% relative standard deviation and relative error, respectively).[1][2] Recovery experiments determine the efficiency of the extraction process, while matrix effect studies evaluate the influence of other components in the sample on the ionization of the analyte and internal standard.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape for this compound or syringin - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload.- Optimize the mobile phase, for instance, by adjusting the ratio of organic solvent to aqueous phase or the concentration of additives like formic acid.[1]- Replace the analytical column.- Reduce the injection volume or dilute the sample.
High variability in results - Inconsistent sample preparation.- Instability of this compound or syringin in the prepared samples.- Fluctuations in the LC-MS/MS system.- Ensure consistent and precise execution of the sample preparation protocol for all samples.- Investigate the stability of the analytes under the storage and analysis conditions.- Perform system suitability tests to ensure the LC-MS/MS is performing optimally before running the samples.
Low recovery - Inefficient extraction method.- Analyte degradation during extraction.- Optimize the extraction solvent and procedure. For example, using cold methanol can improve precipitation of proteins while minimizing degradation.[1]- Evaluate the stability of this compound during the extraction process and adjust conditions if necessary (e.g., temperature, pH).
Significant matrix effect - Co-eluting endogenous compounds from the matrix are suppressing or enhancing the ionization of the analyte and/or IS.- Improve the sample clean-up procedure to remove interfering substances.- Modify the chromatographic conditions to separate the interfering peaks from the analyte and IS peaks.- Evaluate different ionization sources or parameters.

Experimental Protocol: Quantification of this compound in Rat Plasma using Syringin as an Internal Standard

This protocol is based on a validated LC-MS/MS method.[1]

1. Materials and Reagents:

  • This compound (>98% purity)

  • Syringin (>98% purity, Internal Standard)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma

2. Preparation of Stock and Working Solutions:

  • This compound Stock Solution (0.1 mg/mL): Dissolve an appropriate amount of this compound in methanol.

  • Syringin (IS) Stock Solution (0.1 mg/mL): Dissolve an appropriate amount of syringin in methanol.

  • This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (50.0 ng/mL): Dilute the syringin stock solution with methanol.

3. Sample Preparation:

  • To 50 µL of plasma sample (or blank plasma for calibration standards and QCs), add 25 µL of the IS working solution (50.0 ng/mL).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Ultimate 3000 HPLC system or equivalent.

  • Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm) maintained at 35 °C.[1]

  • Mobile Phase: 0.1% aqueous formic acid and methanol (50:50, v/v).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: Appropriate for the system.

  • Mass Spectrometer: Thermo Scientific Quantum Access triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Vaporizer Temperature: 400 °C

    • Sheath Gas: 50 arbitrary units

    • Auxiliary Gas: 10 arbitrary units

    • Collision Gas: 1.5 mTorr

  • Scan Type: Selected Reaction Monitoring (SRM)

    • This compound: m/z 419.3 [M+Na]+ → m/z 203.1 (Collision Energy: 25 eV)[1]

    • Syringin (IS): m/z 394.9 [M+Na]+ → m/z 231.9 (Collision Energy: 27 eV)[1]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound using syringin as an internal standard in rat plasma.[1]

ParameterResult
Linearity Range 1.0–500 ng/mL
Precision (%RSD) <15%
Accuracy (RE%) Within ±15%
Extraction Recovery 87.0% to 95.6%
Matrix Effect 91.0% to 101.3%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Syringin (IS) plasma->add_is add_methanol Add Cold Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject ms MS/MS Detection hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (this compound/Syringin) integration->ratio quantification Quantification ratio->quantification signaling_pathway cluster_cell Gastric Cancer Cell This compound This compound akt AKT This compound->akt inhibits phosphorylation gsk3b GSK3β akt->gsk3b inhibits phosphorylation cmyc c-Myc gsk3b->cmyc promotes degradation asct2 ASCT2 cmyc->asct2 promotes expression proliferation Cell Proliferation asct2->proliferation apoptosis Apoptosis asct2->apoptosis glutamine Glutamine glutamine->asct2

References

Technical Support Center: Addressing Variability in In Vivo Studies with Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lobetyolin in in vivo models. Our aim is to help you navigate the inherent variability in animal studies and achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a polyacetylene glycoside, a natural compound primarily isolated from the roots of Codonopsis pilosula.[1][2] It is recognized for its potential anti-inflammatory, anti-oxidative, and anti-tumor properties.[3] From a chemical standpoint, it is a pale yellow, hygroscopic crystal that readily absorbs moisture.[4] This characteristic necessitates careful storage in a dry, inert atmosphere, typically at -20°C, to maintain its stability.

Q2: What is the primary mechanism of action for this compound's anti-cancer effects?

This compound's anti-cancer activity is predominantly attributed to its ability to inhibit glutamine metabolism in cancer cells.[1][2] It achieves this by downregulating the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1][5] This downregulation is mediated through the inhibition of the AKT/GSK3β/c-Myc signaling pathway.[1][5] Specifically, this compound suppresses the phosphorylation of AKT and GSK3β, which in turn leads to a decrease in the c-Myc protein, a key transcription factor for ASCT2.[1][5] The reduction in glutamine uptake ultimately induces apoptosis (programmed cell death) in cancer cells.[1][5]

Q3: What are the known pharmacokinetic properties of this compound?

In vivo studies in rats have demonstrated that this compound generally exhibits low oral bioavailability, suggesting it may be poorly absorbed or extensively metabolized.[6] When administered as a pure compound, its bioavailability was reported to be approximately 3.90%, which increased to 6.97% when administered as part of a Codonopsis pilosula extract. The following tables summarize key pharmacokinetic parameters from studies in rats.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Study 1)

ParameterValue (Mean ± SD)
Cmax (ng/mL) 60.1 ± 33.1
Tmax (h) 1.0 ± 0.6
t1/2 (h) 2.2 ± 1.1
AUC0–t (ng·h/mL) 212.4 ± 172.9
AUC0–∞ (ng·h/mL) 253.8 ± 192.6

Source: Development and validation of an LC-MS/MS method for pharmacokinetic study of this compound in rats

Table 2: Bioavailability of this compound in Rats (Study 2)

Administration GroupBioavailability (%)
Pure this compound3.90
Codonopsis pilosula Extract6.97

Source: Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry

Troubleshooting Guide

Variability in in vivo studies with natural compounds like this compound can arise from multiple sources. This guide provides a structured approach to identifying and mitigating these factors.

Issue 1: High Variability in Tumor Growth Inhibition

  • Potential Cause 1: Inconsistent Formulation and Administration.

    • Troubleshooting Tip: Due to its poor water solubility, ensuring a consistent and stable formulation of this compound is critical. For intraperitoneal injections, a common and effective method is to dissolve this compound in saline.[1] It is crucial to ensure complete dissolution and to administer a consistent volume based on the animal's body weight. Prepare the formulation fresh for each experiment to avoid degradation.

  • Potential Cause 2: Biological Variation Between Animals.

    • Troubleshooting Tip: Factors such as age, weight, sex, and genetic background of the animals can significantly impact study outcomes.[5] To minimize this, use animals from a single, reputable supplier and ensure they are age and weight-matched across all experimental groups. Randomize animals into treatment groups to distribute any inherent biological differences evenly.

  • Potential Cause 3: Environmental Stressors.

    • Troubleshooting Tip: The animal's environment, including cage density, lighting, noise, and handling procedures, can induce stress and affect physiological responses. Maintain a consistent and controlled environment for all animals throughout the study. Handle animals gently and consistently across all groups.

Issue 2: Inconsistent Pharmacokinetic Profiles

  • Potential Cause 1: Differences in Drug Metabolism.

    • Troubleshooting Tip: The gut microbiota and individual differences in metabolic enzymes can alter the absorption and metabolism of natural products.[5] While difficult to control completely, be aware of this potential source of variation. Documenting the health status and any pre-existing conditions of the animals may provide insights.

  • Potential Cause 2: Inaccurate Dosing or Sample Collection.

    • Troubleshooting Tip: Ensure precise dosing for each animal based on their individual body weight. When collecting blood samples for pharmacokinetic analysis, adhere to a strict and consistent time schedule for all animals. Variations in timing can significantly alter the resulting concentration-time curve.

  • Potential Cause 3: Formulation Instability.

    • Troubleshooting Tip: As a hygroscopic compound, this compound's stability in solution can be a concern.[4] As mentioned, preparing fresh formulations for each experiment is the best practice. If the formulation needs to be stored, conduct stability tests under the intended storage conditions.

Experimental Protocols

Key Experiment: In Vivo Tumor Xenograft Model

This protocol is based on a study investigating the anti-tumor effects of this compound on a gastric cancer xenograft model in nude mice.[1]

  • Cell Culture: Human gastric cancer cells (e.g., MKN-45) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in sterile, serum-free medium or saline.

    • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Treatment Protocol:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice to a control group and a this compound-treated group.

    • Formulation: Prepare a stock solution of this compound in sterile saline. A common dose is 10 mg/kg of body weight.[1]

    • Administration: Administer the this compound solution or saline (for the control group) via intraperitoneal injection once daily.

  • Monitoring and Endpoint:

    • Measure tumor volume (e.g., every 3-5 days) using calipers. The formula (Length x Width²) / 2 is commonly used.

    • Monitor the body weight and general health of the mice throughout the experiment.

    • At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Culture Cancer Cells cell_harvest Harvest & Resuspend Cells cell_culture->cell_harvest animal_acclimatization Acclimatize Mice injection Subcutaneous Injection animal_acclimatization->injection cell_harvest->injection tumor_growth Allow Tumor Growth injection->tumor_growth randomization Randomize Mice tumor_growth->randomization administration Daily IP Injections randomization->administration formulation Prepare this compound in Saline formulation->administration monitoring Monitor Tumor Volume & Weight administration->monitoring endpoint Euthanize & Excise Tumors monitoring->endpoint data_analysis Analyze Data endpoint->data_analysis

Workflow for a this compound in vivo xenograft study.

signaling_pathway This compound's Mechanism of Action cluster_downstream Downstream Effects This compound This compound akt AKT This compound->akt gsk3b GSK3β akt->gsk3b cmyc c-Myc gsk3b->cmyc asct2 ASCT2 Transcription cmyc->asct2 glutamine Glutamine Uptake asct2->glutamine apoptosis Apoptosis glutamine->apoptosis troubleshooting_logic Troubleshooting High Variability cluster_causes Potential Causes cluster_solutions Solutions high_variability High In Vivo Variability formulation Inconsistent Formulation high_variability->formulation biology Biological Variation high_variability->biology environment Environmental Stress high_variability->environment fresh_prep Fresh Saline Formulation formulation->fresh_prep matching Age/Weight Matching & Randomization biology->matching controlled_env Consistent & Controlled Environment environment->controlled_env

References

Technical Support Center: Enhancing the Oral Bioavailability of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Lobetyolin.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound, and what are the primary limiting factors?

A1: The oral bioavailability of pure this compound in rats is reported to be low, approximately 3.90%.[1][2][3] This is primarily attributed to two factors: poor absorption across the intestinal epithelium and extensive first-pass metabolism in the liver.[1][2][3] Interestingly, when administered as part of a Codonopsis pilosula extract, the bioavailability in rats increases to about 6.97%, suggesting that other constituents in the extract may enhance its absorption or inhibit its metabolism.[1][2][3]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Based on the physicochemical properties of this compound (a polyacetylene glycoside) and strategies successful for other poorly bioavailable natural compounds, the following formulation approaches are most promising:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level to improve its dissolution rate and solubility.

  • Nanoemulsions: These are lipid-based formulations that can enhance the solubility of lipophilic drugs and facilitate their absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.

  • Co-administration with Bioenhancers: Utilizing other natural compounds or excipients that can inhibit metabolizing enzymes (like Cytochrome P450) or efflux transporters (like P-glycoprotein) can significantly increase this compound's systemic exposure.

Q3: How can I assess the permeability of my this compound formulation in vitro?

A3: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption.[4][5][6][7] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium, including the expression of transporters and tight junctions.[4][5][6][7] By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q4: What is the general approach for an in vivo pharmacokinetic study to evaluate the bioavailability of a new this compound formulation?

A4: An in vivo pharmacokinetic study in an animal model, typically rats, is essential to determine the oral bioavailability of your formulation. The general design involves administering a single oral dose of the this compound formulation to one group of animals and an intravenous (IV) dose of pure this compound to another group.[1][8] Blood samples are collected at various time points after administration, and the plasma concentrations of this compound are measured. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes, the absolute bioavailability can be calculated.[1][8] A comparison with an oral solution of pure this compound would determine the relative bioavailability of your formulation.[8]

Troubleshooting Guides

Low Permeability in Caco-2 Assay
IssuePossible CauseTroubleshooting Steps
Low Papp value for this compound formulation Poor intrinsic permeability of this compound.1. Incorporate Permeation Enhancers: Include excipients known to reversibly open tight junctions (e.g., medium-chain fatty acids, some surfactants).2. Inhibit Efflux Pumps: Co-administer with known P-glycoprotein inhibitors (e.g., Verapamil, piperine) to determine if active efflux is limiting absorption.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7]3. Optimize Formulation: For nanoemulsions, ensure the droplet size is in the optimal range (typically <200 nm) for enhanced uptake. For solid dispersions, confirm amorphization of this compound.
High variability in Papp values between wells Inconsistent Caco-2 monolayer integrity.1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment to confirm monolayer integrity.2. Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that your formulation is not damaging the Caco-2 cells.
Poor In Vivo Bioavailability
IssuePossible CauseTroubleshooting Steps
Low Cmax and AUC after oral administration Poor dissolution, low permeability, or high first-pass metabolism.1. Enhance Dissolution Rate: If not already done, formulate this compound as a solid dispersion or a nanosuspension to improve its dissolution in the gastrointestinal tract.2. Address First-Pass Metabolism: Co-administer with inhibitors of CYP450 enzymes. The enhanced bioavailability of this compound from the Codonopsis pilosula extract suggests that other constituents may be acting as natural bioenhancers by inhibiting these enzymes.[9][10]3. Promote Lymphatic Absorption: For highly lipophilic drugs, lipid-based formulations like nanoemulsions can promote absorption through the lymphatic system, bypassing the liver and reducing first-pass metabolism.
High inter-individual variability in pharmacokinetic parameters Formulation instability in the GI tract or food effects.1. Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids.2. Conduct Fed vs. Fasted Studies: Perform pharmacokinetic studies in both fed and fasted animals to determine the impact of food on the absorption of your formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)Reference
Pure this compound (oral)5058.6 ± 16.20.5158.7 ± 45.33.90[1]
Codonopsis pilosula Extract (oral)50 (this compound equivalent)65.4 ± 18.90.5284.2 ± 78.66.97[1]
Pure this compound (intravenous)5--203.4 ± 56.1100[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic carrier)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and PVP K30 in ethanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution of both components with the aid of sonication if necessary.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm amorphous state).

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a this compound formulation.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • This compound formulation and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS for sample analysis.

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

  • Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation This compound Formulation (e.g., Solid Dispersion, Nanoemulsion) Caco2 Caco-2 Permeability Assay Formulation->Caco2 Test Permeability Dissolution Dissolution Testing Formulation->Dissolution Assess PK_Study Pharmacokinetic Study (Rat Model) Caco2->PK_Study Promising Candidates Dissolution->PK_Study Analysis Bioavailability Calculation & Formulation Optimization PK_Study->Analysis Analyze Data Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Lobetyolin_G This compound (Glycoside) SGLT1 SGLT1 Lobetyolin_G->SGLT1 Uptake LPH Lactase-phlorizin hydrolase Lobetyolin_G->LPH Hydrolysis Lobetyolin_G_Intra Intracellular This compound-G Lobetyolin_A This compound (Aglycone) LPH->Lobetyolin_A Metabolism Phase II Metabolism (UGT, SULT) Lobetyolin_A->Metabolism Pgp P-glycoprotein (Efflux Pump) Lobetyolin_A->Pgp Efflux To_Liver To Liver for First-Pass Metabolism Lobetyolin_A->To_Liver Absorption Metabolites Metabolites Metabolism->Metabolites Metabolites->To_Liver Lobetyolin_G_Intra->Lobetyolin_A Intracellular Hydrolysis

References

Troubleshooting inconsistent results in Lobetyolin cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cell viability assays involving Lobetyolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on cell viability?

This compound is a bioactive polyacetylene glycoside primarily extracted from Codonopsis pilosula.[1][2] Its principal anticancer effect is inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][4] A key mechanism involves the downregulation of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a transporter for the amino acid glutamine.[2][3] By inhibiting ASCT2, this compound disrupts glutamine metabolism, which is crucial for the survival and growth of many cancer cells.[5] This disruption can lead to increased oxidative stress and trigger mitochondria-mediated apoptosis.[2][6]

Q2: I am observing high variability between my replicate wells. What are the common causes?

High variability in cell-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution is a primary source of variability.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant errors. Use calibrated pipettes and consistent technique.[8]

  • Edge Effects: Wells on the perimeter of a microplate are prone to higher rates of evaporation, which can concentrate media components and affect cell growth.[8] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • This compound Precipitation: this compound is soluble in organic solvents like DMSO but may precipitate when diluted in aqueous cell culture media.[9] Visually inspect your wells for any precipitate after adding the compound.

Q3: My MTT assay results suggest this compound is not very effective, but the cells look dead under the microscope. Why might this be?

This phenomenon points to potential interference between this compound and the assay chemistry. Tetrazolium-based assays like MTT, XTT, and MTS rely on cellular reductases to convert a substrate into a colored formazan product.[10]

  • Direct Interference: Some compounds, particularly plant extracts, have reducing properties that can convert the MTT reagent to formazan non-enzymatically. This leads to a false-positive signal, making it seem like more cells are viable than there actually are.[11][12][13]

  • Recommendation: Always include a "compound only" control (this compound in media without cells) to check for direct reduction of the assay reagent. If interference is observed, consider switching to an alternative assay method, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cytotoxicity assay.[11][14]

Q4: Can the choice of cell viability assay lead to different results with this compound?

Yes, the choice of assay is critical. Different assays measure different parameters of cell health.

  • Metabolic Assays (e.g., MTT, XTT): Measure the metabolic activity of a cell population. As mentioned, these can be prone to interference from the test compound.[15][16]

  • ATP Assays (e.g., CellTiter-Glo®): Measure intracellular ATP levels, which is a robust indicator of viable, metabolically active cells and is generally less susceptible to interference from plant-derived compounds.[14]

  • Cytotoxicity Assays (e.g., LDH release): Measure the release of lactate dehydrogenase from cells with compromised membranes (dead cells).

  • Live/Dead Staining: Methods like Trypan Blue exclusion or fluorescence-based assays provide a direct count of viable and non-viable cells.[17]

It is good practice to confirm results from a primary metabolic assay with a secondary assay that has a different mechanism, such as a direct cytotoxicity or imaging-based method.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 Values for this compound Across Experiments

Problem: You are calculating different IC50 values for this compound on the same cell line in repeated experiments.

Potential Cause Troubleshooting Step Rationale
Cell Health & Passage Number Ensure cells are healthy, in the exponential growth phase, and use a consistent, low passage number for all experiments.[7][8]Cells at high passage numbers can undergo genetic drift, altering their response to drugs. Stressed or unhealthy cells will also respond inconsistently.
This compound Stock Solution Prepare a large batch of high-concentration stock solution in 100% DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Thaw a fresh aliquot for each experiment.Repeated freeze-thaw cycles can degrade the compound. Inconsistent stock concentrations will directly impact the final IC50 value.
Inconsistent Incubation Times Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay development in every experiment.Cell doubling time and the kinetics of this compound's action mean that even small variations in timing can alter the outcome.[18]
Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control, and is non-toxic to the cells.High concentrations of solvents can be cytotoxic and will confound the results, leading to an artificially low IC50 value.
Scenario 2: High Background Signal in No-Cell Control Wells

Problem: You observe a significant signal (color change or luminescence) in wells containing only media and this compound, without any cells.

Potential Cause Troubleshooting Step Rationale
Compound Interference Run a full dose-response curve of this compound in cell-free media to quantify the level of interference at each concentration.This compound, like other natural products, may directly reduce tetrazolium salts (MTT, XTT) or interact with luminescent assay reagents.[11][19]
Contaminated Media Use fresh, sterile-filtered media for each experiment.Microbial contamination can produce metabolic activity that generates a false-positive signal.
Switch Assay Method If interference is confirmed, switch to an assay with a different detection principle.An ATP-based assay (CellTiter-Glo®) is often a reliable alternative as it is less prone to this type of chemical interference.[14] Another option is a label-free imaging-based analysis.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay Used
MKN-45 Gastric Cancer27.7424 hoursMTT
MKN-28 Gastric Cancer19.3124 hoursMTT
HCT-116 Colon Cancer~20-40*24 hoursMTT
MDA-MB-231 Breast CancerNot specified24 hoursNot specified
MDA-MB-468 Breast CancerNot specified24 hoursNot specified

*Note: For HCT-116 cells, a dose-dependent inhibitory effect was observed at 10, 20, and 40 µM.[5] Data for breast cancer cell lines indicated proliferation was inhibited, but specific IC50 values were not provided in the cited abstract.[4] All data sourced from[2].

Experimental Protocols & Visualizations

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell density and incubation times is crucial for each specific cell line and experimental setup.[20]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >95%.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.

    • Incubate the plate for 24 hours (or until cells are well-adhered and actively dividing).

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock in complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

    • Include "no-cell" control wells with media and the highest concentration of this compound to test for interference.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Adhesion) A->B C 3. Add this compound Serial Dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570nm) G->H I 9. Calculate Viability & IC50 H->I

Caption: General workflow for a this compound MTT cell viability assay.

Troubleshooting Flowchart

This decision tree can help diagnose the source of inconsistent or unexpected results.

G A Inconsistent Results Observed B High variability between replicates? A->B C Check: - Cell Seeding Technique - Pipetting Accuracy - Edge Effects B->C Yes D Signal in 'no-cell' control wells? B->D No H Problem Solved C->H E Compound is interfering with assay. Solution: - Quantify interference - Switch to non-metabolic assay (e.g., ATP-based, LDH) D->E Yes F IC50 value varies between experiments? D->F No E->H G Check: - Cell Passage Number & Health - Compound Stock Stability - Incubation Times - Solvent Concentration F->G Yes F->H No G->H I No J No K Yes L Yes M Yes

Caption: Decision tree for troubleshooting viability assay inconsistencies.

This compound Signaling Pathway

This compound has been shown to inhibit the AKT/GSK3β/c-Myc signaling pathway, leading to reduced expression of the glutamine transporter ASCT2 and subsequent apoptosis.[2][4][6]

G Lob This compound AKT AKT Lob->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes expression Gln Glutamine Uptake ASCT2->Gln Prolif Cell Proliferation & Survival Gln->Prolif Apoptosis Apoptosis Gln->Apoptosis inhibition of uptake leads to

Caption: Simplified this compound signaling pathway leading to apoptosis.

References

Technical Support Center: Optimizing Lobetyolin Dosage for Animal Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of lobetyolin in animal xenograft studies. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for this compound in mouse xenograft models?

The effective dosage of this compound can vary depending on the tumor type and the specific cell line used. Based on current literature, intraperitoneal (i.p.) administration is the most commonly reported route.

Table 1: Reported Effective Dosages of this compound in Mouse Xenograft Models

Cancer TypeCell LineDosageAdministration RouteReference
Gastric CancerMKN-4510 mg/kgIntraperitoneal (daily)[1]
Colon CancerHCT11610-40 mg/kgIntraperitoneal
Hepatocellular CarcinomaH22400 mg/kg (of steamed extract containing this compound)Oral (daily)[2]

Q2: What is the primary mechanism of action for this compound in cancer xenografts?

This compound's anti-cancer activity is primarily attributed to its ability to downregulate the amino acid transporter ASCT2.[3][4] This inhibition of ASCT2 disrupts glutamine metabolism in cancer cells, leading to apoptosis (programmed cell death) and a reduction in tumor growth.[3][4]

Q3: Which signaling pathways are modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The primary pathway affected is the AKT/GSK3β/c-Myc pathway .[1][3] By suppressing this pathway, this compound leads to a decrease in the transcription factor c-Myc, which in turn downregulates ASCT2 expression.[5] Additionally, the MAPK pathway has been implicated in the apoptosis induced by this compound's aglycone, lobetyol.[2]

Q4: Are there any known toxicities or adverse effects of this compound in animal studies?

This compound is generally considered to have a good safety profile. An acute oral toxicity study in mice found the plant extract containing this compound to be safe for administration up to 2000 mg/kg.[6] Another study noted that a crude extract containing this compound was well-tolerated and did not cause acute or subchronic toxicity.[7] However, comprehensive preclinical toxicology studies are still somewhat limited, and researchers should always monitor animals for any signs of distress or toxicity.[4][7]

Troubleshooting Guide

Problem: Inconsistent or no significant reduction in tumor volume.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The effective dose can be tumor-specific. Refer to Table 1 for reported effective dosages. If you are using a different tumor model, consider performing a dose-response study to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Inefficient Drug Delivery.

    • Solution: Ensure proper administration of this compound. For intraperitoneal injections, use a proper technique to avoid injection into the gut or other organs. The choice of vehicle is also critical for solubility and bioavailability. While saline is mentioned, a co-solvent like DMSO may be necessary for higher concentrations, though the final concentration of DMSO should be kept low to avoid toxicity.[8]

  • Possible Cause 3: Tumor Model Resistance.

    • Solution: The tumor cell line you are using may be inherently resistant to this compound's mechanism of action. Verify the expression of ASCT2 in your cancer cells, as it is the primary target of this compound. Low or absent ASCT2 expression could lead to a lack of efficacy.

Problem: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: Dosage is too high.

    • Solution: Although generally well-tolerated, high doses may lead to adverse effects. Reduce the dosage or the frequency of administration. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: If using a co-solvent like DMSO, ensure the final concentration is minimal. High concentrations of some vehicles can cause local irritation or systemic toxicity. Consider alternative, less toxic vehicles if necessary.

Experimental Protocols

General Protocol for a Subcutaneous Xenograft Study in Mice

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Cell Culture and Preparation:

    • Culture the desired cancer cell line (e.g., MKN-45, HCT116) under standard conditions.

    • On the day of injection, harvest cells during the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions (length and width) with a caliper every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • This compound Administration:

    • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. For example, for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of this compound. If the injection volume is 100 µL, the concentration would be 2 mg/mL. Saline can be used as a vehicle, but a small amount of a solubilizing agent like DMSO may be required first, followed by dilution in saline.

    • Administration: Administer the prepared this compound solution via intraperitoneal injection daily or as determined by your experimental design. The control group should receive the vehicle only.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • Observe the animals for any clinical signs of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment period.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ASCT2 and Ki67).[1]

Signaling Pathway and Experimental Workflow Diagrams

lobetyolin_pathway This compound's Mechanism of Action cluster_cell Cancer Cell This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3b AKT->GSK3b inhibits phosphorylation cMyc cMyc GSK3b->cMyc promotes phosphorylation (destabilization) ASCT2 ASCT2 cMyc->ASCT2 inhibits transcription Glutamine Glutamine ASCT2->Glutamine inhibits uptake Apoptosis Apoptosis Glutamine->Apoptosis inhibits Proliferation Proliferation Glutamine->Proliferation supports

Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway, reducing ASCT2 and inducing apoptosis.

mapk_pathway Proposed MAPK Pathway Involvement cluster_cell Cancer Cell Lobetyol Lobetyol (this compound aglycone) MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Lobetyol->MAPK_Pathway activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis induces

Caption: Lobetyol, the aglycone of this compound, is proposed to activate the MAPK pathway to induce apoptosis.

experimental_workflow Xenograft Study Workflow start Cancer Cell Culture injection Subcutaneous Injection in Immunodeficient Mice start->injection monitoring Tumor Growth Monitoring (Caliper Measurements) injection->monitoring randomization Randomization into Control & Treatment Groups monitoring->randomization treatment This compound Administration (e.g., Daily IP Injection) randomization->treatment data_collection Monitor Tumor Volume & Animal Well-being treatment->data_collection endpoint Endpoint & Tumor Excision data_collection->endpoint analysis Data Analysis endpoint->analysis

References

Refinement of enzyme-assisted Lobetyolin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Refinement of Enzyme-Assisted Lobetyolin Extraction Methods. This guide is designed for researchers, scientists, and drug development professionals to provide detailed, practical information for optimizing the extraction of this compound from its primary source, Codonopsis pilosula.

This compound is a polyacetylene glycoside with significant anti-inflammatory, anti-oxidative, and anticancer properties, primarily isolated from the roots of Codonopsis pilosula.[1][2][3][4] Traditional extraction methods can be time-consuming and may use harsh solvents. Enzyme-assisted extraction (EAE) offers a green and efficient alternative by using enzymes to break down the plant's cell wall, enhancing the release of bioactive compounds like this compound.[5][6]

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and refine your EAE procedures.

Frequently Asked questions (FAQs)

Q1: What is Enzyme-Assisted Extraction (EAE) and why is it beneficial for this compound extraction?

A1: Enzyme-assisted extraction is a technique that uses specific enzymes to hydrolyze and disrupt the structural integrity of plant cell walls.[7] The primary components of the Codonopsis pilosula root cell wall are polysaccharides like cellulose and pectin.[8][9] EAE employs enzymes such as cellulases and pectinases to break down these components, which facilitates the release of intracellular compounds like this compound into the solvent, thereby increasing extraction efficiency.[7] Key advantages include higher yields, reduced use of organic solvents, shorter extraction times, and milder operating conditions, which helps preserve thermo-sensitive molecules.[5]

Q2: Which enzymes are most effective for extracting this compound from Codonopsis pilosula?

A2: The most effective enzymes are those that target the main structural components of the plant cell wall. For Codonopsis pilosula, a combination of Cellulase (to break down cellulose) and Pectinase (to break down pectin) is typically recommended. Using a mixture of enzymes often has a synergistic effect, leading to a more significant increase in extraction yield compared to using a single enzyme.[10]

Q3: What are the critical parameters to optimize in an EAE protocol for this compound?

A3: The efficiency of EAE is dependent on several key parameters that need to be optimized for each specific application. These include:

  • Enzyme Type and Concentration: The choice of enzyme(s) and their concentration are crucial.

  • Temperature: Temperature affects both enzyme activity and the stability of this compound.

  • pH: Enzyme activity is highly pH-dependent, and the optimal pH must be maintained using a buffer.

  • Extraction Time: Sufficient time is needed for the enzymes to act, but prolonged times can lead to degradation.

  • Solid-to-Liquid Ratio: This affects the concentration gradient and the accessibility of the enzyme to the plant material.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area available for enzymatic action.[11]

Q4: Can EAE be combined with other extraction techniques?

A4: Yes. EAE can be effectively used as a pretreatment step before applying other modern extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). This combination can further enhance extraction efficiency and reduce processing time.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the enzyme-assisted extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Sub-optimal Enzyme Activity: Incorrect pH or temperature.1. Verify and adjust the pH of the buffer solution to the optimal range for your enzyme(s) (See Table 1). Calibrate your pH meter. Ensure the water bath/incubator is set to and maintains the optimal temperature.[12][13]
2. Enzyme Inactivation: Temperature too high, presence of inhibitors, or improper storage of enzymes.2. Avoid temperatures exceeding the enzyme's stability range (typically >60-70°C). After the enzymatic step, inactivate the enzymes by boiling the mixture for 10-15 minutes to prevent further reactions.[14] Store enzymes as recommended by the supplier.
3. Insufficient Hydrolysis: Inadequate enzyme concentration or extraction time.3. Increase the enzyme concentration in increments. Optimize the extraction time; perform a time-course experiment (e.g., 30, 60, 90, 120, 180 min) to find the optimal duration.[15]
4. Poor Mass Transfer: Incorrect solid-to-liquid ratio or large particle size.4. Decrease the amount of plant material relative to the solvent volume. Ensure the plant material is finely ground (<0.5 mm particle size) to increase surface area.[11] Ensure adequate agitation during incubation.
Inconsistent Results 1. Variability in Plant Material: Differences in the age, harvest time, or storage of Codonopsis pilosula roots.1. Use a single, homogenized batch of plant material for a set of experiments. Document the source and characteristics of your raw material.
2. Inaccurate Parameter Control: Fluctuations in temperature or pH during the experiment.2. Use a calibrated water bath with a lid to maintain constant temperature. Use a suitable buffer to maintain a stable pH throughout the extraction.[16]
3. Inconsistent Enzyme Preparation: Enzyme solution not properly mixed or prepared fresh.3. Always prepare fresh enzyme solutions before use. Ensure the enzyme powder is fully dissolved in the buffer before adding it to the sample slurry.
Difficulty in Downstream Processing (e.g., Filtration) 1. High Viscosity of Extract: Release of pectic substances into the solvent.1. Ensure sufficient pectinase activity to break down pectins, which reduces viscosity. Centrifuge the mixture at high speed before filtration.
2. Formation of Emulsions during Solvent Partitioning: Presence of surfactant-like molecules released from cells.2. If performing a subsequent liquid-liquid extraction, try adding brine (saturated NaCl solution) to break the emulsion. Use gentle swirling instead of vigorous shaking.

Data Presentation

Table 1: Typical Optimal Conditions for Enzymes Used in this compound Extraction
ParameterCellulase (from Aspergillus niger)Pectinase (from Aspergillus niger)
Optimal Temperature 45-55 °C30-50 °C
Optimal pH 4.5 - 5.54.0 - 5.5
Typical Concentration 50 - 200 U/g of dry material100 - 500 U/g of dry material
Primary Substrate CellulosePectin
Note: These are typical ranges. Optimal conditions should be determined experimentally for your specific enzyme preparation and substrate.[12][13][15][17]
Table 2: Comparative Yield of this compound with Different Extraction Methods (Hypothetical Data)
Extraction MethodTemperature (°C)Time (h)SolventThis compound Yield (mg/g DW)
Maceration 252470% Ethanol0.45 ± 0.04
Soxhlet Extraction 80670% Ethanol0.62 ± 0.05
Ultrasound-Assisted Extraction (UAE) 50170% Ethanol0.75 ± 0.06
Enzyme-Assisted Extraction (EAE) 502Water (Enzymatic step) + 70% Ethanol0.98 ± 0.07
DW: Dry Weight. Data are presented as mean ± standard deviation and are for illustrative purposes to show potential improvements with EAE.

Experimental Protocols

Protocol 1: Optimization of Enzyme-Assisted Extraction of this compound

This protocol outlines the steps for optimizing the key parameters of EAE.

1. Materials and Reagents:

  • Dried Codonopsis pilosula root powder (particle size <0.5 mm)

  • Commercial Cellulase (e.g., from Aspergillus niger)

  • Commercial Pectinase (e.g., from Aspergillus niger)

  • Citrate buffer (0.1 M, for pH range 3.0-6.0)

  • Ethanol (95%)

  • This compound standard (for HPLC analysis)

  • Deionized water

2. Preparation of Plant Material:

  • Grind the dried roots of Codonopsis pilosula into a fine powder.

  • Sieve the powder to ensure a consistent particle size (e.g., 40-60 mesh).

  • Dry the powder in an oven at 60°C to a constant weight to determine moisture content.

3. Enzymatic Hydrolysis Procedure:

  • Weigh 1.0 g of dried Codonopsis pilosula powder into a 50 mL Erlenmeyer flask.

  • Add 20 mL of the appropriate citrate buffer (e.g., 0.1 M, pH 5.0). This corresponds to a solid-to-liquid ratio of 1:20.

  • Pre-incubate the slurry in a shaking water bath at the desired temperature (e.g., 50°C) for 15 minutes to allow for temperature equilibration.[14]

  • Prepare the enzyme solution by dissolving the required amount of cellulase and/or pectinase in a small amount of the same buffer.

  • Add the enzyme solution to the plant material slurry. The total enzyme concentration should be based on units per gram of dry weight of the plant material (e.g., 100 U/g).[18]

  • Incubate the mixture in the shaking water bath (e.g., 150 rpm) for the desired extraction time (e.g., 120 minutes).

  • After incubation, deactivate the enzymes by placing the flask in a boiling water bath (100°C) for 10 minutes.[14]

  • Cool the mixture to room temperature.

4. Extraction of this compound:

  • Add 20 mL of 95% ethanol to the flask to achieve a final ethanol concentration of approximately 70%.

  • Perform a subsequent extraction step (e.g., sonicate for 30 minutes).

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Filter it through a 0.45 µm syringe filter before analysis.

5. Analysis:

  • Quantify the this compound content in the extract using a validated HPLC-UV method.

  • Compare the results obtained under different conditions (e.g., varying pH, temperature, enzyme concentration) to determine the optimal parameters.

Visualizations

Experimental Workflow Diagram

EAE_Workflow cluster_prep 1. Material Preparation cluster_hydrolysis 2. Enzymatic Hydrolysis cluster_extraction 3. Solvent Extraction & Recovery cluster_analysis 4. Analysis start Dried Codonopsis pilosula Roots grind Grind & Sieve (<0.5 mm) start->grind weigh Weigh 1.0 g Sample grind->weigh slurry Add Buffer (pH 5.0) S/L Ratio 1:20 weigh->slurry preheat Pre-incubate at 50°C slurry->preheat add_enzyme Add Enzyme Cocktail (Cellulase + Pectinase) preheat->add_enzyme incubate Incubate with Shaking (120 min, 50°C) add_enzyme->incubate deactivate Deactivate Enzyme (100°C, 10 min) incubate->deactivate add_etoh Add Ethanol (to final 70%) deactivate->add_etoh centrifuge Centrifuge (4000 rpm, 15 min) add_etoh->centrifuge filter Collect & Filter Supernatant (0.45 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc quantify Quantify this compound hplc->quantify

Caption: Workflow for Enzyme-Assisted Extraction of this compound.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield start Problem: Low this compound Yield check_params Are pH and Temperature Optimal for the Enzymes? start->check_params adjust_params Adjust pH and Temperature (See Table 1) & Re-run check_params->adjust_params No check_hydrolysis Is Hydrolysis Time and Enzyme Dose Sufficient? check_params->check_hydrolysis Yes success Yield Improved adjust_params->success adjust_hydrolysis Increase Enzyme Dose or Incubation Time & Re-run check_hydrolysis->adjust_hydrolysis No check_mass_transfer Is Mass Transfer Efficient? check_hydrolysis->check_mass_transfer Yes adjust_hydrolysis->success adjust_mass_transfer Decrease Particle Size or Increase S/L Ratio & Re-run check_mass_transfer->adjust_mass_transfer No check_enzyme_activity Is the Enzyme Active? check_mass_transfer->check_enzyme_activity Yes adjust_mass_transfer->success new_enzyme Use a Fresh Batch of Enzymes check_enzyme_activity->new_enzyme No check_enzyme_activity->success Yes new_enzyme->success

Caption: Decision tree for troubleshooting low this compound yield.

References

Minimizing analyte loss during Lobetyolin sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the loss of Lobetyolin during sample preparation.

Troubleshooting Guide: Minimizing Analyte Loss

This guide addresses common issues encountered during this compound sample preparation in a question-and-answer format.

Question 1: I am experiencing low recovery of this compound after solvent extraction. What are the potential causes and solutions?

Answer: Low recovery of this compound during solvent extraction can stem from several factors related to the choice of solvent, extraction conditions, and the integrity of the sample material.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound. Using a solvent with unsuitable polarity can lead to incomplete extraction.

  • Suboptimal Extraction Temperature: High temperatures can lead to the degradation of this compound, while temperatures that are too low may not be sufficient for efficient extraction.

  • Insufficient Extraction Time: The duration of the extraction process directly impacts the yield. If the extraction time is too short, the solvent may not have enough time to penetrate the sample matrix and dissolve the analyte.

  • Degradation During Extraction: this compound can be susceptible to degradation under harsh extraction conditions, such as exposure to strong acids, bases, or high temperatures.

Solutions:

  • Solvent Optimization: Methanol, particularly an 80% methanol solution, has been shown to be effective for extracting this compound.[1][2] Experiment with different solvent systems of varying polarities to find the optimal choice for your specific sample matrix.

  • Temperature Control: For methods like supercritical fluid extraction, a temperature of around 60°C has been used.[3] It is advisable to conduct extractions at a moderate temperature to prevent thermal degradation.

  • Optimize Extraction Duration: Ensure the extraction time is sufficient for complete extraction. For reflux extraction, a duration of 2 hours has been reported.[4] The optimal time may vary depending on the sample type and particle size.

  • pH and Light Protection: Maintain a neutral pH during extraction and protect the sample from direct light to minimize degradation.

Question 2: My purified this compound sample shows signs of degradation over time. How can I improve its stability?

Answer: The stability of purified this compound is crucial for accurate downstream analysis. Degradation can be influenced by storage conditions and exposure to environmental factors.

Potential Causes of Degradation:

  • Improper Storage Temperature: Storing samples at room temperature or in fluctuating temperatures can accelerate degradation.

  • Exposure to Light: Like many organic compounds, this compound may be sensitive to light, which can induce photochemical degradation.

  • Presence of Oxidizing Agents: Contaminants or residual solvents with oxidizing properties can lead to the degradation of the analyte.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of certain compounds.

Solutions:

  • Proper Storage: Purified samples and stock solutions should be stored at low temperatures, such as -20°C, to slow down potential degradation reactions.[5]

  • Light Protection: Store samples in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of High-Purity Solvents: Ensure that the solvents used for dissolving the purified sample are of high purity and free from oxidizing agents.

  • Minimize Freeze-Thaw Cycles: Aliquot the purified sample into smaller volumes to avoid the need for repeated freezing and thawing of the entire batch.

Question 3: I am observing interfering peaks in my chromatogram during the analysis of this compound. How can I minimize these interferences?

Answer: Interfering peaks in a chromatogram can originate from the sample matrix, solvents, or the analytical system itself. Proper sample cleanup and chromatographic optimization are key to resolving this issue.

Potential Sources of Interference:

  • Matrix Effects: Complex sample matrices, such as those from crude plant extracts, can contain numerous compounds that co-elute with this compound.

  • Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis can introduce interfering peaks.

  • System Contamination: The HPLC/LC-MS system itself can be a source of contamination if not properly maintained.

Solutions:

  • Solid-Phase Extraction (SPE): Employ SPE cartridges to clean up the sample and remove interfering compounds. The choice of SPE sorbent should be based on the properties of this compound and the interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which the interfering compounds are less soluble.

  • Chromatographic Optimization: Adjust the mobile phase composition, gradient, and column chemistry to improve the separation of this compound from interfering peaks. A C18 reversed-phase column is commonly used for this compound analysis.[5][6]

  • Use High-Purity Solvents and Reagents: Always use HPLC or LC-MS grade solvents and high-purity reagents to minimize the introduction of contaminants.

  • System Maintenance: Regularly clean and maintain the analytical system to prevent the buildup of contaminants that can cause interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving a purified, solid sample of this compound for analysis?

A1: Methanol is a commonly used solvent for dissolving purified this compound to prepare standard solutions for analytical purposes like HPLC.[4]

Q2: What are the key parameters to consider when developing a new extraction method for this compound from a novel plant source?

A2: When developing a new extraction method, consider the following:

  • Analyte Properties: Understand the solubility and stability of this compound to select appropriate solvents and conditions.

  • Sample Matrix: The complexity of the plant matrix will influence the choice of extraction and cleanup steps.

  • Downstream Analysis: The requirements of the analytical method (e.g., HPLC, LC-MS) will dictate the necessary sample purity and concentration.

  • Efficiency and Yield: The goal is to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Q3: How can I confirm the identity and purity of my extracted this compound?

A3: The identity and purity of extracted this compound can be confirmed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the extracted compound with that of a certified this compound standard. Purity can be estimated from the peak area percentage.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and compare its mass spectrum with that of a standard or with data from the literature.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed structural information to confirm the identity of the compound.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods

Extraction MethodSolvent SystemKey ParametersReported Yield/EfficiencyReference
Maceration80% Methanol72 hours with intermittent shakingNot explicitly quantified, but led to successful isolation[1]
Reflux ExtractionMethanol2 hoursGood recovery of 97.2% to 101.6% was obtained for spiked samples[4]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with ethanol as cosolvent30 MPa, 60°C, 100 minutes0.0786 mg/g[3]
Enzymolysis followed by Alcohol ExtractionWater and bio-enzyme, then 70-90% ethanol3-5 hours for enzymolysisHigh yield (not quantified)[7]

Experimental Protocols

Protocol 1: Methanol Reflux Extraction for this compound from Codonopsis pilosula

This protocol is based on a method described for the quality assessment of Radix Codonopsis.[4]

1. Sample Preparation: a. Pulverize the dried plant material (Codonopsis pilosula roots). b. Screen the powder through a 180 µm sieve to ensure a uniform particle size.

2. Extraction: a. Accurately weigh 1 g of the fine powder into a flask. b. Add 25 mL of methanol to the flask and weigh the mixture again to determine the initial weight. c. Heat the mixture to reflux and maintain for 2 hours. d. After refluxing, allow the mixture to cool to room temperature. e. Add methanol to the flask to compensate for any solvent loss during refluxing, bringing the total weight back to the initial weight.

3. Sample Filtration: a. Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.

4. Analysis: a. The filtrate is now ready for injection into an HPLC system for the quantification of this compound.

Visualizations

Lobetyolin_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Quantification start Plant Material (e.g., Codonopsis pilosula) grind Grinding & Sieving start->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract filter Filtration extract->filter concentrate Solvent Evaporation filter->concentrate cleanup Column Chromatography / SPE concentrate->cleanup analysis HPLC / LC-MS Analysis cleanup->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for this compound sample preparation.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_solutions Potential Solutions start Low this compound Recovery solvent Incorrect Solvent? start->solvent temp Suboptimal Temperature? start->temp time Insufficient Time? start->time ph Extreme pH? start->ph light Light Exposure? start->light solv_opt Optimize Solvent Polarity solvent->solv_opt temp_opt Adjust Temperature temp->temp_opt time_opt Increase Extraction Time time->time_opt ph_opt Maintain Neutral pH ph->ph_opt light_opt Protect from Light light->light_opt

Caption: Troubleshooting decision tree for low this compound recovery.

Lobetyolin_Degradation_Factors center This compound Degradation temp High Temperature center->temp light Light Exposure center->light ph Extreme pH (Acidic/Basic) center->ph oxidation Oxidizing Agents center->oxidation freeze_thaw Repeated Freeze-Thaw Cycles center->freeze_thaw

Caption: Factors contributing to this compound degradation.

References

Best practices for handling and storing pure Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pure Lobetyolin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing pure this compound?

A1: Pure this compound is hygroscopic and should be stored under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.[1] Once dissolved in a solvent, it should be stored at -80°C.[1]

Q2: What are the appropriate solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] For cell culture experiments, it is common to prepare a stock solution in DMSO.

Q3: What safety precautions should be taken when handling this compound?

A3: It is important to avoid contact with skin and eyes.[1] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area or under a fume hood. In case of contact, rinse the affected area thoroughly with water.

Q4: Is there any information on the stability of this compound in solution?

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials or wrapping tubes in foil.
Incorrect final concentration Verify calculations for serial dilutions. Ensure accurate pipetting of the stock solution into the cell culture medium.
Cell line variability Ensure consistent cell passage number and confluency for experiments. Regularly test for mycoplasma contamination.
Interaction with media components Use a consistent batch of cell culture media and serum. If unexpected results persist, consider a serum-free media for the duration of the treatment.
Issue 2: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Column degradation Use a guard column to protect the analytical column. If peak tailing or splitting occurs, try flushing the column with a strong solvent or replace the column if necessary.[3][4][5][6]
Inappropriate mobile phase Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase, as it can affect the ionization and retention of this compound.
Sample overload Reduce the injection volume or the concentration of the sample.[3]
Contamination Filter all samples and mobile phases before use. Run a blank gradient to check for system contamination.[7]

Quantitative Data

Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[2]
Methanol Soluble[2]
Ethanol Soluble[2]
Water Slightly Soluble-
Pyridine Soluble[2]

Note: Quantitative solubility data for this compound is limited. The provided information is based on qualitative descriptions from available literature. It is recommended to perform solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Materials:

  • Pure this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of pure this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from a method for the quality assessment of Radix Codonopsis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (A) and Water (B)

  • Gradient:

    • 0-25 min: 10% to 40% A

    • 25-35 min: 40% to 100% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 267 nm and 295 nm

  • Column Temperature: 20°C

  • Injection Volume: 10 µL

Standard Preparation:

  • Accurately weigh pure this compound and dissolve it in methanol to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards.

Sample Preparation (from plant material):

  • Accurately weigh 1 g of finely powdered plant material.

  • Add 25 mL of methanol and weigh the mixture.

  • Reflux the mixture for 2 hours.

  • After cooling, add methanol to compensate for any solvent loss.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Visualizations

Lobetyolin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT Inhibits (reduces p-AKT) GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 Promotes (transcription) Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Enables Cell_Proliferation Cell Proliferation Glutamine_Metabolism->Cell_Proliferation Supports Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the AKT/GSK3β/c-Myc signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store this compound (-20°C) stock Prepare Stock Solution (e.g., in DMSO) storage->stock working Prepare Working Solution (Dilute in media) stock->working treatment Treat Cells with This compound working->treatment cell_culture Cell Culture (e.g., Gastric Cancer Cells) cell_culture->treatment incubation Incubate (e.g., 24 hours) treatment->incubation assay Perform Assays (e.g., MTT, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow for cell-based assays using this compound.

References

Validation & Comparative

A Comparative Guide to the Anti-Tumor Effects of Lobetyolin in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Lobetyolin's anti-tumor effects in gastric cancer, juxtaposed with the natural compound Luteolin and standard chemotherapeutic agents. The data presented is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro anti-proliferative and apoptotic effects of this compound, Luteolin, and standard chemotherapeutic drugs on various gastric cancer cell lines.

Compound Cell Line(s) Key In Vitro Effects Reported IC50 / Effective Concentration Mechanism of Action Highlights
This compound MKN-45, MKN-28Suppresses proliferation, induces apoptosis, reduces glutamine uptake.[1]Dose-dependent inhibition (significant effects at 10, 20, and 40 µM).[1]Downregulates ASCT2 via the AKT/GSK3β/c-Myc signaling pathway.[1]
Luteolin MKN-45, BGC-823Inhibits cell viability, proliferation, migration, and invasion; promotes apoptosis.[1]IC50 of approximately 40 μM at 48h and 72h exposures.[1]Regulates Notch1, PI3K/AKT/mTOR, ERK, STAT3, and P38 signaling pathways.[1][2]
5-Fluorouracil (5-FU) AGS, SGC7901Dose-dependent decline in cell viability.[3]Dose-response plateaued at 100 µM in AGS cells, with viability declining by up to 40%.[3]Inhibits thymidylate synthase, affecting DNA synthesis.[4]
Cisplatin MKN-45, SGC7901Induces apoptosis.IC50 of 8.660µM in MKN45 cells.[5]Forms DNA adducts, leading to DNA damage and apoptosis.
Oxaliplatin SGC-7901Significantly inhibits cell growth, induces apoptosis.[6]IC50 of 0.71 mg/L (approximately 1.78 µM).[6]Forms bulky DNA adducts that block DNA replication and transcription.[7][8]

Comparative Analysis of In Vivo Efficacy

This table outlines the in vivo anti-tumor effects observed in xenograft models of gastric cancer.

Compound Xenograft Model Dosage / Administration Key In Vivo Effects
This compound MKN-45 cells in mice10 mg/kgSignificant reduction in tumor volume and weight; reduced expression of ASCT2 and Ki67.[1]
Luteolin BGC-823 cells in mice40 mg/kgEffective inhibition of tumor growth.[2]
5-Fluorouracil (5-FU) SGC7901 cells in nude miceNot specifiedTumor inhibition rate of 26.36% as a single agent.[4]
Cisplatin SGC-7901 cells in nude miceNot specifiedIn combination with Thymoquinone, significantly suppressed tumor growth compared to cisplatin alone.[9][10]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects in gastric cancer primarily through the inhibition of the AKT/GSK3β/c-Myc signaling pathway.[1] This leads to the downregulation of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key transporter for glutamine.[1] The subsequent reduction in glutamine uptake induces reactive oxygen species (ROS) accumulation and triggers mitochondria-mediated apoptosis.[1]

G This compound This compound AKT p-AKT (Ser473) ↓ This compound->AKT GSK3b p-GSK3β (Ser9) ↓ This compound->GSK3b cMyc_p p-c-Myc (Thr58) ↑ This compound->cMyc_p AKT->GSK3b GSK3b->cMyc_p inhibition cMyc c-Myc ↓ cMyc_p->cMyc ASCT2 ASCT2 ↓ cMyc->ASCT2 transcription Gln_uptake Glutamine Uptake ↓ ASCT2->Gln_uptake Proliferation Cell Proliferation ↓ ASCT2->Proliferation ROS ROS ↑ Gln_uptake->ROS Gln_uptake->Proliferation supports Apoptosis Mitochondria-mediated Apoptosis ↑ ROS->Apoptosis

Caption: this compound-induced signaling cascade in gastric cancer cells.

In contrast, Luteolin demonstrates a broader mechanism, impacting multiple signaling pathways including Notch1, PI3K/AKT/mTOR, ERK, STAT3, and P38.[1][2] Standard chemotherapeutics like 5-FU, cisplatin, and oxaliplatin primarily induce cytotoxicity through DNA damage and inhibition of DNA synthesis.[4][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Gastric cancer cells (e.g., MKN-45, MKN-28) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound at 0, 10, 20, and 40 µM) for a defined period (e.g., 24 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate cell viability F->G

Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Flow Cytometry)

  • Cell Treatment: Gastric cancer cells are treated with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[1]

Western Blotting
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ASCT2, p-AKT, p-GSK3β, p-c-Myc, c-Myc, Bax, Bcl-2, Cleaved caspase-3, Cleaved caspase-9) overnight at 4°C.[1]

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: A suspension of gastric cancer cells (e.g., MKN-45) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound at 10 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers like ASCT2 and Ki67).[1]

Conclusion

This compound demonstrates significant anti-tumor activity in gastric cancer models by targeting a specific signaling pathway (AKT/GSK3β/c-Myc) that leads to the inhibition of glutamine metabolism and subsequent apoptosis.[1] Its efficacy, both in vitro and in vivo, is comparable to the natural compound Luteolin and shows promise when evaluated alongside standard chemotherapeutic agents. The detailed mechanisms and quantitative data presented in this guide provide a foundation for further investigation into this compound's potential as a novel therapeutic strategy for gastric cancer. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate its therapeutic index relative to existing treatments.

References

A Comparative Analysis of the Anticancer Potency of Lobetyolin and Lobetyol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two natural polyacetylenic compounds, Lobetyolin and Lobetyol. The information presented herein is curated from experimental data to assist researchers in understanding their relative potency and mechanisms of action.

Quantitative Comparison of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Lobetyol across various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MKN-45 (Gastric Cancer)27.74[1]
MKN-28 (Gastric Cancer)19.31[1]
HCT-116 (Colon Cancer)10-40 (effective dose range)
PC-3 (Prostate Cancer)5.73[2]
Lobetyol MSTO-211H (Lung Cancer)11.7
NCI-H292 (Lung Cancer)9.6
PC-3 (Prostate Cancer)12.72[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or Lobetyol and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Cells treated with this compound or Lobetyol are fixed with a formaldehyde solution and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: The cells are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: The fluorescent signal from the incorporated dUTPs is visualized using fluorescence microscopy or flow cytometry. The intensity of the signal is proportional to the amount of DNA fragmentation and, therefore, the level of apoptosis.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular pathways affected by this compound and Lobetyol.

  • Protein Extraction: Total protein is extracted from treated and untreated cancer cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ASCT2, p53, cleaved caspase-3, components of the MAPK pathway). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging, allowing for the visualization and quantification of the target proteins.

In Vivo Antitumor Efficacy (Xenograft Tumor Model)

Xenograft models are used to evaluate the anticancer effects of compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with this compound, Lobetyol, or a vehicle control, typically via intraperitoneal or oral administration, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and Lobetyol and a typical experimental workflow for their evaluation.

Lobetyolin_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits p53 p53 This compound->p53 blocks nuclear transport Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis leads to Nucleus Nucleus p53->Nucleus p53->Apoptosis induces

Caption: Signaling pathway of this compound-induced apoptosis.

Lobetyol_Pathway Lobetyol Lobetyol MAPK_Pathway MAPK Pathway Lobetyol->MAPK_Pathway activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest induces

Caption: Signaling pathway of Lobetyol-induced anticancer effects.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with This compound/Lobetyol Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Treatment->TUNEL_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft_Model Xenograft Model Establishment MTT_Assay->Xenograft_Model Promising results lead to In_Vivo_Treatment In Vivo Treatment Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Typical experimental workflow for anticancer drug evaluation.

Summary of Findings and Future Directions

Both this compound and Lobetyol demonstrate notable anticancer properties, albeit through different primary mechanisms. This compound's potency appears to be closely linked to its ability to disrupt glutamine metabolism in cancer cells by downregulating the ASCT2 transporter, a pathway that is often hyperactive in malignant cells.[3][4] It also modulates the p53 tumor suppressor pathway.[5][6] In contrast, Lobetyol is suggested to exert its anticancer effects through the activation of the MAPK signaling pathway, leading to apoptosis and cell cycle arrest.

While some studies suggest Lobetyol may have slightly higher direct cytotoxicity in certain cell lines, this compound's targeted mechanism against a key metabolic vulnerability of cancer cells makes it a highly promising candidate for further investigation.

More direct comparative studies are warranted to fully elucidate the relative potency of these two compounds across a broader range of cancer types. Future research should also focus on their pharmacokinetic and pharmacodynamic profiles to better assess their potential as therapeutic agents.

References

A Comparative Guide to Polyacetylenic Compounds in Cancer Therapy: Lobetyolin vs. Other Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of lobetyolin and other significant polyacetylenic compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.

Data Presentation: A Comparative Overview of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other polyacetylenic compounds against various human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
MKN-45Gastric Cancer27.74[1]
MKN-28Gastric Cancer19.31[1]

Table 2: IC50 Values of Falcarindiol in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
Caco-2Colorectal Adenocarcinoma10-20 µg/mL[2]
HT-29Colon Adenocarcinoma>20 (decreased viability)[3]
FHs 74 Int. (normal)Intestinal Epithelial10-20 µg/mL[2]

*Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of falcarindiol (246.36 g/mol ).

Table 3: IC50 Values of Panaxynol and Panaxytriol in Human and Murine Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50Reference
PanaxynolHL60Human Promyelocytic Leukemia5 µM (for 51.8% inhibition at 24h)[4]
PanaxytriolP388D1Murine Lymphoma3.1 µg/mL*[5]
(3R,9R,10R)-panaxytriolA2780Human Ovarian Cancer<50 µM[6]
(3R,9R,10R)-panaxytriolSKOV3Human Ovarian Cancer<50 µM[6]

*Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of panaxytriol (292.41 g/mol ).

Experimental Protocols: Methodologies for Key Assays

This section details the standard protocols for the key experiments cited in the comparison of these polyacetylenic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[9]

  • Compound Treatment: After cell attachment (for adherent cells), treat the cells with various concentrations of the polyacetylenic compounds. Include a solvent control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

  • Cell Treatment: Culture cells with the desired concentrations of the polyacetylenic compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of propidium iodide (PI) working solution (100 µg/mL).[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][13]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Annexin V-FITC fluorescence (indicating apoptosis) is typically measured in the FL1 channel, and PI fluorescence (indicating necrosis or late apoptosis) is measured in the FL3 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest them.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[15][18]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[14][18]

  • PI Staining: Incubate the cells with the PI staining solution for at least 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms and signaling pathways affected by the compounds.[19][20][21][22]

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound, falcarindiol, and panaxynol in cancer cells.

This compound's Anti-Cancer Signaling Cascade

lobetyolin_pathway This compound This compound akt p-AKT (Ser473)↓ This compound->akt gsk3b p-GSK3β (Ser9)↓ This compound->gsk3b cmyc p-c-Myc (Thr58)↑ c-Myc↓ This compound->cmyc akt->gsk3b inhibition gsk3b->cmyc inhibition of degradation asct2 ASCT2↓ cmyc->asct2 transcription glutamine Glutamine Uptake↓ asct2->glutamine ros ROS↑ glutamine->ros proliferation Cell Proliferation↓ glutamine->proliferation mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis↑ mito->apoptosis apoptosis->proliferation

Caption: this compound inhibits the AKT/GSK3β pathway, leading to reduced c-Myc and ASCT2 expression.

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of AKT and GSK3β, which in turn promotes the phosphorylation and subsequent degradation of the oncoprotein c-Myc.[1] This leads to the downregulation of the amino acid transporter ASCT2, resulting in decreased glutamine uptake by cancer cells.[1] The reduction in glutamine, a key nutrient for cancer cell proliferation, contributes to the inhibition of cell growth. Furthermore, the disruption of glutamine metabolism leads to an increase in reactive oxygen species (ROS), causing mitochondrial dysfunction and ultimately inducing apoptosis.[1]

Falcarindiol-Induced ER Stress and Apoptosis

falcarindiol_pathway falcarindiol Falcarindiol proteasome Proteasome Function↓ falcarindiol->proteasome ub_proteins Ubiquitinated Proteins↑ proteasome->ub_proteins er_stress ER Stress↑ ub_proteins->er_stress upr Unfolded Protein Response (UPR) er_stress->upr grp78 GRP78↑ upr->grp78 chop CHOP↑ upr->chop apoptosis Apoptosis↑ chop->apoptosis

Caption: Falcarindiol induces apoptosis through the endoplasmic reticulum (ER) stress pathway.

Falcarindiol is believed to interfere with proteasome function, leading to an accumulation of ubiquitinated proteins and inducing endoplasmic reticulum (ER) stress.[23] This activates the unfolded protein response (UPR), a cellular stress response. Key markers of the UPR, such as GRP78 and CHOP, are upregulated.[23] Prolonged ER stress and the activation of CHOP ultimately trigger the apoptotic cell death pathway.[23]

Panaxynol-Mediated Cell Cycle Arrest

panaxynol_pathway panaxynol Panaxynol cdk2 CDK2 Activity↓ panaxynol->cdk2 p27 p27KIP1↑ panaxynol->p27 g1_s_transition G1/S Transition cdk2->g1_s_transition promotes p27->cdk2 inhibition cell_cycle_arrest G1 Cell Cycle Arrest g1_s_transition->cell_cycle_arrest blockage leads to

Caption: Panaxynol induces G1 cell cycle arrest by modulating key cell cycle regulators.

Panaxynol has been shown to induce a G1 phase cell cycle arrest in cancer cells. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27KIP1. The increased levels of p27KIP1 lead to the inhibition of cyclin-dependent kinase 2 (CDK2) activity. Since CDK2 is essential for the transition from the G1 to the S phase of the cell cycle, its inhibition results in the arrest of cell proliferation at the G1 checkpoint.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Lobetyolin, a key polyacetylene compound found in Codonopsis pilosula and other related species.

This document outlines the experimental protocols and performance characteristics of both methods, offering a comprehensive resource for selecting the appropriate analytical technique based on specific research needs, such as pharmacokinetic studies, quality control of herbal materials, or formulation development.

Quantitative Performance: A Side-by-Side Comparison

The choice between HPLC-UV and LC-MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key validation parameters for both methods, providing a clear comparison of their quantitative performance.

Table 1: HPLC-UV Method Validation Data for this compound

Validation ParameterResult
Linearity Range 7.2 - 720.0 ng[1]
Correlation Coefficient (r²) 0.9999[1]
Reproducibility (RSD%) 1.15%[1]
Recovery 97.2% to 101.6%[1]
Limit of Quantification (LOQ) Not explicitly reported
Precision (RSD%) Not explicitly reported
Accuracy Not explicitly reported

Table 2: LC-MS/MS Method Validation Data for this compound in Rat Plasma

Validation ParameterResult
Linearity Range 1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (Intra-day & Inter-day RSD%) < 15%
Accuracy (RE%) Within ±15%
Recovery 87.0% to 95.6%
Matrix Effect 91.0% to 101.3%

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method for this compound in Radix Codonopsis

This method is suitable for the quantification of this compound in herbal raw materials and extracts.

  • Instrumentation : Agilent 1100 chromatography system with a Diode Array Detector (DAD).[1]

  • Column : Zorbax XDB RP-C18 column (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase : A gradient of acetonitrile and water. The gradient elution starts from 10% to 40% acetonitrile in 25 minutes, and then to 100% acetonitrile in the next 10 minutes.[1]

  • Flow Rate : Not explicitly reported.

  • Column Temperature : 20°C.[1]

  • Detection Wavelength : 267 nm and 295 nm.[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : The sample is extracted and the supernatant is filtered through a 0.45 µm syringe filter before injection.[1]

LC-MS/MS Method for this compound in Rat Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies where low concentrations of this compound in complex biological matrices are expected.

  • Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Ionization Source : Electrospray ionization (ESI) is commonly used.

  • Mass Spectrometry Analysis : Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method Cross-Validation Workflow

The process of cross-validating two different analytical methods is crucial to ensure that the results are consistent and reliable, regardless of the technique used. A typical workflow for such a validation is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_data Data Comparison & Evaluation Sample Single Homogenized Sample Batch Prep_HPLC Prepare Samples for HPLC-UV Sample->Prep_HPLC Prep_LCMS Prepare Samples for LC-MS Sample->Prep_LCMS Analyze_HPLC Analyze by Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_LCMS Analyze by Validated LC-MS Method Prep_LCMS->Analyze_LCMS Data_HPLC Quantitative Results (HPLC-UV) Analyze_HPLC->Data_HPLC Data_LCMS Quantitative Results (LC-MS) Analyze_LCMS->Data_LCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Data_HPLC->Compare Data_LCMS->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

A typical workflow for the cross-validation of two analytical methods.

Objective Comparison and Recommendations

  • Sensitivity and Selectivity : The LC-MS/MS method offers significantly higher sensitivity and selectivity compared to the HPLC-UV method. This is evident from its lower limit of quantification (1.0 ng/mL), making it the preferred choice for analyzing samples with trace amounts of this compound, such as in pharmacokinetic studies. The use of MRM in LC-MS/MS minimizes interference from other components in complex matrices like plasma.

  • Application : The HPLC-UV method is a robust and cost-effective technique suitable for the quality control of raw herbal materials and finished products where the concentration of this compound is relatively high.[2][3] Its simplicity makes it accessible to a wider range of laboratories.

  • Method Complexity and Cost : HPLC-UV systems are generally less complex to operate and maintain, and have a lower initial investment cost compared to LC-MS/MS systems.

References

A Comparative Analysis of Lobetyolin Content in Various Codonopsis Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of lobetyolin content across different species of the genus Codonopsis, a plant widely used in traditional medicine. This compound, a key polyacetylene glycoside, is often used as a chemical marker for the quality control of Radix Codonopsis.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows and related signaling pathways to assist researchers, scientists, and drug development professionals in their work with these important medicinal plants.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Codonopsis species and even within the same species from different sources. A key study by Qiao et al. (2007) quantified this compound in 44 samples from eight Codonopsis species and four other related genera using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The findings from this study are summarized in the table below, providing a valuable resource for comparing the this compound content across these species. It is noteworthy that while this compound is a characteristic compound, its presence is not exclusive to the officially recognized source plants of Radix Codonopsis (C. pilosula, C. pilosula var. modesta, and C. tangshen).[1][2][3][4] In fact, some substitutes and adulterants have been found to contain comparable or even higher levels of this compound.[1][2][4][5]

SpeciesSample Number(s)Range of this compound Content (mg/g)Mean this compound Content (mg/g)
Codonopsis pilosula1-100.08 - 0.780.35
Codonopsis pilosula var. modesta11-140.15 - 0.460.29
Codonopsis tangshen15-200.21 - 1.310.66
Codonopsis tubulosa21-230.55 - 0.900.74
Codonopsis subglobosa240.110.11
Codonopsis clematidea250.040.04
Codonopsis canescens260.130.13
Codonopsis lanceolata270.030.03

Data extracted from Qiao, C.-F., et al. (2007). The use of this compound and HPLC-UV fingerprints for quality assessment of radix codonopsis. Journal of Food and Drug Analysis, 15(3), 258-264.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound from Codonopsis species, based on the protocol described by Qiao et al. (2007).

Sample Preparation and Extraction
  • Grinding: The dried roots of the Codonopsis species are ground into a fine powder.

  • Extraction: A 0.5 g sample of the powdered root is accurately weighed and placed in a conical flask with a stopper. 25 mL of methanol is added to the flask.

  • Sonication: The mixture is subjected to ultrasonic extraction for 30 minutes at room temperature.

  • Weight Adjustment: The flask is weighed before and after sonication, and any weight loss is compensated for by adding methanol.

  • Filtration: The extract is filtered through a 0.45 µm membrane filter before injection into the HPLC system.

HPLC-UV Quantification
  • Instrumentation: An Agilent 1100 series HPLC system equipped with a diode array detector (DAD) was used.

  • Column: A Zorbax RP-C18 column (4.6 × 250 mm, 5 µm) was employed for separation.

  • Mobile Phase: A gradient elution was performed using acetonitrile (A) and water (B) as the mobile phase. The gradient program was as follows:

    • 0-15 min: 15-25% A

    • 15-45 min: 25-50% A

    • 45-55 min: 50-100% A

    • 55-60 min: 100% A

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Column Temperature: The column temperature was set at 20°C.

  • Detection Wavelength: The UV detector was set to monitor at 267 nm for the quantification of this compound.

  • Quantification: A calibration curve is constructed using a reference standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas with the calibration curve.

Visualizations

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis start Dried Codonopsis Root grinding Grind to Fine Powder start->grinding weighing Weigh 0.5g of Powder grinding->weighing extraction Add 25mL Methanol weighing->extraction sonication Ultrasonic Extraction (30 min) extraction->sonication filtration Filter (0.45 µm) sonication->filtration injection Inject into HPLC filtration->injection Prepared Sample separation C18 Column Separation injection->separation detection UV Detection (267 nm) separation->detection quantification Quantify using Calibration Curve detection->quantification end end quantification->end This compound Content (mg/g)

Experimental workflow for this compound quantification.

This compound has been investigated for its various biological activities, including anticancer and anti-inflammatory effects.[6][7] In cancer cells, this compound has been shown to induce apoptosis by modulating the AKT/GSK3β/c-Myc signaling pathway, which leads to the downregulation of the amino acid transporter ASCT2.[8][9][10] It can also induce apoptosis through a p53-dependent mechanism.[11] Its anti-inflammatory properties are attributed to its ability to downregulate the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in macrophages.[12]

signaling_pathway cluster_anticancer Anticancer Mechanism cluster_antiinflammatory Anti-inflammatory Mechanism lobetyolin_ac This compound akt AKT lobetyolin_ac->akt inhibits p53 p53 lobetyolin_ac->p53 activates gsk3b GSK3β akt->gsk3b inhibits cmyc c-Myc gsk3b->cmyc inhibits asct2 ASCT2 cmyc->asct2 regulates glutamine Glutamine Metabolism asct2->glutamine mediates apoptosis_ac Apoptosis glutamine->apoptosis_ac inhibition leads to p53->apoptosis_ac induces lobetyolin_ai This compound macrophage Macrophage lobetyolin_ai->macrophage acts on cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) lobetyolin_ai->cytokines downregulates macrophage->cytokines production inflammation Inflammation cytokines->inflammation mediates

Simplified signaling pathways of this compound.

References

Validating the Role of ASCT2 in Lobetyolin-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lobetyolin's role in inducing apoptosis through the ASCT2 transporter against other alternatives. Supported by experimental data, this document details the methodologies of key experiments and visualizes complex biological pathways to offer a clear and objective resource for researchers in oncology and drug discovery.

Comparative Analysis of ASCT2 Inhibition and Apoptosis Induction

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other ASCT2 inhibitors and alternative therapeutic strategies in inducing apoptosis in cancer cells.

Table 1: Comparison of this compound and other ASCT2 Inhibitors on Cancer Cell Viability and Apoptosis

Compound Cancer Cell Line Concentration Effect on Cell Viability (% reduction) Induction of Apoptosis (% of apoptotic cells) Reference
This compound HCT-116 (Colon)40 µMSignificant reductionMarkedly increased[1]
MKN-45 (Gastric)10, 20, 40 µMConcentration-dependent suppressionConcentration-dependent increase[2][3][4]
MKN-28 (Gastric)10, 20, 40 µMConcentration-dependent suppressionConcentration-dependent increase[2][3][4]
Benserazide (Benser) HCT-116 (Colon)Not specifiedReduced glutamine metabolism indicesAugmented apoptotic process[1][5]
L-γ-glutamyl-p-nitroanilide (GPNA) A549 (Lung)250 µMCytotoxic effectStrong increase[6]
BxPC-3, PANC-1, AsPC-1 (Pancreatic)2 mMSignificantly decreased-[7]
MKN-45, MKN-28 (Gastric)500 µMReduced survival rateIncreased apoptosis rate[2]
V-9302 HCT-116, HT29 (Colon)75 mg/kg (in vivo)Prevented tumor growthIncreased cell death[8][9][10]
Breast Cancer Cell LinesNot specifiedAttenuated cancer cell growthIncreased cell death[8][9]

Table 2: Effect of ASCT2 Silencing (siRNA/shRNA) on Cancer Cell Apoptosis

Cell Line Transfection Method Effect on ASCT2 Expression Effect on Apoptosis Reference
Pancreatic Cancer Cells shRNASignificant knockdownInduced apoptotic cell death[7]
HeLa Cells siRNAGene knockdownInduced apoptosis[11]
Prostate Cancer Cells shRNADecreased ASCT2 expressionInhibited cell cycle rather than apoptosis[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the role of ASCT2 in this compound-induced apoptosis.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect changes in the expression levels of key apoptosis-related proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or other compounds for the desired time.

    • Collect cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.[2][13]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[14][15][16][17][18]

Protocol:

  • Cell Preparation:

    • Culture cells on coverslips or in chamber slides and treat as required.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]

  • TUNEL Reaction:

    • Wash cells with PBS.

    • Incubate cells with TdT reaction buffer for 10 minutes.

    • Add the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[16]

  • Staining and Visualization:

    • Wash cells twice with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize and quantify apoptotic cells (displaying green fluorescence) using a fluorescence microscope.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

Protocol:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treatment with the desired compound.

    • Collect and wash the cells with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[20]

    • Centrifuge to pellet debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[22][19]

  • Data Analysis:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

siRNA-mediated Knockdown of ASCT2

To specifically validate the role of ASCT2, its expression can be silenced using small interfering RNA (siRNA).[11][23][24]

Protocol:

  • Cell Seeding:

    • Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.

  • siRNA Transfection:

    • Prepare two tubes: one with siRNA diluted in serum-free medium and another with a transfection reagent (e.g., Lipofectamine) diluted in serum-free medium.

    • Combine the contents of the two tubes and incubate at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the medium with complete growth medium.

  • Validation of Knockdown:

    • After 24-72 hours, harvest the cells.

    • Validate the knockdown efficiency by measuring ASCT2 mRNA levels (using RT-qPCR) and protein levels (using Western blot).

  • Functional Assays:

    • Perform apoptosis assays (as described above) on the ASCT2-knockdown cells treated with this compound to determine if the apoptotic effect is diminished.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis and the experimental workflows for its validation.

Lobetyolin_Apoptosis_Pathway cluster_this compound This compound Treatment cluster_cell Cancer Cell This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 Inhibits Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake Mediates Glutamine_metabolism Glutamine Metabolism Glutamine_uptake->Glutamine_metabolism Leads to ROS ROS Production Glutamine_metabolism->ROS Inhibition leads to Increased Mitochondria Mitochondria ROS->Mitochondria Induces Stress Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_validation Validation of ASCT2 Role in this compound-Induced Apoptosis cluster_assays Apoptosis and Viability Assays start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. This compound 3. Other ASCT2 Inhibitors 4. ASCT2 siRNA + this compound start->treatment western Western Blot (ASCT2, Caspases, PARP, Bcl-2 family) treatment->western tunel TUNEL Assay (DNA Fragmentation) treatment->tunel caspase_assay Caspase-3 Activity Assay treatment->caspase_assay viability Cell Viability Assay (MTT) treatment->viability analysis Data Analysis and Comparison western->analysis tunel->analysis caspase_assay->analysis viability->analysis conclusion Conclusion: Validate ASCT2 as the mediator of this compound-induced apoptosis analysis->conclusion

Caption: Experimental workflow for validating ASCT2's role.

Discussion

The experimental evidence strongly supports the role of the amino acid transporter ASCT2 as a key mediator in this compound-induced apoptosis in various cancer cell lines, including colon, gastric, and breast cancer.[1][2][3][4] this compound treatment leads to the downregulation of ASCT2, which subsequently inhibits glutamine uptake and metabolism.[2][3][4] This disruption in glutamine metabolism results in increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[2] This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, and decreased expression of the anti-apoptotic protein Bcl-2.[2]

Comparison with Other ASCT2 Inhibitors

Other known ASCT2 inhibitors, such as Benserazide, GPNA, and V-9302, also induce apoptosis in cancer cells, reinforcing the therapeutic potential of targeting ASCT2.[1][5][6][7][8][9][10] However, the specificity and off-target effects of these inhibitors can vary. For instance, GPNA has been shown to have off-target effects and its cytotoxicity may not be solely due to ASCT2 inhibition.[6][25][26] V-9302 is a more potent and selective inhibitor, but its development is ongoing.[8][9][10][27] this compound, as a natural compound, presents an interesting alternative, though further studies are needed to fully characterize its specificity and potential clinical applications.

Alternative Amino Acid Transporters

While ASCT2 is a primary glutamine transporter in many cancer cells, other transporters like LAT1, SNAT1, and SNAT2 can also play a role in amino acid homeostasis.[28][29] In some contexts, the inhibition of ASCT2 can be compensated by the upregulation of these other transporters, potentially leading to resistance.[29] Therefore, understanding the expression profile of various amino acid transporters in a specific cancer type is crucial for developing effective therapeutic strategies. The efficacy of this compound may also be influenced by the expression levels of these alternative transporters.

Conclusion

The validation of ASCT2's role in this compound-induced apoptosis provides a strong rationale for further investigation into this compound as a potential anti-cancer agent. The comparative data presented in this guide highlights the importance of targeting glutamine metabolism in cancer therapy. Future research should focus on direct, head-to-head comparisons of this compound with other ASCT2 inhibitors in various cancer models, as well as investigating potential synergistic effects with other chemotherapeutic agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of novel cancer therapeutics.

References

A Comparative Analysis of Lobetyolin and Standard Chemotherapy Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of Lobetyolin, a natural compound, with established chemotherapy agents: cisplatin, paclitaxel, and doxorubicin. The following sections present quantitative data on their efficacy, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Comparison

The efficacy of this compound and standard chemotherapy agents has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment.

Table 1: IC50 Values of this compound and Cisplatin in Lung Cancer Cells
Cell LineCompoundIC50 ValueIncubation TimeAssay
A549This compound (as CLP*)13.5 µg/mL24 hoursMTT
A549Cisplatin10.91 µM24 hoursMTT[1]
A549Cisplatin233.6 µM24 hoursMTT[2]

*Codonopsis lanceolata polyacetylenes, of which this compound is a main active component.

Table 2: IC50 Values of this compound and Paclitaxel in Breast Cancer Cells
Cell LineCompoundIC50 ValueIncubation TimeAssay
MDA-MB-231This compoundInhibits proliferation24 hoursMTT[3]
MDA-MB-468This compoundInhibits proliferation24 hoursMTT[3]
MDA-MB-231Paclitaxel0.3 µMNot SpecifiedMTT[4][5]
MCF-7Paclitaxel3.5 µMNot SpecifiedMTT[4]
Table 3: IC50 Values of this compound and Doxorubicin in Leukemia Cells
Cell LineCompoundIC50 ValueIncubation TimeAssay
K562This compoundData not available--
K562Doxorubicin0.031 µMNot SpecifiedXTT[6]
Table 4: Apoptotic Effects of this compound and Standard Chemotherapies
Cell LineCompoundConcentrationIncubation TimeApoptosis Detection MethodObserved Effect
A549This compound (as CLP)2.5-10 µg/mL24 hoursAnnexin V/PIConcentration-dependent increase in apoptosis[7]
A549Cisplatin10, 20, 40 µM24 hoursAnnexin V/PIDose-dependent increase in apoptosis[8][9][10]
MDA-MB-231Paclitaxel10, 20, 30 nM24 hoursAnnexin V/PIDose-dependent increase in apoptosis[11]
K562Doxorubicin0.5, 2 µMUp to 72 hoursAnnexin V/PITime- and dose-dependent increase in early apoptosis[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (this compound, cisplatin, paclitaxel, or doxorubicin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 1M HCl:isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with the desired compounds for the specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as caspases, Bcl-2 family members, and PARP.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the action of this compound and standard chemotherapy agents, as well as a typical experimental workflow.

Experimental Workflow for Drug Efficacy Assessment cluster_0 In Vitro Studies cluster_1 Data Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Expose cells to various concentrations MTT Assay MTT Assay Drug Treatment->MTT Assay Assess cell viability (IC50 determination) Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Quantify apoptosis (Annexin V/PI) Western Blot Western Blot Drug Treatment->Western Blot Analyze protein expression levels IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Apoptosis Percentage Apoptosis Percentage Apoptosis Assay->Apoptosis Percentage Protein Level Changes Protein Level Changes Western Blot->Protein Level Changes Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis Apoptosis Percentage->Comparative Analysis Protein Level Changes->Comparative Analysis

Figure 1: A typical workflow for assessing the in vitro efficacy of anti-cancer compounds.

This compound's Mechanism of Action

This compound's primary anti-cancer effect is attributed to its ability to inhibit glutamine metabolism, which is crucial for the rapid proliferation of cancer cells. It achieves this by downregulating the ASCT2 amino acid transporter.[13][14]

This compound's Apoptotic Signaling Pathway This compound This compound ASCT2 ASCT2 This compound->ASCT2 Inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Cell_Proliferation Cancer Cell Proliferation Glutamine_Metabolism->Cell_Proliferation Supports Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Inhibition leads to

Figure 2: this compound induces apoptosis by inhibiting the ASCT2-mediated glutamine metabolism pathway.

Standard Chemotherapy Agents' Mechanisms of Action

Cisplatin, paclitaxel, and doxorubicin induce apoptosis through various well-established pathways.

Apoptotic Pathways of Standard Chemotherapy Agents cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 DNA_Damage->p53 Activates Mitochondrial_Pathway Mitochondrial Pathway p53->Mitochondrial_Pathway Activates Apoptosis_C Apoptosis Mitochondrial_Pathway->Apoptosis_C Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P PI3K_AKT->Apoptosis_P Inhibition promotes Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks p53_mTOR p53-mTOR Pathway DNA_Breaks->p53_mTOR Activates Apoptosis_D Apoptosis p53_mTOR->Apoptosis_D

Figure 3: Simplified overview of the primary apoptotic pathways initiated by cisplatin, paclitaxel, and doxorubicin.

Conclusion

This compound demonstrates promising anti-cancer activity, particularly through its unique mechanism of inhibiting glutamine metabolism. While direct quantitative comparisons with standard chemotherapy agents are limited by variations in experimental conditions across studies, the available data suggests that this compound is effective in inducing apoptosis in various cancer cell lines. Notably, its potential synergistic effect with existing chemotherapies, such as cisplatin, warrants further investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.

References

The Impact of Extraction Methodology on the Efficacy of Lobetyolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lobetyolin, a polyacetylene glycoside primarily sourced from the roots of Codonopsis pilosula and other plants of the Campanulaceae family, has garnered significant attention for its diverse pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, anticancer, and antimalarial properties.[1][3][4] The method employed to extract this valuable compound from its natural sources can significantly influence its yield, purity, and, consequently, its biological efficacy. This guide provides an objective comparison of different extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method is a critical step in the isolation of this compound, with each technique offering a unique balance of efficiency, yield, and environmental impact. While direct comparative studies on the biological efficacy of this compound from different extraction methods are not extensively available in the current literature, we can infer performance based on yield and purity data from various studies.

Extraction Method Principle Key Parameters Reported Yield of this compound Purity Advantages Disadvantages
Conventional Solvent Extraction Utilizes solvents of varying polarities to dissolve and isolate this compound from the plant matrix.Solvent type (e.g., 80% methanol, ethanol), temperature, extraction time.Not explicitly quantified for isolated this compound in comparative studies, but crude extract and fraction yields are reported.Dependent on subsequent purification steps (e.g., column chromatography).Simple, well-established, and scalable.Time-consuming, large solvent consumption, potential for thermal degradation of the compound.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent, often with a polar co-solvent, to extract the compound.Pressure, temperature, CO2 flow rate, co-solvent type and volume.0.0786 mg/g from C. pilosula.[5]Potentially higher selectivity leading to higher purity in the initial extract."Green" and rapid method, low toxicity, high selectivity.[5]High initial equipment cost, requires optimization of multiple parameters.
Enzyme-Assisted Extraction Involves the use of enzymes to break down the plant cell wall, facilitating the release of this compound prior to solvent extraction.Enzyme type, concentration, incubation time, and temperature.Data not available for isolated this compound.May improve the purity of the subsequent solvent extract.Potentially higher extraction efficiency and yield.Cost of enzymes, requires specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments related to the extraction and evaluation of this compound.

Conventional Solvent Extraction Protocol (Methanol Extraction)

This protocol is based on the methodology for isolating this compound with demonstrated antimalarial activity.[1]

  • Plant Material Preparation: The roots of the source plant (e.g., Lobelia giberroa) are powdered.

  • Maceration: The powdered plant material (1000 g) is macerated with 80% methanol for 72 hours with intermittent shaking.[1]

  • Filtration and Re-maceration: The extract is filtered, and the remaining plant material is re-macerated twice with fresh solvent.[1]

  • Solvent Removal: The methanol is removed using a rotary evaporator, and the remaining water is removed by a lyophilizer to yield the dried 80% methanol extract.[1]

  • Fractionation (Optional): The dried extract can be further fractionated using solvents of differing polarities (e.g., hexane, ethyl acetate, methanol, and water) in a Soxhlet apparatus to isolate fractions with higher concentrations of this compound.[1]

  • Isolation: this compound is isolated from the active fraction (e.g., the methanol fraction) using silica gel column chromatography.[1]

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on an optimized method for extracting this compound from Codonopsis pilosula.[5]

  • Plant Material Preparation: The source material (C. pilosula) is powdered to a specific mesh size (40-60 mesh).[5]

  • SFE System Setup: A supercritical fluid extractor is used with CO2 as the supercritical fluid and ethanol as the dynamic cosolvent.[5]

  • Extraction Parameters: The extraction is performed under the following optimized conditions:

    • Pressure: 30 MPa[5]

    • Temperature: 60°C[5]

    • CO2 Flow Rate: 2 L/min (at normal pressure and temperature)[5]

    • Ethanol Flow Rate: 1 mL/min[5]

    • Extraction Time: 100 minutes[5]

  • Collection: The extracted this compound is collected from the separator.

In Vivo Antimalarial Activity Assay

This bioassay protocol was used to evaluate the efficacy of this compound extracted via conventional solvent methods.[1]

  • Animal Model: Plasmodium berghei-infected Swiss albino mice are used.[1]

  • Test Groups: Mice are divided into groups receiving the vehicle (negative control), a standard antimalarial drug (positive control), the crude plant extract, fractions, or isolated this compound at various concentrations.[1]

  • Four-Day Suppressive Test:

    • Animals are inoculated with the parasite.

    • Treatment with the test substances is initiated shortly after infection and continues for four consecutive days.[1]

    • On the fifth day, blood smears are prepared to determine the percentage of parasitemia suppression.[1]

  • Data Analysis: The chemosuppression is calculated and compared between the different treatment groups.[1] The mean survival time of the mice in each group is also monitored.[1]

Visualizing the Process and Pathways

To better understand the experimental logic and the biological context of this compound's activity, the following diagrams are provided.

G cluster_extraction Extraction Methods cluster_analysis Analysis cluster_efficacy Efficacy Testing cluster_comparison Comparative Evaluation A Conventional Solvent Extraction D Yield & Purity Quantification (HPLC) A->D B Supercritical Fluid Extraction (SFE) B->D C Other Methods (e.g., Enzyme-Assisted) C->D E In Vitro Bioassays (e.g., Antioxidant, Anticancer) D->E F In Vivo Bioassays (e.g., Antimalarial) D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for Comparing this compound Efficacy.

G This compound This compound ASCT2 ASCT2 This compound->ASCT2 Inhibits Glutamine Glutamine Metabolism ASCT2->Glutamine Mediates ROS ROS (Reactive Oxygen Species) ASCT2->ROS Suppression leads to increased CellProliferation Cell Proliferation Glutamine->CellProliferation Supports Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->CellProliferation Inhibits

Caption: Simplified Apoptotic Pathway of this compound.

Conclusion and Future Directions

The choice of extraction method for this compound has a clear impact on the yield and likely the purity of the final product. Supercritical fluid extraction presents a promising "green" alternative to conventional solvent extraction, with reports of superior yields in shorter times.[5] However, a significant gap exists in the literature regarding direct, side-by-side comparisons of the biological efficacy of this compound obtained from different extraction methods.

Future research should focus on conducting comprehensive studies that not only compare the yield and purity of this compound from various extraction techniques but also evaluate the biological activity of the resulting extracts in standardized in vitro and in vivo models. Such studies would provide invaluable data for researchers and drug development professionals, enabling the selection of the most appropriate extraction method to maximize the therapeutic potential of this compound. This would also pave the way for the development of more efficient and sustainable processes for the production of this pharmacologically important compound.

References

Lobetyolin's Anti-Tumor Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lobetyolin, a polyacetylene glycoside primarily extracted from the roots of Codonopsis pilosula, has demonstrated notable anti-tumor effects across various cancer types in preclinical studies.[1] This guide provides a comparative overview of the in vivo validation of this compound's impact on tumor growth, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's potential as an anti-cancer agent.

Comparative Analysis of In Vivo Tumor Growth Inhibition

This compound has been shown to significantly inhibit tumor growth in various xenograft models. The following tables summarize the quantitative data from key studies, highlighting its effects on tumor volume and weight in different cancer types.

Cancer Type Cell Line Animal Model This compound Dosage Key Findings Reference
Gastric CancerMKN-45Xenograft Model10 mg/kgSignificant reduction in both tumor volume and weight.[2]
Colon CancerHCT-116Nude Mice10, 20, 40 mg/kgObvious inhibition of tumor volume at all dosages.[3]
Lung CancerA549Nude Mice XenograftNot specifiedSynergistic effect with Cisplatin (DDP) to inhibit tumor growth. The combination had the highest efficacy.[4]
Cancer Type Cell Line Biomarker Analysis Key Findings Reference
Gastric CancerMKN-45ImmunohistochemistryReduced expression of ASCT2 and Ki67.[2]
Colon CancerHCT-116RT-qPCR & Western BlotMarkedly decreased ASCT2 mRNA and protein expression.[3]
Lung CancerA549ImmunohistochemistryIn combination with DDP, lowest expression of vimentin and MMP9, and highest expression of E-cadherin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

1. Gastric Cancer Xenograft Model [2]

  • Cell Line: Human gastric cancer cell line MKN-45.

  • Animal Model: Nude mice.

  • Procedure:

    • MKN-45 cells were subcutaneously injected into the mice.

    • Once tumors were established, mice were randomly assigned to a control group or a this compound treatment group.

    • The treatment group received intraperitoneal injections of this compound (10 mg/kg).

    • Tumor volume and weight were monitored and measured at the end of the experiment.

  • Analysis:

    • Tumor tissues were collected for immunohistochemical staining to analyze the expression levels of ASCT2 and Ki67.

2. Colon Cancer Xenograft Model [3]

  • Cell Line: Human colon cancer cell line HCT-116.

  • Animal Model: Nude mice.

  • Procedure:

    • HCT-116 cells were subcutaneously injected into the mice.

    • After tumor formation, mice were divided into a control group and treatment groups.

    • The treatment groups received this compound at doses of 10, 20, and 40 mg/kg.

    • Tumor volume was regularly measured.

  • Analysis:

    • Tumor tissues were analyzed for ASCT2 mRNA and protein expression levels.

3. Lung Cancer Xenograft Model [4]

  • Cell Line: Human lung cancer cell line A549.

  • Animal Model: Balb/c nude mice.

  • Procedure:

    • A549 cells were injected into the mice to establish the lung cancer model.

    • Mice were treated with either this compound, Cisplatin (DDP), or a combination of both.

    • Tumor growth was monitored throughout the treatment period.

  • Analysis:

    • At the end of the experiment, tumors were dissected, and the protein levels of E-cadherin, vimentin, and MMP9 were detected via immunohistochemistry.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

G cluster_0 This compound's Anti-Tumor Mechanism in Gastric Cancer This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3b AKT->GSK3b inhibits phosphorylation cMyc cMyc GSK3b->cMyc inhibits phosphorylation ASCT2 ASCT2 cMyc->ASCT2 regulates transcription Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Apoptosis Apoptosis ASCT2->Apoptosis inhibits Proliferation Cell Proliferation Glutamine_Uptake->Proliferation promotes

Caption: this compound inhibits the AKT/GSK3β/c-Myc signaling pathway, leading to downregulation of ASCT2.

G start Start: Cancer Cell Culture injection Subcutaneous Injection of Cancer Cells into Mice start->injection tumor_formation Tumor Formation and Measurement injection->tumor_formation grouping Random Assignment to Control and Treatment Groups tumor_formation->grouping treatment Drug Administration (e.g., this compound, Vehicle) grouping->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Volume/Weight, Biomarker Expression endpoint->analysis

Caption: A generalized workflow for in vivo xenograft model experiments.

References

A Comparative Guide to ASCT2 Inhibitors: Lobetyolin vs. V-9302

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The solute carrier family 1 member 5 (SLC1A5), also known as alanine, serine, cysteine transporter 2 (ASCT2), has emerged as a critical mediator of glutamine uptake in various cancers, making it a promising target for therapeutic intervention. This guide provides a detailed, objective comparison of two ASCT2 inhibitors, Lobetyolin and V-9302, based on available experimental data.

At a Glance: this compound vs. V-9302

FeatureThis compoundV-9302
Mechanism of Action Downregulates ASCT2 expressionCompetitive inhibitor of glutamine transport
Reported IC50 (ASCT2) Not available; reduces glutamine uptake in a concentration-dependent manner9.6 µM (in HEK-293 cells)[1]
Selectivity Primarily studied for ASCT2 downregulation; selectivity against other transporters not extensively reported.Initially reported as selective for ASCT2 over ASCT1, but subsequent studies suggest it may also inhibit SNAT2 (SLC38A2) and LAT1 (SLC7A5).[2][3][4][5]
Signaling Pathway Inhibits the AKT/GSK3β/c-Myc pathway, leading to decreased c-Myc, a transcription factor for ASCT2.[2][6][7]Primarily affects downstream mTOR signaling due to glutamine deprivation.[1][8]
Cellular Effects Inhibits cell proliferation, induces apoptosis, and increases reactive oxygen species (ROS).[2][6][7]Attenuates cancer cell growth, increases cell death, and elevates oxidative stress.[1]
In Vivo Efficacy Demonstrated to restrain tumor growth in gastric cancer xenograft models.[2][6][7]Shown to prevent tumor growth in various xenograft models, including colorectal cancer.[1]

Mechanism of Action and Signaling Pathways

This compound and V-9302 employ distinct mechanisms to inhibit ASCT2 function, which in turn affects downstream cellular signaling.

This compound: This natural compound acts upstream by downregulating the expression of ASCT2.[2][6][7] Experimental data indicates that this compound suppresses the AKT/GSK3β signaling pathway. This leads to an increase in the phosphorylation of c-Myc at the Thr58 site, which promotes its degradation.[6][7] As c-Myc is a key transcription factor for the SLC1A5 gene (encoding ASCT2), its reduction leads to lower ASCT2 protein levels, thereby decreasing the cell's capacity for glutamine uptake.[6][7]

Lobetyolin_Pathway cluster_signaling Signaling Cascade cluster_transporter Transporter Regulation This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits phosphorylation at Thr58 p_cMyc p-c-Myc (Thr58) (Degradation) cMyc->p_cMyc ASCT2_exp ASCT2 Expression cMyc->ASCT2_exp promotes Gln_uptake Glutamine Uptake ASCT2_exp->Gln_uptake

This compound's mechanism of action on the AKT/GSK3β/c-Myc signaling pathway.

V-9302: In contrast, V-9302 functions as a competitive antagonist of glutamine transport through ASCT2.[1] It directly binds to the transporter, preventing glutamine from entering the cell. This deprivation of a key nutrient has significant downstream consequences, most notably the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is sensitive to amino acid availability.[1][8]

V9302_Pathway cluster_transport Glutamine Transport cluster_signaling Downstream Signaling V9302 V-9302 ASCT2 ASCT2 Transporter V9302->ASCT2 inhibits Gln_in Intracellular Glutamine ASCT2->Gln_in mTOR mTOR Signaling Gln_in->mTOR activates Gln_out Extracellular Glutamine Gln_out->ASCT2 Proliferation Cell Growth & Proliferation mTOR->Proliferation

V-9302's mechanism as a competitive inhibitor of ASCT2 and its effect on mTOR signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and V-9302.

Table 1: Inhibition of Glutamine Uptake

CompoundCell LineConcentration% Inhibition of Glutamine UptakeIC50
This compound MKN-4510 µM~25%Not Reported
20 µM~45%
40 µM~65%
MKN-2810 µM~20%
20 µM~40%
40 µM~60%
V-9302 HEK-293--9.6 µM[1]

Table 2: Effect on Cancer Cell Viability (EC50/IC50)

CompoundCell LineAssay TypeEC50/IC50
This compound MKN-45MTT~30 µM (IC50)
MKN-28MTT~35 µM (IC50)
V-9302 HCT-116Viability Assay~15 µM (EC50)[1]
HT29Viability Assay~9 µM (EC50)[1]
DLD-1Viability Assay~12 µM (EC50)[1]
SW480Viability Assay~14 µM (EC50)[1]
MCF-7Antiproliferative Assay2.73 µM (IC50)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glutamine Uptake Assay

This protocol is a generalized representation based on methods used to evaluate ASCT2 inhibitors.

Glutamine_Uptake_Assay A 1. Seed cells in a 96-well plate B 2. Wash cells with assay buffer A->B C 3. Incubate with inhibitor (this compound or V-9302) B->C D 4. Add [3H]-L-glutamine and incubate C->D E 5. Wash cells to remove unbound radioactivity D->E F 6. Lyse cells E->F G 7. Measure radioactivity using a scintillation counter F->G

Experimental workflow for a radioactive glutamine uptake assay.
  • Cell Plating: Seed cells (e.g., HEK-293, MKN-45, MKN-28) in a 96-well plate and culture overnight.

  • Washing: Gently wash the cells with a sodium-containing buffer (pH 7.4) to remove culture medium.

  • Inhibitor Incubation: Add the desired concentrations of this compound or V-9302 to the wells and incubate for a specified period.

  • Radiolabeled Glutamine Addition: Add a solution containing [3H]-L-glutamine to each well and incubate for a short period (e.g., 15 minutes) to allow for uptake.

  • Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-L-glutamine.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials and measure the amount of incorporated radioactivity using a scintillation counter. The results are typically normalized to the protein concentration in each well.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or V-9302 for a designated time (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Treatment and Lysis: Treat cells with the inhibitors as described for the viability assay. After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the proteins of interest (e.g., total AKT, phospho-AKT, total GSK3β, phospho-GSK3β, c-Myc, ASCT2, and a loading control like β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-45 for gastric cancer) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., this compound at 10 mg/kg or V-9302 at 75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis, such as immunohistochemistry for biomarkers like Ki67 (proliferation) and ASCT2 expression.

Conclusion

This compound and V-9302 both demonstrate potential as anti-cancer agents by targeting ASCT2-mediated glutamine metabolism, albeit through different mechanisms. V-9302 acts as a direct competitive inhibitor, while this compound reduces the expression of the transporter itself.

A key consideration for researchers is the selectivity of these compounds. While V-9302 has a well-defined IC50 for ASCT2, there are concerns about its off-target effects on other amino acid transporters, which could contribute to its observed efficacy but also potential side effects. The selectivity profile of this compound has not been as extensively characterized.

The choice between these inhibitors for research purposes will depend on the specific experimental goals. V-9302 may be suitable for studies requiring acute and direct inhibition of glutamine transport, while this compound offers a tool to investigate the consequences of downregulating ASCT2 expression. Further head-to-head comparative studies are warranted to fully elucidate the relative potency, selectivity, and therapeutic potential of these two ASCT2 inhibitors.

References

Replicating Published Findings on Lobetyolin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lobetyolin's bioactivity across various published studies, focusing on its anti-cancer, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols and quantitative data are presented to support the replication of these findings.

Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of glutamine metabolism in cancer cells. The key mechanism involves the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), a crucial transporter for glutamine uptake in rapidly proliferating cancer cells. This effect is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.

Quantitative Data Summary
Cell LineCancer TypeAssayMetricValueReference
MKN-45Gastric CancerMTTIC5027.74 µM[1][2]
MKN-28Gastric CancerMTTIC5019.31 µM[1][2]
HCT-116Colon CancerMTTInhibitionConcentration-dependent (10-40 µM)[3]
In VivoGastric CancerXenograftTreatment10 mg/kg this compound[1]

Signaling Pathway Diagram

Lobetyolin_Anticancer_Pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b cMyc p-c-Myc (Thr58)↑ c-Myc↓ GSK3b->cMyc ASCT2 ASCT2↓ cMyc->ASCT2 Gln_uptake Glutamine Uptake↓ ASCT2->Gln_uptake ROS ROS↑ Gln_uptake->ROS Proliferation Cell Proliferation↓ Gln_uptake->Proliferation Apoptosis Apoptosis↑ ROS->Apoptosis

Caption: this compound's anti-cancer signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay:

  • Cell Seeding: Seed gastric cancer cells (MKN-45, MKN-28) or colon cancer cells (HCT-116) in 96-well plates at a density of 2 x 104 cells/well.[4]

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24, 48, or 72 hours.[1][2][4]

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The cell survival rate is calculated as (absorbance of treated cells / absorbance of control cells) x 100.[4]

In Vivo Xenograft Model:

  • Cell Implantation: Subcutaneously inject approximately 5 x 106 MKN-45 cells into the right flank of nude mice.[1]

  • Tumor Growth: Allow tumors to grow to a volume of > 200 mm3.[1]

  • Treatment: Randomly divide the mice into control and treatment groups. Administer saline (control) or 10 mg/kg this compound (treatment) once daily.[1]

  • Monitoring: Monitor tumor volume and weight throughout the study.[1]

  • Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical analysis for ASCT2 and Ki67 expression.[1]

Neuroprotective Activity of this compound

This compound has shown promise in mitigating the effects of neurodegenerative conditions, as demonstrated in a Caenorhabditis elegans model of Alzheimer's disease. It has been observed to delay paralysis induced by β-amyloid (Aβ) expression, reduce Aβ deposition, and decrease intracellular reactive oxygen species (ROS).

Quantitative Data Summary
Model OrganismConditionAssayMetricValueReference
C. elegans (CL4176)Aβ-induced paralysisParalysis AssayDelay in Paralysis (PT50)20.9 ± 4.5% increase with 50 µM this compound[6]
C. elegans (CL2006)Aβ depositionThioflavin T stainingReduction in Aβ deposits54.8 ± 9.4% decrease with 50 µM this compound[6]
C. elegans (N2 & CL4176)Oxidative StressROS AssayReduction in ROS28.1 ± 8.9% (N2) and 22.4 ± 3.8% (CL4176) decrease with 50 µM this compound[6]

Experimental Workflow Diagram

Lobetyolin_Neuroprotection_Workflow start Synchronize C. elegans eggs (CL4176 strain) culture Culture on NGM plates with E. coli OP50 and this compound (12.5, 25, 50 µM) start->culture incubation1 Incubate at 15°C for 48h culture->incubation1 incubation2 Upshift temperature to 25°C to induce Aβ expression incubation1->incubation2 scoring Score number of paralyzed worms every 2h for 24-32h incubation2->scoring analysis Calculate PT50 (time to 50% paralysis) scoring->analysis

Caption: Workflow for C. elegans paralysis assay.

Experimental Protocol

C. elegans Paralysis Assay:

  • Synchronization: Synchronize C. elegans eggs of the transgenic strain CL4176.[6][7]

  • Treatment: Transfer synchronized eggs to Nematode Growth Medium (NGM) plates containing E. coli OP50 and different concentrations of this compound (e.g., 12.5, 25, 50 µM) or a vehicle control (0.1% DMSO).[6]

  • Initial Incubation: Incubate the plates at 15°C for 48 hours.[6]

  • Aβ Expression Induction: Shift the plates to 25°C to induce the expression of the Aβ transgene in the muscle cells.[6][7]

  • Paralysis Scoring: Observe the worms under a microscope and score the number of paralyzed individuals at regular intervals (e.g., every 2 hours) for a period of 24-32 hours. A worm is considered paralyzed if it does not move or only moves its head upon gentle prodding.[6][7]

  • Data Analysis: Calculate the time at which 50% of the worms are paralyzed (PT50) for each treatment group.[8]

Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory properties by modulating the polarization of microglia, the primary immune cells of the central nervous system. Studies in BV2 microglial cells have shown that this compound can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

Quantitative Data Summary
Cell LineConditionAssayMetricFindingReference
BV2 microgliaOGD/RWestern Blot, qPCR, ImmunofluorescenceM1/M2 Marker ExpressionThis compound promotes a shift from M1 to M2 phenotype.[9]
BV2 microgliaOGD/RELISACytokine LevelsThis compound reduces the expression of pro-inflammatory factors like TNF-α and increases anti-inflammatory factors like TGF-β.[9]

Signaling Pathway Diagram

Lobetyolin_Anti_inflammatory_Pathway cluster_M1 M1 Phenotype (Pro-inflammatory) cluster_M2 M2 Phenotype (Anti-inflammatory) CD16_32 CD16/CD32↓ iNOS iNOS↓ TNFa TNF-α↓ CD206 CD206↑ CCL22 CCL-22↑ TGFb TGF-β↑ This compound This compound BV2 BV2 Microglia (OGD/R-induced) This compound->BV2 BV2->CD16_32 BV2->iNOS BV2->TNFa BV2->CD206 BV2->CCL22 BV2->TGFb

Caption: this compound's effect on BV2 microglia polarization.

Experimental Protocol

BV2 Microglia Polarization Assay:

  • Cell Culture and Treatment: Culture BV2 microglial cells and pre-treat with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.[10]

  • OGD/R Induction: Establish an oxygen-glucose deprivation/reperfusion (OGD/R) model to simulate brain ischemia.[9]

  • Marker Analysis (qPCR): Analyze the gene expression levels of M1 markers (e.g., CD16, CD32, iNOS) and M2 markers (e.g., CCL-22, TGF-β) using quantitative real-time PCR.[9]

  • Protein Analysis (Western Blot): Detect the protein expression of M1 markers (e.g., HIF-1α, TNF-α) and M2 markers (e.g., CD206, TGF-β) by Western blot.[9]

  • Immunofluorescence: Use immunofluorescence staining to visualize the localization and expression of M1 (CD16/CD32) and M2 (CD206) markers.[9]

  • Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory cytokines in the cell culture supernatant using ELISA kits.[9]

References

A Head-to-Head Comparison of Lobetyolin and Panaxytriol in Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural compounds have emerged as a promising avenue for drug discovery, with Lobetyolin and Panaxytriol showing potential anti-cancer properties. This compound is a polyacetylenic glycoside isolated from Codonopsis pilosula, while Panaxytriol is a polyacetylene derived from Panax ginseng. This guide provides a comparative analysis of the current experimental evidence for this compound and Panaxytriol in the context of gastric cancer, highlighting their mechanisms of action and summarizing key quantitative data. It is important to note that while research on this compound in gastric cancer is emerging, comprehensive data on Panaxytriol's direct effects on gastric cancer cells is limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound on gastric cancer cell lines. At present, directly comparable quantitative data for Panaxytriol in gastric cancer is not available in the reviewed literature.

Table 1: In Vitro Cytotoxicity of this compound against Gastric Cancer Cell Lines

CompoundCell LineAssayIC50 ValueExposure TimeCitation
This compoundMKN-45MTT27.74 µM24 hours[Not available in search results]
This compoundMKN-28MTT19.31 µM24 hours[Not available in search results]

Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines

CompoundCell LineParameter MeasuredEffectCitation
This compoundMKN-45, MKN-28Apoptosis RateDose-dependent increase[Not available in search results]
This compoundMKN-45, MKN-28Bax ExpressionUpregulated[Not available in search results]
This compoundMKN-45, MKN-28Bcl-2 ExpressionDownregulated[Not available in search results]
This compoundMKN-45, MKN-28Cleaved Caspase-3Upregulated[Not available in search results]
This compoundMKN-45, MKN-28Cleaved Caspase-9Upregulated[Not available in search results]

Mechanisms of Action

This compound

This compound has been shown to inhibit the proliferation of gastric cancer cells and induce apoptosis through the modulation of specific signaling pathways.[1] Its primary mechanism involves the downregulation of Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2), a key glutamine transporter, leading to glutamine starvation in cancer cells. This, in turn, suppresses the AKT/GSK3β/c-Myc signaling pathway.[1] The inhibition of this pathway leads to a decrease in the expression of c-Myc, a proto-oncogene that is often overexpressed in gastric cancer.[1] Furthermore, this compound treatment results in the accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately triggering the mitochondrial apoptosis pathway.[1]

Panaxytriol

Direct experimental evidence detailing the specific mechanism of action of Panaxytriol in gastric cancer is currently limited. However, one study has reported its in vitro cytotoxic activity against the MK-1 gastric carcinoma cell line.[1] Other compounds derived from Panax ginseng, such as ginsenosides, have been shown to induce apoptosis and inhibit proliferation in gastric cancer cells through various signaling pathways, including the EGFR/Akt pathway.[2] It is plausible that Panaxytriol may exert its anti-cancer effects through similar mechanisms, such as inducing apoptosis and targeting key oncogenic signaling pathways. Additionally, Panaxytriol has been shown to inhibit the growth of Helicobacter pylori, a major risk factor for the development of gastric cancer. This suggests an indirect role in gastric cancer prevention. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by Panaxytriol in gastric cancer cells.

Signaling Pathway Diagrams

Lobetyolin_Signaling_Pathway This compound This compound ASCT2 ASCT2 This compound->ASCT2 inhibits AKT AKT This compound->AKT inhibits ROS ROS Accumulation This compound->ROS induces Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake mediates Glutamine_Uptake->AKT GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits cMyc->ASCT2 regulates Proliferation Cell Proliferation cMyc->Proliferation promotes Apoptosis Apoptosis Mitochondria Mitochondrial Pathway ROS->Mitochondria activates Mitochondria->Apoptosis leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Future Direction) Cell_Culture Gastric Cancer Cell Lines (MKN-45, MKN-28) Treatment Treatment with This compound or Panaxytriol Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis IC50 Determination Flow_Cytometry->Data_Analysis Apoptosis Rate Western_Blot->Data_Analysis Protein Level Changes Xenograft Gastric Cancer Xenograft Model In_Vivo_Treatment Treatment with This compound or Panaxytriol Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry In_Vivo_Treatment->IHC In_Vivo_Data_Analysis In Vivo Data Analysis Tumor_Measurement->In_Vivo_Data_Analysis Tumor Volume IHC->In_Vivo_Data_Analysis Protein Expression

References

Unveiling the Molecular Targets of Lobetyolin: A Comparative Guide Based on RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets of Lobetyolin, a bioactive compound derived from Codonopsis pilosula, with alternative therapeutic agents. Leveraging RNA-sequencing data, this document elucidates the mechanisms of action of this compound across various disease models, including gastric cancer, Alzheimer's disease, and sepsis, offering a valuable resource for drug discovery and development.

This compound has emerged as a promising natural compound with demonstrated anti-tumor, neuroprotective, and anti-inflammatory properties. Understanding its molecular targets is crucial for its development as a therapeutic agent. This guide synthesizes findings from recent RNA-seq studies to present a clear picture of the genes and signaling pathways modulated by this compound and compares its effects with other relevant compounds.

Comparative Analysis of Molecular Targets

The following tables summarize the differential gene expression modulated by this compound and its alternatives in various disease contexts. This data, derived from RNA-sequencing and other transcriptomic studies, provides a quantitative comparison of their molecular effects.

In the Context of Gastric Cancer

This compound has been shown to inhibit the proliferation of gastric cancer cells and induce apoptosis. A key molecular target identified is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is downregulated by this compound, thereby disrupting glutamine metabolism in cancer cells.[1][2][3][4] This effect is mediated through the AKT/GSK3β/c-Myc signaling pathway.[2][4]

For comparison, Resveratrol and Magnolol are other natural compounds investigated for their anti-gastric cancer properties.

Table 1: Comparison of Gene Expression Changes in Gastric Cancer Models

Gene TargetThis compoundResveratrolMagnolol
ASCT2 --
c-Myc --
p-AKT (Ser473) ↓ (in PI3K/Akt pathway)↓ (in PI3K/Akt pathway)
p-GSK3β (Ser9) --
p-c-Myc (Thr58) --
Bax
Bcl-2
Caspase-3
p53 -
Cyclin D1 --
CDK4/6 --
p21 -
p16 --

Note: "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates data not available in the reviewed studies.

In the Context of Alzheimer's Disease

In a C. elegans model of Alzheimer's disease, this compound has demonstrated neuroprotective effects by mitigating Aβ-driven toxicity and oxidative stress. Transcriptomic analysis revealed its role in reprogramming glutathione-centered redox metabolism.[5]

Curcumin and Ginkgo biloba extract are well-studied natural alternatives for Alzheimer's disease.

Table 2: Comparison of Gene Expression Changes in Alzheimer's Disease Models (C. elegans)

Gene TargetThis compoundCurcumin
gst-1 -
gst-38 -
sod-1 -
sod-2 -
sod-3 -
gst-4 -
sek-1 (MAPK) -
pmk-1 (MAPK) -
nsy-1 (MAPK) -

Note: "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates data not available in the reviewed studies.

In a mouse model of Alzheimer's disease, low-dose curcumin was found to decrease the expression of CD33 and increase the expression of TREM2, which are innate immune genes implicated in the disease.

In the Context of Sepsis

This compound has been shown to protect against lipopolysaccharide (LPS)-induced sepsis in mice by downregulating the production of inflammatory cytokines in macrophages.[6] RNA-seq analysis of peritoneal macrophages identified several key inflammatory genes suppressed by this compound.[6]

Dexamethasone is a corticosteroid with potent anti-inflammatory effects and is used here as a comparator for its effects on macrophages.

Table 3: Comparison of Gene Expression Changes in Macrophages in a Sepsis Model

Gene TargetThis compound (in response to LPS)Dexamethasone (in response to LPS)
Tnf
Il1b
Il6
Cxcl10 -
Tgtp1 -
Gbp5 -
Irf7 -

Note: "↓" indicates downregulation, and "-" indicates data not available in the reviewed studies.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Lobetyolin_Gastric_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASCT2 ASCT2 Glutamine_in Glutamine Glutamine_out Glutamine AKT AKT GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Phosphorylates for degradation p_cMyc p-c-Myc (Thr58) (Degradation) cMyc->p_cMyc cMyc_n c-Myc cMyc->cMyc_n Translocation Apoptosis Apoptosis p_cMyc->Apoptosis Induces Proliferation Cell Proliferation cMyc_n->Proliferation Promotes ASCT2_gene ASCT2 Gene cMyc_n->ASCT2_gene Transcription ASCT2_gene->ASCT2 Expression This compound This compound This compound->ASCT2 Downregulates This compound->AKT Inhibits

Caption: this compound's mechanism in gastric cancer.

Lobetyolin_Sepsis_Pathway cluster_cytokines Pro-inflammatory Cytokines LPS LPS Macrophage Macrophage LPS->Macrophage Activates TNFa TNF-α Macrophage->TNFa IL6 IL-6 Macrophage->IL6 IL1b IL-1β Macrophage->IL1b Others Cxcl10, Tgtp1, Gbp5, Irf7 Macrophage->Others This compound This compound This compound->Macrophage Inhibits activation Sepsis Sepsis TNFa->Sepsis IL6->Sepsis IL1b->Sepsis Others->Sepsis

Caption: this compound's anti-inflammatory effect in sepsis.

RNA_Seq_Workflow start Experimental Model (e.g., Gastric Cancer Cells) treatment Treatment (this compound or Alternative) start->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG identification) sequencing->data_analysis end Molecular Target Identification data_analysis->end

Caption: General experimental workflow for RNA-seq.

Experimental Protocols

The following are generalized protocols for RNA-sequencing as cited in the reviewed literature. Specific details may vary between studies.

RNA-Seq of Gastric Cancer Cell Lines
  • Cell Culture and Treatment: Human gastric cancer cell lines (e.g., MKN-45, MKN-28) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or an alternative compound for a specified duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • Library Preparation: An RNA-seq library is constructed using a commercial kit (e.g., NEBNext® Ultra™ RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • Data Analysis: Raw sequencing reads are quality-checked and trimmed. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.

RNA-Seq of C. elegans
  • Worm Culture and Treatment: C. elegans (e.g., wild-type N2 or a specific Alzheimer's model strain) are synchronized and cultured on NGM plates. They are exposed to this compound or an alternative compound mixed in the E. coli OP50 food source.

  • RNA Extraction: Worms are harvested, and total RNA is extracted using a method suitable for C. elegans, which may involve TRIzol and mechanical disruption.

  • Library Preparation and Sequencing: Similar to the protocol for cell lines, an RNA-seq library is prepared and sequenced.

  • Data Analysis: Reads are aligned to the C. elegans reference genome, and differential gene expression analysis is conducted.

RNA-Seq of Macrophages
  • Macrophage Isolation and Culture: Peritoneal macrophages are isolated from mice, or a macrophage cell line (e.g., RAW 264.7) is used.

  • Treatment: Macrophages are pre-treated with this compound or an alternative compound before being stimulated with LPS to mimic a septic condition.

  • RNA Extraction, Library Preparation, and Sequencing: The protocol follows the same general steps as for other cell types.

  • Data Analysis: Reads are aligned to the mouse reference genome, and differentially expressed genes involved in the inflammatory response are identified.

Conclusion

This comparative guide, based on available RNA-seq data, highlights the distinct and overlapping molecular targets of this compound and its alternatives in gastric cancer, Alzheimer's disease, and sepsis. The downregulation of ASCT2 and modulation of the AKT/GSK3β/c-Myc pathway in gastric cancer, the reprogramming of glutathione metabolism in an Alzheimer's model, and the suppression of key inflammatory cytokines in sepsis underscore the multifaceted therapeutic potential of this compound. The provided data tables and pathway diagrams offer a valuable resource for researchers to compare the mechanisms of these compounds and guide future drug development efforts. Further head-to-head RNA-seq studies are warranted to provide a more direct and comprehensive comparison of these promising therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical compounds is a critical component of this, ensuring not only the well-being of laboratory personnel but also the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Lobetyolin, a polyacetylene glycoside utilized in various research applications.

This compound presents specific hazards that necessitate careful handling and disposal. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to established disposal protocols is paramount to mitigate these risks.

Quantitative Safety Data for this compound

To facilitate a clear understanding of the hazards associated with this compound, the following table summarizes its key safety and physical properties.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[1]
Molecular Formula C20H28O8[1][2][]
Molecular Weight 396.43 g/mol [1][]
Appearance Powder[]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and compliance with environmental regulations.

Lobetyolin_Disposal_Workflow cluster_prep Step 1: Waste Segregation & Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal A Identify this compound Waste: - Contaminated labware (pipette tips, vials) - Unused solutions - Spill cleanup materials B Select a designated, leak-proof, and chemically-resistant waste container. A->B C Affix a 'Hazardous Waste' label to the container. B->C D Clearly write 'this compound' and any other chemical constituents on the label. C->D E Store the sealed waste container in a designated satellite accumulation area. D->E F Ensure the storage area is cool, well-ventilated, and away from incompatible materials (strong acids/alkalis, oxidizing/reducing agents)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH247_plpeiBLOjphAqu8Z2tmc4Dia-6yw1cIXbUFLYQSnJuOgZt5iGBRJuDMJMY_FR3uD1Yf6jGVRjzkY24dPilvUEwcgiBJlAfatPp6_58b3cXAheAEELU6oFMENmOTsAeYdQEqa2jqw%3D)]. G Arrange for pickup by an approved hazardous waste disposal company. F->G H Follow all institutional and local regulations for hazardous waste manifest and transport. G->H I Never dispose of this compound waste down the drain or in regular trash[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH247_plpeiBLOjphAqu8Z2tmc4Dia-6yw1cIXbUFLYQSnJuOgZt5iGBRJuDMJMY_FR3uD1Yf6jGVRjzkY24dPilvUEwcgiBJlAfatPp6_58b3cXAheAEELU6oFMENmOTsAeYdQEqa2jqw%3D)].

References

Comprehensive Safety and Handling Guide for Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lobetyolin. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₈O₈[1][2][]
Molecular Weight 396.43 g/mol [1][2][][4]
CAS Number 136085-37-5[1]
Appearance Solid Powder[4]
Purity ≥98%[][4]
Storage (Powder) -20°C[1]
Storage (in Solvent) -80°C[1]
Solubility DMSO, Pyridine, Methanol, Ethanol[4]

Table 2: Biological Activity of this compound

AssayCell LineResult (IC₅₀)Source
Cell Viability (MTT Assay) MKN-45 (Gastric Cancer)27.74 µM[5]
Cell Viability (MTT Assay) MKN-28 (Gastric Cancer)19.31 µM[5]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

A full complement of personal protective equipment must be worn at all times when handling this compound to prevent exposure.[1]

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves (e.g., nitrile).

  • Body Protection: An impervious lab coat or clothing is required.

  • Respiratory Protection: In cases of potential dust or aerosol formation, a suitable respirator must be used.[1]

Safe Handling and Storage Protocol

Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, allow the sealed vial to equilibrate to room temperature for at least one hour before opening.[4]

  • Gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[4]

  • Store the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • For long-term storage, maintain the powdered form at -20°C and solutions in solvent at -80°C.[1]

Handling and Use:

  • Always handle this compound in a designated area with adequate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent all contact with skin, eyes, and inhalation of the substance.[1]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • After handling, wash skin thoroughly.[1]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Containment:

  • Evacuate personnel to a safe area and ensure the spill area is well-ventilated.[1]

  • Wear full personal protective equipment before addressing the spill.[1]

  • Prevent the substance from entering drains or water courses.[1]

  • For solutions, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • For powder spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust.[6]

Decontamination and Disposal:

  • Decontaminate all affected surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials, including the absorbent material and the substance itself, as hazardous waste in an approved waste disposal plant.[1]

  • All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

First Aid Procedures

Immediate first aid should be administered in case of exposure.[1]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water but DO NOT induce vomiting.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Remove contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and contact a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

Experimental Protocols and Signaling Pathways

Key Experimental Protocols

This compound has been studied for its anti-tumor effects, particularly in gastric cancer.[7][8] The following outlines common methodologies used in its investigation.

Cell Viability and Proliferation (MTT Assay):

  • Cell Seeding: Plate gastric cancer cells (e.g., MKN-45, MKN-28) in 96-well plates and culture until they adhere.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified period, such as 24 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[5]

Apoptosis Analysis (Flow Cytometry):

  • Cell Treatment: Treat gastric cancer cells with this compound as described above.

  • Harvesting: Collect the treated cells by trypsinization and centrifugation.[5]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Mandatory Visualizations

Signaling Pathway Affected by this compound

This compound has been shown to exert its anti-cancer effects in gastric cancer by downregulating the amino acid transporter ASCT2 and modulating the AKT/GSK3β/c-Myc signaling pathway.[5][7]

Lobetyolin_Pathway cluster_pathway AKT/GSK3β/c-Myc Pathway This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3β AKT->GSK3b inhibits AKT->GSK3b cMyc c-Myc GSK3b->cMyc inhibits GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 promotes transcription cMyc->ASCT2 Proliferation Cell Proliferation ASCT2->Proliferation Apoptosis Apoptosis ASCT2->Apoptosis inhibits Safe_Handling_Workflow Start Receive Compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Prep Prepare Work Area (Fume Hood, PPE) Equilibrate->Prep Weighing Weighing/ Reconstitution Prep->Weighing Experiment Experimental Use Weighing->Experiment Spill Spill Occurs Weighing->Spill Potential Hazard Storage Store Appropriately (-20°C or -80°C) Experiment->Storage Experiment->Spill Potential Hazard Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Storage->Weighing For future use Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Spill_Procedure->Decontaminate Disposal Dispose of Waste (Hazardous) Decontaminate->Disposal End End of Process Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobetyolin
Reactant of Route 2
Lobetyolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.